D-Jnki-1
Description
Structure
2D Structure
Properties
CAS No. |
1198367-70-2 |
|---|---|
Molecular Formula |
C164H285N65O41 |
Molecular Weight |
3823.4 g/mol |
IUPAC Name |
(3R)-3-amino-4-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[(2R)-2-[[(2R)-1-[[(2R)-5-amino-1-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R,3S)-1-[[(2R,3S)-1-[(2R)-2-[[(2R)-1-[[(2R)-6-amino-1-[(2R)-2-[[(2R)-1-[(2R)-2-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C164H285N65O41/c1-84(2)77-106(216-139(254)108(79-89-33-10-9-11-34-89)219-146(261)112-48-28-72-225(112)153(268)105(55-58-119(171)235)215-148(263)123(86(5)6)221-147(262)115-51-29-73-226(115)151(266)103(45-25-69-198-163(187)188)213-142(257)110(83-230)220-137(252)100(53-56-117(169)233)201-126(241)90(168)80-121(237)238)138(253)218-109(81-120(172)236)140(255)217-107(78-85(3)4)141(256)222-124(87(7)231)149(264)223-125(88(8)232)155(270)228-75-31-50-114(228)144(259)211-99(44-24-68-197-162(185)186)135(250)212-102(37-14-17-61-167)150(265)224-71-27-47-111(224)145(260)214-104(46-26-70-199-164(189)190)152(267)229-76-32-52-116(229)154(269)227-74-30-49-113(227)143(258)210-98(43-23-67-196-161(183)184)134(249)207-95(40-20-64-193-158(177)178)131(246)206-97(42-22-66-195-160(181)182)133(248)209-101(54-57-118(170)234)136(251)208-96(41-21-65-194-159(179)180)132(247)205-94(39-19-63-192-157(175)176)130(245)204-93(36-13-16-60-166)129(244)203-92(35-12-15-59-165)128(243)202-91(38-18-62-191-156(173)174)127(242)200-82-122(239)240/h9-11,33-34,84-88,90-116,123-125,230-232H,12-32,35-83,165-168H2,1-8H3,(H2,169,233)(H2,170,234)(H2,171,235)(H2,172,236)(H,200,242)(H,201,241)(H,202,243)(H,203,244)(H,204,245)(H,205,247)(H,206,246)(H,207,249)(H,208,251)(H,209,248)(H,210,258)(H,211,259)(H,212,250)(H,213,257)(H,214,260)(H,215,263)(H,216,254)(H,217,255)(H,218,253)(H,219,261)(H,220,252)(H,221,262)(H,222,256)(H,223,264)(H,237,238)(H,239,240)(H4,173,174,191)(H4,175,176,192)(H4,177,178,193)(H4,179,180,194)(H4,181,182,195)(H4,183,184,196)(H4,185,186,197)(H4,187,188,198)(H4,189,190,199)/t87-,88-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,123+,124+,125+/m0/s1 |
InChI Key |
HRMVIAFZYCCHGF-BMCUWHFPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@@H]3C(=O)N4CCC[C@@H]4C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@H]6CCCN6C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
sequence |
H-D-Asp-D-Gln-D-Ser-D-Arg-D-Pro-D-Val-D-Gln-D-Pro-D-Phe-D-Leu-D-Asn-D-Leu-D-Thr-D-Thr-D-Pro-D-Arg-D-Lys-D-Pro-D-Arg-D-Pro-D-Pro-D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Lys-D-Lys-D-Arg-Gly-OH |
storage |
-20℃ |
Synonyms |
AM 111; XG 102 peptide; D-JNKI-1 |
Origin of Product |
United States |
Foundational & Exploratory
D-JNKI-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic agent in a variety of disease models, particularly those involving apoptotic cell death. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its interaction with the JNK signaling pathway and its downstream consequences. This document summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its activity, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to specifically inhibit the activity of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis. The peptide is a retro-inverso form of the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), fused to the HIV-TAT peptide for efficient translocation across cell membranes. Its therapeutic potential has been investigated in numerous conditions, including neurodegenerative diseases, hearing loss, and ischemic injury.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the interaction between JNK and its substrates. By mimicking the JBD of JIP1, this compound binds to JNK, thereby preventing the recruitment and subsequent phosphorylation of downstream targets, including transcription factors such as c-Jun. This blockade of the JNK signaling cascade is central to its anti-apoptotic and cytoprotective effects.
The JNK Signaling Pathway
The JNK pathway is a three-tiered kinase cascade typically activated by cellular stress signals such as inflammatory cytokines, reactive oxygen species (ROS), and excitotoxicity. This cascade involves a MAP kinase kinase kinase (MAPKKK, e.g., ASK1, MEKK1), which phosphorylates and activates a MAP kinase kinase (MAPKK, specifically MKK4 and MKK7). MKK4 and MKK7, in turn, dually phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, such as Fas ligand and members of the Bcl-2 family.
dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Stress [label="Cellular Stress\n(e.g., ROS, Cytokines)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, MEKK1)", fillcolor="#FBBC05"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#EA4335"]; DJNKI1 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> MAPKKK; MAPKKK -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun [label="Phosphorylation"]; cJun -> Apoptosis [label="Gene Transcription"]; DJNKI1 -> JNK [label="Inhibition", style=dashed, arrowhead=tee, color="#4285F4"]; } dot Caption: The JNK signaling cascade and the inhibitory action of this compound.
Inhibition of Apoptotic Signaling
By preventing the phosphorylation of c-Jun, this compound effectively downregulates the transcription of pro-apoptotic genes. Furthermore, this compound has been shown to influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2, resulting in a decreased Bax/Bcl-2 ratio. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of the caspase cascade, a key executioner of apoptosis. Studies have demonstrated that this compound treatment can reduce the cleavage and activation of caspase-3.[1]
dot graph G { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes DJNKI1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Expression\n(Pro-apoptotic)", fillcolor="#FBBC05"]; Bcl2 [label="Bcl-2 Expression\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nPermeability", shape=ellipse, fillcolor="#F1F3F4"]; Caspase [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DJNKI1 -> JNK [label="Inhibits", style=dashed, arrowhead=tee, color="#4285F4"]; JNK -> Bax [label="Promotes"]; JNK -> Bcl2 [label="Inhibits", arrowhead=tee]; Bax -> Mitochondria [label="Increases"]; Bcl2 -> Mitochondria [label="Decreases", arrowhead=tee]; Mitochondria -> Caspase [label="Promotes"]; Caspase -> Apoptosis; } dot Caption: this compound's modulation of the apoptotic pathway.
Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Insult | This compound Concentration | Outcome | Reference |
| HEI-OC1 | Neomycin (2 mM) | 2 µM | Significantly increased cell viability compared to neomycin alone. | [1] |
| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased TUNEL-positive (apoptotic) cells. | [1] |
| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased expression of cleaved caspase-3 and caspase-8. | [1] |
| HEI-OC1 | Neomycin (2 mM) | 2 µM | Decreased Bax expression and increased Bcl-2 expression. | [1] |
Table 2: In Vivo Efficacy of this compound in Hearing Loss Models
| Animal Model | Insult | This compound Treatment | Key Findings | Reference |
| Guinea Pig | Neomycin Ototoxicity | 10 µM (intracochlear) | Prevented nearly all hair cell death and permanent hearing loss. | |
| Guinea Pig | Acoustic Trauma | Dose-dependent (local delivery) | Prevented permanent hearing loss. | |
| Guinea Pig | Cochlear Implant Trauma | Intratympanic delivery | Prevented progressive increase in Auditory Brainstem Response (ABR) thresholds. | [2] |
Table 3: Clinical Trial Data for this compound (AM-111) in Acute Sensorineural Hearing Loss
| Study Phase | Patient Population | This compound (AM-111) Dose | Primary Endpoint | Outcome | Reference |
| Phase 3 (HEALOS) | Patients with severe to profound idiopathic sudden sensorineural hearing loss (ISSNHL) | 0.4 mg/ml and 0.8 mg/ml (intratympanic) | Improvement in pure tone hearing thresholds from baseline to Day 91. | Primary endpoint not met in the overall population, but a post-hoc analysis showed a clinically relevant and nominally significant treatment effect for the 0.4 mg/ml dose in patients with profound hearing loss. |
Experimental Protocols
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is adapted from studies investigating this compound's effect on protein expression in cell culture.[1]
Objective: To quantify the expression levels of proteins such as JNK, phosphorylated JNK, Bax, Bcl-2, and cleaved caspase-3 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound and/or the apoptotic stimulus. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
TUNEL Assay for Apoptosis Detection
This protocol provides a general framework for the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
Objective: To visualize and quantify apoptotic cells in cell cultures or tissue sections following treatment with this compound.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix cells or tissue sections with the fixative.
-
Permeabilization: Permeabilize the samples to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
Counterstaining: Stain the nuclei with a fluorescent counterstain like DAPI.
-
Imaging: Mount the samples and visualize them using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Conclusion
This compound is a potent and specific inhibitor of the JNK signaling pathway with a well-defined mechanism of action centered on the competitive blockade of JNK-substrate interactions. This inhibitory activity translates into significant anti-apoptotic and cytoprotective effects, which have been demonstrated in a wide range of preclinical models and are being explored in clinical trials. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic peptide. Further research to elucidate the precise binding kinetics and isoform specificity will continue to refine our understanding of this compound and its therapeutic potential.
References
D-JNKI-1 Peptide: A Technical Guide to a Potent JNK Inhibitor for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-JNKI-1 is a synthetic, cell-permeable peptide that acts as a potent and specific inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Comprising a sequence from the JNK-interacting protein 1 (JIP1) fused to a cell-penetrating peptide sequence, this compound has demonstrated significant therapeutic potential, particularly in the prevention of apoptosis-mediated cell death in response to various stress stimuli. Its most notable application is in the otoprotective agent AM-111 (brimapitide), which has undergone extensive preclinical and clinical evaluation for the treatment of acute sensorineural hearing loss. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Structure and Mechanism of Action
This compound is a 31-amino acid peptide designed to specifically inhibit the activity of all JNK isoforms (JNK1, JNK2, and JNK3).[1] Its design is a fusion of two key domains:
-
A JNK-binding domain (JBD): This sequence is derived from the scaffold protein JIP1, which naturally binds to JNK, thereby preventing its interaction with downstream substrates.
-
A cell-penetrating peptide (CPP): Typically, a sequence from the HIV-1 TAT protein is used to facilitate the efficient translocation of the peptide across cell membranes, allowing it to reach its intracellular target.
The D-enantiomer (all-D-amino acid) form of the peptide confers resistance to proteolytic degradation, enhancing its stability and bioavailability in biological systems.
The primary mechanism of action of this compound is the competitive inhibition of JNK's interaction with its substrates, most notably the transcription factor c-Jun.[1] By binding to JNK, this compound prevents the phosphorylation of c-Jun and other downstream targets that are critical for the execution of the apoptotic program.[2][3] This inhibition of the JNK signaling cascade has been shown to be protective in a variety of cell types, including neuronal cells and cochlear hair cells, against insults such as oxidative stress, excitotoxicity, and ototoxic drug exposure.[4][5]
Data Presentation: Quantitative Summary of Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound in Otoprotection
| Animal Model | Insult | This compound Dose/Concentration | Outcome Measure | Result | Reference |
| Guinea Pig | Neomycin Ototoxicity | 10 µM (intracochlear perfusion) | Hair Cell Survival | Nearly complete prevention of hair cell death | [6] |
| Guinea Pig | Acoustic Trauma | 10 µM (intracochlear perfusion) | Permanent Threshold Shift (PTS) | Significant reduction in PTS compared to control | [6] |
| Mouse (Organ of Corti explant) | Neomycin (1 mM) | 2 µM | Hair Cell Survival | Complete prevention of hair cell death | [6] |
| Chinchilla | Impulse Noise (155 dB) | 0.3 mg/kg (i.p.) | Permanent Threshold Shift (PTS) | Up to 25 dB reduction in PTS at 2-8 kHz | MedChemExpress |
| Rat | Kainic Acid-induced Excitotoxicity | 0.3 mg/kg (i.p.) | Cytochrome c release and PARP cleavage | Almost complete abolishment | [6] |
Table 2: Clinical Efficacy of AM-111 (this compound) in Acute Sensorineural Hearing Loss (ASNHL)
| Clinical Trial Phase | Patient Population | AM-111 Dose | Primary Endpoint | Key Finding | Reference |
| Phase II | Severe to profound ASNHL (≥60 dB hearing loss) | 0.4 mg/mL (intratympanic) | Absolute hearing improvement at Day 7 | Statistically significant improvement vs. placebo | [7][8] |
| Phase III (HEALOS) | Profound ISSNHL | 0.4 mg/mL (intratympanic) | Hearing improvement at Day 28 | Mean improvement of 42.7 dB vs. 26.8 dB for placebo (p=0.0176) | [9] |
| Phase III (HEALOS) | Profound ISSNHL | 0.8 mg/mL (intratympanic) | Hearing improvement at Day 28 | Mean improvement of 37.3 dB vs. 26.8 dB for placebo | [9] |
| Phase III (ASSENT) | Severe to profound ISSNHL | 0.4 mg/mL and 0.8 mg/mL (intratympanic) | Improvement of pure tone hearing thresholds from baseline to Day 91 | Confirmatory trial for efficacy and safety | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Auditory Brainstem Response (ABR) Measurement in Guinea Pigs
Objective: To assess hearing function by measuring the auditory threshold shifts in response to acoustic stimuli.
Materials:
-
Anesthetized guinea pigs
-
Sound-attenuating chamber
-
ABR recording system (e.g., Tucker-Davis Technologies)
-
Subdermal needle electrodes
-
Acoustic stimuli generator (clicks or tone bursts)
Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Place the animal on a heating pad to maintain body temperature.
-
Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).
-
Deliver acoustic stimuli (e.g., clicks or tone bursts at various frequencies such as 4, 8, 16, and 32 kHz) to the ear canal via a calibrated speaker.
-
Record the electrical responses from the electrodes. The ABR waveform consists of a series of peaks (Waves I-V) representing the synchronous firing of auditory pathway neurons.
-
Present stimuli at decreasing intensity levels (e.g., in 5 or 10 dB steps) to determine the hearing threshold, which is the lowest intensity that elicits a discernible ABR waveform.
-
Compare the ABR thresholds before and after the ototoxic insult and/or this compound treatment to quantify the degree of hearing loss and the protective effect of the peptide.
TUNEL Assay for Apoptosis Detection in Cochlear Explants
Objective: To identify and quantify apoptotic cells in the organ of Corti following ototoxic insult and this compound treatment.
Materials:
-
Organ of Corti explants from neonatal mice or rats
-
Culture medium
-
Ototoxic agent (e.g., neomycin)
-
This compound peptide
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Dissect the cochleae from neonatal rodents and culture the organ of Corti explants.
-
Treat the explants with the ototoxic agent in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).
-
Fix the explants with 4% paraformaldehyde for 1 hour at room temperature.
-
Rinse the explants with PBS.
-
Permeabilize the tissue with 0.1% Triton X-100 in PBS for 15 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the explants with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).
-
Wash the explants to remove unincorporated nucleotides.
-
If an indirect detection method is used, incubate with a fluorescently labeled antibody or streptavidin conjugate that recognizes the incorporated label.
-
Counterstain the nuclei with DAPI.
-
Mount the explants on a microscope slide and visualize using a fluorescence or confocal microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength, indicating DNA fragmentation characteristic of apoptosis.
-
Quantify the number of TUNEL-positive hair cells to assess the extent of apoptosis and the protective effect of this compound.
Western Blot Analysis of Phosphorylated c-Jun
Objective: To determine the effect of this compound on the JNK-mediated phosphorylation of its downstream target, c-Jun.
Materials:
-
Cochlear tissue lysates or cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize cochlear tissue or lyse cells in protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Jun in different treatment groups.
Mandatory Visualizations
JNK Signaling Pathway and this compound Inhibition
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Logical Relationship of this compound Therapeutic Application
Caption: The logical relationship of this compound's therapeutic intervention.
Conclusion
This compound is a well-characterized peptide inhibitor of the JNK signaling pathway with a robust preclinical and emerging clinical profile, particularly in the field of otology. Its ability to penetrate cells and specifically block the pro-apoptotic cascade initiated by various stressors makes it a promising therapeutic agent. The quantitative data from both animal models and human trials of AM-111 demonstrate a clear otoprotective effect, especially in cases of severe to profound hearing loss. The experimental protocols detailed herein provide a foundation for researchers to further investigate the mechanisms and applications of this potent neuroprotective peptide. Future research may focus on optimizing delivery methods, exploring its efficacy in other neurodegenerative disorders, and further elucidating its long-term safety and efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Synthesis Inhibition and Activation of the c-Jun N-Terminal Kinase Are Potential Contributors to Cisplatin Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and safety of AM-111 in the treatment of acute sensorineural hearing loss: a double-blind, randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hearingreview.com [hearingreview.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
D-JNKI-1: A Comprehensive Technical Guide to a Potent c-Jun N-terminal Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic agent in a variety of pathological conditions underpinned by stress-induced apoptosis and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and preclinical and clinical applications. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development. Visualizations of the JNK signaling pathway, the inhibitory action of this compound, and representative experimental workflows are provided to enhance understanding.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to specifically inhibit the activity of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] They are activated in response to a wide array of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] Once activated, the JNK signaling cascade plays a pivotal role in regulating cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, hearing loss, ischemia-reperfusion injury, and inflammatory conditions.[5][6][7]
This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This configuration confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[8] The peptide sequence is derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates JNK signaling. By mimicking this binding domain, this compound acts as a competitive inhibitor, preventing the interaction of JNK with its downstream substrates.[4]
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Sequence | (D-amino acids) G-R-K-K-R-R-Q-R-R-R-P-P-R-P-K-R-P-T-T-L-N-L-F-P-Q-V-P-R-S-Q-D | [9][10] |
| Molecular Formula | C164H286N66O40 | [8] |
| Molecular Weight | 3822.44 g/mol | [9] |
| CAS Number | 1445179-97-4 | [9] |
| Solubility | Soluble in DMSO and water. | [11] |
| Formulation | For in vivo use, this compound is often dissolved in sterile saline or artificial perilymph. | [2][7] |
Mechanism of Action
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon stimulation by stress signals, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[3]
Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun, ATF2, and p53, leading to the expression of pro-apoptotic and inflammatory genes.[12] JNK can also act in the cytoplasm and on mitochondria to directly influence the activity of proteins involved in apoptosis, such as the Bcl-2 family of proteins.[13][14]
This compound exerts its inhibitory effect by competitively binding to JNK, thereby preventing the phosphorylation of its downstream substrates.[4] The peptide contains a sequence from the JNK-binding domain of JIP1, which is a natural scaffold protein that brings JNK in proximity to its activators and substrates. By occupying this binding site, this compound effectively blocks the signal transduction cascade.
Figure 1: Simplified JNK signaling pathway and the inhibitory action of this compound.
Therapeutic Applications and Preclinical Data
This compound has demonstrated significant therapeutic potential in a range of preclinical models.
Hearing Loss
Acoustic trauma and ototoxic drugs can induce the production of reactive oxygen species (ROS) in the cochlea, leading to JNK activation and subsequent apoptosis of sensory hair cells. This compound has been shown to protect against both aminoglycoside- and noise-induced hearing loss.[15]
Table 1: Preclinical Efficacy of this compound in Hearing Loss Models
| Model | Species | This compound Dose | Outcome | Reference |
| Neomycin-induced ototoxicity | Guinea Pig | 10 µM (intracochlear) | Prevented nearly all hair cell death and permanent hearing loss. | [15] |
| Acoustic Trauma | Guinea Pig | Dose-dependent (intracochlear) | Prevented permanent hearing loss. | [15] |
| Cochlear Implantation Trauma | Guinea Pig | Continuous infusion | Prevented progressive hearing loss. | [2] |
Ischemia-Reperfusion Injury
Cerebral and myocardial ischemia-reperfusion injury involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, all of which can activate the JNK pathway and lead to apoptotic cell death. This compound has shown neuroprotective and cardioprotective effects in models of stroke and myocardial infarction.[6]
Table 2: Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury Models
| Model | Species | This compound Administration | Outcome | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Mouse | 3 hours post-ischemia | Reduced infarct volume by 47%. | [6] |
| Permanent MCAO | Rat | 6 hours post-occlusion | Significantly reduced infarct volume. | [16] |
| Myocardial Ischemia-Reperfusion | Rat | Prior to ischemia | Reduced infarct size and improved cardiac function. | [6] |
Neuroprotection
Beyond stroke, JNK signaling is implicated in the pathogenesis of various neurodegenerative diseases. Studies have shown that this compound can protect neurons from excitotoxic insults and reduce neuronal apoptosis.[14]
Table 3: Preclinical Efficacy of this compound in Neuroprotection Models
| Model | Species | This compound Treatment | Outcome | Reference |
| Kainic acid-induced seizures | Rat | Intraperitoneal injection | Reversed mitochondrial apoptotic events and abolished cytochrome c release. | [14][17] |
| Rett Syndrome (Mecp2y/- mice) | Mouse | Intraperitoneal injection | Prevented c-Jun phosphorylation in the cortex, hippocampus, and cerebellum. | [11] |
Clinical Trials
The promising preclinical data, particularly in the context of hearing loss, has led to the clinical evaluation of this compound (also known as AM-111 or brimapitide).
A phase 3 clinical trial (HEALOS) evaluated the efficacy and safety of intratympanic AM-111 for the treatment of acute unilateral sudden sensorineural hearing loss (ISSNHL). While the primary endpoint was not met in the overall study population, a post-hoc analysis suggested a clinically relevant treatment effect in patients with profound hearing loss.[18][19] Another phase 3 trial (ASSENT) has also been conducted.[9]
Experimental Protocols
Western Blot for JNK Pathway Activation
This protocol is for assessing the phosphorylation status of JNK and its downstream target c-Jun.
Figure 2: Workflow for Western blot analysis of JNK pathway proteins.
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JNK and c-Jun.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated samples.[23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[24][25]
-
Incubation: Incubate the plate at 37°C to allow caspase-3 to cleave the substrate.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[26]
Middle Cerebral Artery Occlusion (MCAO) in Rodents
This is a widely used model to induce focal cerebral ischemia.
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[27][28]
-
Vessel Ligation: Ligate the ECA and temporarily clamp the CCA and ICA.
-
Filament Insertion: Introduce a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[29][30]
-
Occlusion and Reperfusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60-90 minutes for transient MCAO) or permanently. For reperfusion, withdraw the filament.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring for neurological deficits.
-
Infarct Volume Assessment: After a specified time (e.g., 24 hours), euthanize the animal and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears white, while viable tissue stains red.[28]
Auditory Brainstem Response (ABR) in Guinea Pigs
ABR is an electrophysiological test to assess hearing function.
-
Anesthesia: Anesthetize the guinea pig.[31]
-
Electrode Placement: Place subdermal needle electrodes at the vertex, mastoid, and a ground location.
-
Acoustic Stimulation: Present sound stimuli (clicks or tone bursts at various frequencies and intensities) to the ear via an earphone.[10]
-
Signal Recording and Averaging: Record the electrical responses from the electrodes. The signals are amplified, filtered, and averaged to obtain the ABR waveform.[32][33]
-
Threshold Determination: The hearing threshold is determined as the lowest stimulus intensity that elicits a discernible ABR wave.[34]
Conclusion
This compound is a potent and specific inhibitor of the JNK signaling pathway with a promising therapeutic profile, particularly in conditions characterized by apoptosis and inflammation. Its efficacy in preclinical models of hearing loss, ischemia-reperfusion injury, and neurodegeneration is well-documented. While clinical trials for sudden sensorineural hearing loss have yielded mixed results, further investigation into specific patient populations and other indications is warranted. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 9. hearingreview.com [hearingreview.com]
- 10. Universal Recommendations on Planning and Performing the Auditory Brainstem Responses (ABR) with a Focus on Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK signaling provides a novel therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness-A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. biogot.com [biogot.com]
- 25. mpbio.com [mpbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Updates to the guinea pig animal model for in-vivo auditory neuroscience in the low-frequency hearing range - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scientificliterature.org [scientificliterature.org]
- 34. researchgate.net [researchgate.net]
The Discovery and Development of D-Jnki-1: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Executive Summary
D-JNKI-1, also known as AM-111, XG-102, or by its chemical name Brimapitide, is a synthetic, cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Developed as a D-retro-inverso peptide, it offers enhanced stability against proteolytic degradation, a critical feature for therapeutic peptides.[3] this compound was rationally designed to block the interaction between JNK and its downstream targets, thereby inhibiting the pro-apoptotic and inflammatory cascades mediated by this pathway. This targeted mechanism has positioned this compound as a promising therapeutic candidate for conditions involving acute stress-induced cellular damage. Extensive preclinical and clinical development has focused primarily on its otoprotective effects in acute sensorineural hearing loss and its anti-inflammatory properties in postoperative ocular inflammation.[4][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by environmental stressors such as inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, heat shock, and oxidative stress.[4][8] The pathway plays a pivotal role in regulating a diverse range of cellular processes, including apoptosis, inflammation, proliferation, and differentiation.[7][9]
The JNK signaling cascade is typically organized in a three-tiered kinase module:
-
MAPK Kinase Kinases (MAPKKKs): A diverse group of upstream kinases (e.g., MEKK1-4, ASK1, MLK) that receive stress signals.[4]
-
MAPK Kinases (MAPKKs): These kinases, primarily MKK4 and MKK7, are phosphorylated and activated by MAPKKKs.[9]
-
c-Jun N-terminal Kinases (JNKs): The final kinases in the cascade, JNKs are activated through dual phosphorylation by MKK4 and MKK7.[8] There are three main JNK genes (JNK1, JNK2, and JNK3), which give rise to at least 10 different protein isoforms through alternative splicing.[10]
Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription complex.[8] This leads to the transcription of genes involved in apoptosis (e.g., FasL, Bak, Bax) and inflammation.[7] JNKs can also act on cytoplasmic targets, including proteins in the mitochondria like Bim, to directly initiate apoptotic events.[11] Given its central role in mediating cell death and inflammation, the JNK pathway is a key therapeutic target for diseases characterized by stress-induced tissue damage.
Discovery and Rational Design of this compound
This compound was developed through a rational design process to act as a specific, competitive inhibitor of JNK.
-
Origin of the Inhibitory Sequence: The core of this compound is a 20-amino acid sequence derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1). JIP1 is a scaffold protein that brings JNK into proximity with its upstream activators (MKKs) and downstream substrates. The JBD of JIP1 binds with high affinity to all JNK isoforms, preventing them from interacting with their targets, such as c-Jun.[6]
-
Cell Permeability: To enable the peptide to cross cell membranes and reach its intracellular target, the JIP1-derived inhibitory sequence was fused to a 10-amino acid protein transduction domain from the HIV-1 Tat protein. This Tat sequence is highly cationic and facilitates cellular uptake.[12]
-
Enhanced Stability (Retro-Inverso Design): Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. To overcome this, this compound was synthesized as a "retro-inverso" peptide. This involves two modifications:
-
Inverso: All L-amino acids are replaced with their D-amino acid counterparts. D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's half-life.[13]
-
Retro: The sequence of the amino acids is reversed. This reversal, combined with the chirality inversion, ensures that the side chains of the amino acids are oriented in a similar three-dimensional space as the original L-peptide, allowing it to bind to its target with comparable affinity.[2][13]
-
The final molecule is a 31-amino acid peptide composed entirely of D-amino acids in a reversed sequence, making it a highly stable and cell-permeable JNK inhibitor.[3]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Alternate Names | AM-111, XG-102, Brimapitide | [2] |
| Molecular Formula | C₁₆₄H₂₈₅N₆₅O₄₁ | [2] |
| Molecular Weight | 3823.498 g/mol | [2] |
| Nature | Synthetic D-retro-inverso peptide (31 amino acids) | [3][12] |
| Solubility | Soluble in 0.9% sodium chloride solution | [11] |
Mechanism of Action
This compound functions as a competitive inhibitor by directly binding to JNK kinases. This binding occurs at the substrate-binding site (docking domain), distinct from the ATP-binding pocket.[6] By occupying this site, this compound physically blocks the access of JNK substrates, including transcription factors like c-Jun and mitochondrial proteins like Bim.[11] This prevents their phosphorylation and subsequent activation, thereby interrupting the downstream signaling cascade that leads to apoptosis and inflammation. Because it does not compete with ATP, its inhibitory action is highly specific to the JNK pathway's substrate interactions. However, some studies indicate it may also inhibit p38 MAPK at higher concentrations.[6]
In Vitro Inhibitory Activity
While comprehensive isoform-specific IC50 data is limited in publicly available literature, studies have reported the following inhibitory concentrations. It is noteworthy that this compound (XG-102) shows a preference for JNK2 and JNK3 over JNK1.
| Target Kinase | IC₅₀ | Reference(s) |
| JNK1 | 26 µM | [1] |
| JNK2 | 0.76 µM | [1] |
| JNK3 | 1 µM | [1] |
| JNKs (general) | 2.31 µM | [8] |
| p38 MAPK | No significant effect at therapeutic concentrations | [1] |
| ERK MAPK | No significant effect at therapeutic concentrations | [1] |
Preclinical Development
This compound has been evaluated in numerous preclinical models of acute tissue injury, with a primary focus on hearing loss and neuroprotection.
Otoprotection Studies
The efficacy of this compound in preventing hearing loss has been demonstrated in models of acoustic trauma and ototoxicity.
4.1.1. Acoustic Trauma Models
-
Summary of Findings: Local application of this compound to the inner ear (via the round window membrane) before or shortly after exposure to intense noise has been shown to significantly reduce permanent hearing threshold shifts and protect sensory hair cells from apoptosis.[11]
-
Quantitative Data: In a guinea pig model of acoustic trauma, local delivery of this compound resulted in a dose-dependent recovery of hearing function, with a calculated EC₅₀ of 2.31 µM.[14] In a separate study, guinea pigs exposed to 120 dB SPL noise for 4 hours showed significant hearing recovery with this compound treatment compared to controls.[15]
4.1.2. Aminoglycoside-Induced Ototoxicity Models
-
Summary of Findings: In both in vitro organ of Corti explants and in vivo models, this compound effectively prevents the apoptotic death of inner and outer hair cells caused by exposure to aminoglycoside antibiotics like neomycin.[14][16]
-
Quantitative Data: In mouse organ of Corti explants treated with neomycin, co-incubation with this compound (≥ 2 µM) resulted in nearly complete prevention of hair cell death.[14] In neomycin-treated guinea pigs, cochleae perfused with this compound showed only a 4% loss of outer hair cells, compared to a 58.2% loss in untreated contralateral ears.[17]
Neuroprotection Studies
-
Summary of Findings: In a rat model of excitotoxicity induced by kainic acid (KA), systemic administration of this compound (XG-102) provided significant neuroprotection. The inhibitor reversed pathological changes in brain mitochondria, including the activation of JNK1 and JNK3, the induction of pro-apoptotic proteins Bim and Bax, and the subsequent release of cytochrome c.[11][18]
-
Quantitative Data: Treatment with this compound almost completely abolished the KA-induced release of cytochrome c and cleavage of PARP, key markers of apoptosis.[11] It specifically prevented the formation of the apoptotic JNK3-Bim complex in mitochondria.[11][18]
Ocular Inflammation Studies
-
Summary of Findings: In a rat model of endotoxin-induced uveitis (EIU), this compound (XG-102) demonstrated a potent, dose-dependent anti-inflammatory effect when administered via intravenous, intravitreal, or subconjunctival routes.[3]
-
Quantitative Data: The highest doses tested (355 µg IV, 2.2 µg IVT, 22 µg subconjunctival) were as effective as dexamethasone in reducing clinical signs of inflammation, cellular infiltration in ocular tissues, and retinal iNOS expression.[3]
Preclinical Pharmacokinetics
Detailed pharmacokinetic data for this compound in animals is not extensively published. However, its D-retro-inverso structure is designed for high metabolic stability. Studies involving local administration (e.g., intratympanic or subconjunctival) have shown minimal systemic exposure, with plasma concentrations often below the limit of detection, highlighting its suitability for targeted local therapy.[19]
Clinical Development
This compound has progressed through multiple clinical trials under the development codes AM-111 for otology indications and XG-102 for ophthalmology.
AM-111 for Acute Sensorineural Hearing Loss
AM-111 has been investigated in Phase 2 and Phase 3 trials for the treatment of idiopathic sudden sensorineural hearing loss (ISSNHL).
5.1.1. Phase 2 Trial (NCT00802425)
-
Design: A double-blind, randomized, placebo-controlled study in 210 patients with acute acoustic trauma or sudden deafness, treated within 48 hours of onset.[20]
-
Results: In the subgroup of patients with severe to profound hearing loss, a single intratympanic injection of AM-111 (0.4 mg/mL) resulted in a statistically significant improvement in hearing thresholds at Day 7 compared to placebo (p < 0.02).[20] The speech discrimination score also improved significantly (p < 0.02).[9]
5.1.2. Phase 3 Trial (HEALOS, NCT02561091)
-
Design: A multicenter, double-blind, randomized, placebo-controlled study in 256 patients with severe to profound ISSNHL, treated within 72 hours of onset with a single intratympanic injection of AM-111 (0.4 mg/mL or 0.8 mg/mL) or placebo.[12][14]
-
Results: While the primary endpoint was not met in the overall population, a pre-specified post-hoc analysis of the profound hearing loss subpopulation (n=98) showed a clinically and statistically significant treatment effect.[6][7][14]
| Outcome (Profound Hearing Loss Subgroup, Day 28) | AM-111 (0.4 mg/mL) | Placebo | p-value | Reference(s) |
| Mean Hearing Improvement (dB) | 42.7 dB | 26.8 dB | 0.0176 | [7][14] |
| Speech Discrimination Improvement (% points, Day 91) | 49.2% | 30.4% | 0.062 | [7] |
| Incidence of No Hearing Improvement (Day 91) | 11.4% | 38.2% | 0.012 | [7] |
XG-102 for Postoperative Ocular Inflammation
XG-102 has been evaluated for its ability to control inflammation following ocular surgery.
5.2.1. Phase 1b Trial
-
Design: A dose-escalating study in 20 patients with post-surgery or post-traumatic intraocular inflammation. Patients received a single subconjunctival injection of XG-102 (45, 90, 450, or 900 µg).[19]
-
Results: The treatment was safe and well-tolerated at all doses. All patients experienced a sustained decrease in intraocular inflammation. Systemic exposure was minimal, with plasma levels undetectable in the lower dose groups and barely detectable in the highest dose group.[19]
5.2.2. Phase 2 Trial
-
Design: A multicenter, randomized, double-masked, non-inferiority trial in 145 patients. A single subconjunctival injection of XG-102 (90 µg or 900 µg) was compared to dexamethasone eye drops administered four times daily for 21 days.[20]
-
Results: Both doses of XG-102 were found to be non-inferior to the standard dexamethasone treatment in controlling anterior chamber inflammation at Day 28.[1][20]
| Treatment Group | Mean Difference in Anterior Cell Grade (vs. Dexamethasone) | 95% Confidence Interval | Non-inferiority p-value | Reference(s) |
| XG-102 (900 µg) | -0.054 | -0.350 to 0.242 | <0.001 | [20] |
| XG-102 (90 µg) | -0.086 | -0.214 to 0.385 | 0.003 | [20] |
Experimental Protocols
In Vitro Neomycin Ototoxicity Assay
This protocol is based on methods used in preclinical studies of this compound.[5][20][21]
-
Tissue Harvest: The organ of Corti is dissected from postnatal day 3 (P3) mice in a sterile dissection medium.[5]
-
Explant Culture: The dissected cochlear turns are placed on a permeable membrane insert in a culture plate containing serum-free DMEM/F12 medium.[20]
-
Treatment: Explants are cultured for a total of 42 hours. For ototoxicity studies, neomycin (e.g., 1 mM) is added to the medium for a 3-hour period in the middle of the culture timeframe. For protection studies, this compound is co-incubated with neomycin.[5][21]
-
Fixation and Staining: After the culture period, explants are fixed with 4% paraformaldehyde. Hair cells are then visualized by staining with fluorescently-labeled phalloidin, which binds to F-actin in the stereocilia.
-
Analysis: The number of surviving inner and outer hair cells is counted along the length of the cochlear explant using fluorescence microscopy and compared between treatment groups.
In Vivo Acoustic Trauma Model
This protocol is a generalized representation of methods used in guinea pig studies.[7][15]
-
Anesthesia and Baseline Hearing Test: Guinea pigs are anesthetized, and baseline hearing thresholds are established using Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs). ABRs are typically recorded using subdermal needle electrodes at the vertex and mastoid.[7]
-
Noise Exposure: Animals are exposed to a calibrated, intense sound field. A common paradigm is narrow-band noise centered at a specific frequency (e.g., 10 kHz) delivered at 120-125 dB Sound Pressure Level (SPL) for 1 to 4 hours.[7][22]
-
Drug Administration: this compound, typically formulated in a hyaluronic acid gel, or a vehicle control is applied locally to the round window membrane of the cochlea, either before or shortly after the noise exposure.[18]
-
Follow-up Measurements: ABR and DPOAE measurements are repeated at various time points after the acoustic trauma (e.g., immediately after, and at 7, 14, and 21 days) to track hearing loss and recovery.
-
Endpoint Analysis: The primary outcome is the Permanent Threshold Shift (PTS), calculated as the difference between the final hearing threshold and the baseline threshold. Following the final functional measurement, cochleae may be harvested for histological analysis to quantify hair cell survival.
Conclusion
This compound is a rationally designed peptide inhibitor that effectively and safely modulates the JNK signaling pathway. Its D-retro-inverso chemical structure confers high stability, making it a viable therapeutic agent. Preclinical studies have robustly demonstrated its protective effects against stress-induced apoptosis in a variety of tissues, particularly in the inner ear and central nervous system. Clinical trials have provided evidence of its efficacy in specific, severe patient populations suffering from acute sensorineural hearing loss and postoperative ocular inflammation. The development of this compound showcases a successful translation from understanding a fundamental cell death pathway to creating a targeted therapeutic designed to mitigate its pathological consequences. Further clinical investigation will continue to define its role in treating acute inflammatory and apoptotic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional consequences of retro-inverso isomerization of a miniature protein inhibitor of the p53-MDM2 interaction1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of JNK1 isoforms by TRAIL receptors modulate apoptosis of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Resistance to neomycin ototoxicity in the extreme basal (hook) region of the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel retro-inverso peptide is a preferential JNK substrate-competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neural changes accompanying tinnitus following unilateral acoustic trauma in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 11. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Noise-induced blood-labyrinth-barrier trauma of guinea pig and the protective effect of matrix metalloproteinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. zider.free.fr [zider.free.fr]
- 17. PGC-1α-mediated imbalance of mitochondria-lipid droplet homeostasis in neomycin-induced ototoxicity and nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AM-111 reduces hearing loss in a guinea pig model of acute labyrinthitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Local Long-Term Inner Ear Drug Delivery in Normal Hearing Guinea Pig—An Animal Model to Develop Preventive Treatment for Noise-Induced Hearing Loss [mdpi.com]
- 22. pnas.org [pnas.org]
Brimapitide (D-JNKI-1): A Technical Overview of its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimapitide, also known as D-JNKI-1 or AM-111, is a synthetic, cell-permeable peptide that acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Its unique retro-inverso D-amino acid composition confers significant resistance to proteolytic degradation, enhancing its stability and therapeutic potential. This document provides a comprehensive technical overview of Brimapitide's molecular structure, its mechanism of action, and key experimental data.
Molecular Structure and Properties
Brimapitide is a 31-amino acid peptide.[2] It is a D-retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence of the native L-amino acid peptide it is based on. This structural feature makes it highly resistant to proteases.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C164H286N66O40 | DrugBank Online |
| Molecular Weight | 3822.4 g/mol | MedchemExpress.com |
| Amino Acid Sequence (One-Letter Code) | DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG | IUPHAR/BPS Guide to PHARMACOLOGY |
| CAS Number | 1445179-97-4 | MedchemExpress.com |
Inhibition Constants (Ki)
Brimapitide is a potent inhibitor of JNK isoforms. The following table summarizes its inhibitory constants (Ki) against JNK1, JNK2, and JNK3.
| JNK Isoform | Inhibition Constant (Ki) | Source |
| JNK1 | 3.3 µM | PMC |
| JNK2 | 430 nM | PMC |
| JNK3 | 540 nM | PMC |
Mechanism of Action: JNK Signaling Pathway Inhibition
Brimapitide exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK pathway plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.
Brimapitide acts as a competitive inhibitor, preventing the interaction of JNK with its scaffolding protein, JNK-interacting protein 1 (JIP1). This disruption of the JNK-JIP1 complex prevents the downstream phosphorylation of target proteins, thereby inhibiting the pro-apoptotic and pro-inflammatory signaling cascades.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
While a specific, detailed protocol for the synthesis of Brimapitide is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for SPPS is outlined below.
Materials:
-
Fmoc-protected D-amino acids
-
Solid support resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DMF or DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a piperidine solution.
-
Amino Acid Coupling: The next Fmoc-protected D-amino acid is activated with coupling reagents and added to the resin to form a peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail.
-
Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
General HPLC-MS Characterization
The purity and molecular weight of Brimapitide are typically confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-Q-TOF)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
General Procedure:
-
The purified peptide is dissolved in an appropriate solvent.
-
The sample is injected into the HPLC system.
-
A gradient of Mobile Phase B is used to elute the peptide from the column.
-
The eluent is directed to the mass spectrometer for detection and mass analysis.
-
The purity is determined by the peak area in the HPLC chromatogram, and the molecular weight is confirmed by the mass spectrum.
Pharmacokinetic Data
Detailed pharmacokinetic data from human clinical trials of Brimapitide are not extensively published in the public domain. Clinical studies have primarily focused on safety and efficacy outcomes in the context of acute sensorineural hearing loss.
Conclusion
Brimapitide is a promising therapeutic peptide with a well-defined molecular structure and a clear mechanism of action. Its unique D-retro-inverso design provides enhanced stability, making it a suitable candidate for clinical development. Further research and publication of detailed pharmacokinetic and experimental protocols will be beneficial for the scientific community to fully understand and utilize this potent JNK inhibitor.
References
D-JNKI-1: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1, a cell-permeable peptide inhibitor, has garnered significant attention for its therapeutic potential in a range of conditions underpinned by stress-activated protein kinase/c-Jun N-terminal kinase (JNK) signaling.[1] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering a comprehensive resource for researchers and drug development professionals. The document outlines the molecular interactions, inhibitory mechanisms, and selectivity profile of this compound, supported by experimental data and methodologies.
Mechanism of Action
This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This modification confers significant resistance to proteolytic degradation, enhancing its bioavailability and therapeutic utility. The peptide is derived from the JNK-binding domain (JBD) of the scaffold protein JNK-interacting protein 1 (JIP1).[2]
Unlike many small-molecule kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor.[2] It specifically blocks the docking site on JNK, thereby preventing the interaction with and phosphorylation of its downstream substrates, such as c-Jun.[3] This non-ATP-competitive mechanism is a key determinant of its high specificity for the JNK family of kinases over other kinase families.[2]
Target Specificity: JNK Isoforms
The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. This compound is known to inhibit all JNK isoforms.[2]
Table 1: Quantitative Data on this compound Target Interaction
| Target | Parameter | Value | Method | Reference |
| JNK1 | Kd (for JIP1 D-motif peptide) | 217 nM | Isothermal Titration Calorimetry (ITC) | [2] |
Note: This Kd value is for the JIP1 D-motif peptide and serves as a proxy for this compound's binding affinity.
Qualitative studies have suggested a degree of isoform specificity in certain cellular contexts. For instance, in brain mitochondria, this compound has been shown to prevent the formation of an apoptotic complex involving JNK3, but not JNK1 or JNK2.[4][5] This suggests that while this compound can inhibit all JNK isoforms, its functional consequences may be more pronounced for specific isoforms depending on the cellular compartment and the interacting partners involved.
Selectivity Profile: Off-Target Effects
A critical aspect of any inhibitor's profile is its selectivity against other related kinases. This compound has demonstrated a high degree of selectivity for JNKs over other members of the mitogen-activated protein kinase (MAPK) family, such as p38 and ERK.
One study reported that this compound did not interfere with the activation of p38 MAPK.[6] Interestingly, the same study observed a significant increase in the activation of ERK, suggesting a potential for cross-talk between the JNK and ERK signaling pathways that may be modulated by this compound.[6]
A comprehensive kinome scan profiling the activity of this compound against a broad panel of kinases is not publicly available. However, its mechanism of action, which involves targeting a specific protein-protein interaction site rather than the conserved ATP-binding pocket, strongly supports a high degree of selectivity.
Table 2: Qualitative Selectivity Profile of this compound
| Kinase Family | Target | Effect | Reference |
| MAPK | p38 | No inhibition of activation | [6] |
| MAPK | ERK | Strong increase in activation | [6] |
Experimental Protocols
This section details the methodologies used to characterize the specificity and selectivity of peptide inhibitors like this compound.
Kinase Inhibition Assay (In Vitro)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol:
-
Reagents: Recombinant active JNK1, JNK2, or JNK3 enzyme, biotinylated substrate peptide (e.g., biotin-c-Jun), ATP, kinase assay buffer, this compound at various concentrations, and a detection system (e.g., luminescence-based ADP detection).
-
Procedure:
-
Add kinase, substrate peptide, and this compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Binding Affinity Determination (e.g., Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation: Prepare purified, concentrated solutions of the JNK isoform and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the JNK solution into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Perform a series of small, sequential injections of this compound into the JNK solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of this compound to JNK. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Cell-Based JNK Inhibition Assay
This assay assesses the ability of this compound to inhibit JNK signaling within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293) to a desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a known JNK activator (e.g., anisomycin or UV radiation).
-
-
Lysate Preparation and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated c-Jun (a direct JNK substrate) and total c-Jun (as a loading control).
-
Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Calculate the ratio of phospho-c-Jun to total c-Jun to determine the extent of JNK inhibition at different this compound concentrations.
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing the specificity and selectivity of this compound.
Logical Relationship of this compound Selectivity
Caption: this compound exhibits high selectivity for JNKs over other kinases.
Conclusion
This compound is a highly specific inhibitor of the JNK signaling pathway, acting through a substrate-competitive mechanism that confers a significant advantage in terms of selectivity over ATP-competitive inhibitors. While it is a pan-JNK inhibitor, there is evidence for context-dependent isoform-specific effects. Its off-target activity against other MAPKs, such as p38, appears to be minimal. The lack of publicly available, comprehensive quantitative data on isoform-specific inhibition and broad kinase profiling highlights an area for future investigation that would further solidify the understanding of this compound's selectivity profile. Nevertheless, the existing data strongly support this compound as a valuable and selective tool for both basic research and as a promising therapeutic candidate.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipartite binding of the intrinsically disordered scaffold protein JIP1 to the kinase JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNK3 inhibitor-1 - Immunomart [immunomart.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
D-JNKI-1: A Technical Review of a JNK-Inhibiting Peptide for Neuroprotection and Otoprotection
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
D-JNKI-1, also known as AM-111 or brimapitide, is a synthetic, cell-permeable peptide that acts as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] By blocking this key cellular stress pathway, this compound has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in the fields of otoprotection and neuroprotection.[2] This technical guide provides a comprehensive review of this compound studies, detailing its mechanism of action, summarizing quantitative data from key experiments, outlining experimental protocols, and visualizing critical pathways.
Core Mechanism of Action: Inhibition of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stressors, including oxidative stress, inflammatory cytokines, and excitotoxicity, leading to the phosphorylation of downstream targets that mediate apoptosis (programmed cell death) and inflammation.[1][2][4]
This compound is a 31-D-amino-acid peptide composed of a 20-amino acid inhibitory sequence from the JNK-binding domain of the JIP1/IB1 protein, linked to a 10-amino acid HIV-TAT transporter sequence.[4][5] This TAT sequence allows the peptide to rapidly penetrate cell membranes.[1][2] Once inside the cell, the inhibitory domain binds to JNK, preventing it from phosphorylating its downstream targets, most notably the transcription factor c-Jun.[1] This blockade of the JNK cascade is the primary mechanism behind this compound's protective effects.[1]
Therapeutic Applications and Efficacy
This compound has been investigated across a range of pathologies, with the most robust data emerging from studies on hearing loss and neuronal damage.
Otoprotection: Preventing Hearing Loss
A significant body of research highlights the efficacy of this compound in protecting auditory hair cells from damage caused by acoustic trauma and ototoxic drugs like aminoglycosides.[5][6] The JNK pathway is a key mediator of cochlear inflammation and sensory cell death.[1]
Key Findings:
-
Aminoglycoside-Induced Hearing Loss: In organ of Corti explants exposed to neomycin, this compound completely prevented hair cell death.[5][6] In vivo studies in guinea pigs showed that direct application of this compound to the scala tympani prevented nearly all hair cell death and permanent hearing loss induced by neomycin.[5][6]
-
Acoustic Trauma: Local delivery of this compound in guinea pigs prevented permanent hearing loss induced by noise trauma in a dose-dependent manner.[5][6] Protection was observed even when the peptide was administered up to 12 hours after the noise exposure.[7]
-
Cochlear Implant Trauma: In a guinea pig model of cochlear implantation trauma, this compound treatment prevented the progressive increase in auditory brainstem response (ABR) thresholds and the decrease in distortion product otoacoustic emissions (DPOAE) amplitudes.[8]
| Study Type | Model | Treatment | Outcome | Reference |
| In Vitro | Mouse Organ of Corti Explants (Neomycin-exposed) | 1 µM - 1 mM this compound | Complete prevention of hair cell death. | [9] |
| In Vivo | Guinea Pig (Neomycin Ototoxicity) | 10 µM this compound (scala tympani perfusion) | Nearly complete prevention of hair cell death and permanent hearing loss. | [9] |
| In Vivo | Guinea Pig (Acoustic Trauma) | This compound (local delivery) | Dose-dependent prevention of permanent hearing loss; EC50 of 2.31 µM. | [5] |
| In Vivo | Guinea Pig (Cochlear Implant Trauma) | This compound (intracochlear delivery) | Prevention of progressive hearing loss (stabilized ABR thresholds and DPOAEs). | [8] |
| Clinical Trial | Human (Acute Sensorineural Hearing Loss) | Intratympanic AM-111 | Improved hearing and speech in a subpopulation with severe to profound hearing loss in a Phase II study. | [1] |
| Clinical Trial | Human (Acute Unilateral Sudden Deafness) | Intratympanic AM-111 (0.4 mg/ml, 0.8 mg/ml) | Phase 3 trial did not meet its primary efficacy endpoint for the overall population but showed trends in severe/profound cases. | [10] |
Neuroprotection
This compound has also been shown to be a potent neuroprotective agent in various models of brain injury, where excitotoxicity and ischemia trigger JNK-mediated apoptosis.[1][11]
Key Findings:
-
Cerebral Ischemia: In a rat model of permanent focal ischemia, intraperitoneal injection of this compound significantly reduced infarct volumes.[12] Protection was evident even when administered 6 to 12 hours after the occlusion.[12]
-
Excitotoxicity: In a kainic acid-induced seizure model, this compound reversed pathological events in brain mitochondria.[11][13] It prevented the formation of the JNK3-Bim apoptotic complex, almost completely abolishing the release of cytochrome c and the cleavage of PARP, key markers of apoptosis.[11][13]
| Study Type | Model | Treatment | Outcome | Reference |
| In Vivo | Rat (Permanent Focal Ischemia) | This compound (Intraperitoneal) | Significant reduction in infarct volume 24 hours and 7 days post-occlusion. | [12] |
| In Vivo | Rat (Kainic Acid-Induced Seizures) | 0.3 mg/kg this compound (i.p.) | Reversed mitochondrial pathological events; abolished cytochrome c release and PARP cleavage. | [9][11][13] |
The Apoptotic Pathway and this compound Intervention
In both ototoxicity and neurotoxicity, this compound exerts its protective effects primarily by inhibiting the mitochondrial (intrinsic) pathway of apoptosis. Stress signals activate JNK, which in turn can activate pro-apoptotic proteins like Bim and Bax.[11][13] This leads to a decrease in the Bcl-2/Bax ratio, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases that execute cell death.[11][13][14] this compound blocks this cascade at the level of JNK activation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail common methodologies used in this compound studies.
In Vivo Model: Acoustic Trauma in Guinea Pig
This protocol is synthesized from methodologies described for evaluating otoprotective agents against noise-induced hearing loss.[5][6]
-
Animal Model: Adult guinea pigs with normal Preyer's reflex are used.
-
Baseline Auditory Assessment: Auditory Brainstem Response (ABR) thresholds are measured for various frequencies (e.g., 4, 8, 16, 20 kHz) under anesthesia to establish a baseline.
-
Acoustic Trauma: Animals are exposed to a calibrated sound level (e.g., 120 dB SPL for 1-5 hours) to induce a permanent threshold shift.
-
Drug Administration:
-
A sterile solution of this compound (e.g., 10 µM in a hyaluronic acid gel) or placebo is prepared.
-
Following noise exposure (e.g., 1 to 12 hours post-trauma), the animal is anesthetized.
-
A postauricular incision is made to expose the bulla.
-
The drug formulation is applied directly onto the round window membrane of the cochlea via intratympanic injection.[7][15]
-
-
Follow-up Auditory Assessment: ABR thresholds are re-measured at multiple time points post-exposure (e.g., 1 day, 7 days, 21 days) to assess temporary and permanent hearing loss.
-
Histological Analysis: After the final ABR, cochleae are harvested, fixed, and processed for hair cell counting (cytocochleogram) to quantify the extent of sensory cell loss.
In Vitro Model: Neomycin Ototoxicity in HEI-OC1 Cells
This protocol is based on studies investigating this compound's effect on aminoglycoside-induced apoptosis in a cochlear cell line.[14][16]
-
Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 33°C, 10% CO2).
-
Experimental Groups: Cells are divided into groups: Control, Neomycin only, this compound only, and Neomycin + this compound.
-
Treatment:
-
Cells in the co-treatment group are pre-incubated with this compound for a specified time (e.g., 1 hour).
-
Neomycin (e.g., 5 mM) is added to the relevant wells.
-
-
Apoptosis Assays (24-48 hours post-treatment):
-
TUNEL Staining: To detect DNA fragmentation, cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture. The percentage of TUNEL-positive (apoptotic) cells is quantified via fluorescence microscopy.
-
Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Biochemical Analysis:
-
Western Blot: Cell lysates are collected to measure the expression levels of key proteins in the JNK and apoptotic pathways (e.g., phosphorylated-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3).[14][16]
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using probes like DCFH-DA.
-
Conclusion and Future Directions
The collective evidence from a multitude of studies establishes this compound as a significant therapeutic candidate that mitigates cell death by inhibiting the JNK signaling pathway. Its efficacy has been demonstrated robustly in preclinical models of acute sensorineural hearing loss and ischemic brain injury.[1] While clinical trials for hearing loss have shown promise in specific patient subgroups, broader efficacy remains to be conclusively established.[1][10]
Future research should focus on optimizing delivery methods to enhance bioavailability and target specificity, particularly for neuroprotective applications requiring passage across the blood-brain barrier.[1][7] Further clinical trials with stratified patient populations are warranted to confirm the therapeutic window and identify those most likely to benefit from this compound treatment. The continued study of this peptide inhibitor will undoubtedly provide deeper insights into the role of the JNK pathway in human disease and may unlock new therapeutic strategies for a range of stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Local Drug Delivery for Prevention of Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Jnki-1 in Neurodegeneration Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and has been implicated in the pathogenesis of various neurodegenerative diseases.[1][2] D-Jnki-1, a synthetic peptide inhibitor of JNK, has emerged as a promising neuroprotective agent in preclinical models of Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4] This technical guide provides an in-depth overview of the role of this compound in models of neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction to this compound and the JNK Signaling Pathway
The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and excitotoxicity.[2][5] This pathway is composed of a three-tiered kinase module: a MAP kinase kinase kinase (MKKK), a MAP kinase kinase (MKK), and the JNK itself.[6] Three main isoforms of JNK have been identified: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain and is strongly implicated in pro-apoptotic mechanisms.[7][8]
Upon activation, JNKs phosphorylate a range of downstream targets, including the transcription factor c-Jun.[9][10] This can lead to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[10] JNK can also directly influence the mitochondrial apoptotic machinery by phosphorylating Bcl-2 family proteins like Bim.[11][12]
This compound is a cell-permeable peptide that specifically inhibits the interaction between JNK and its scaffolding protein, JNK-interacting protein 1 (JIP1).[4][13] This prevents the activation of JNK and its downstream pro-apoptotic signaling.[13]
This compound in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease (AD), this compound has demonstrated significant neuroprotective effects. Studies have shown that this compound can reduce the amyloidogenic processing of amyloid precursor protein (APP), inhibit Tau phosphorylation, rescue synaptic loss, and reverse memory impairments.[1][3][7]
Quantitative Data in Alzheimer's Disease Models
| Model System | Treatment | Key Quantitative Findings | Reference |
| TgCRND8 mice | This compound | Rescued memory impairments and LTP deficits. | [3] |
| Inhibited APP phosphorylation at Thr-668 and reduced Aβ oligomers. | [1] | ||
| PS1xAPPxTau transgenic model | This compound | Prevented Tau phosphorylation. | [1] |
| Stress model of AD | This compound | Reversed the increase in pTau levels and neuronal cell death. | [1] |
| Human neuroglioma H4 cells | This compound | Decreased APP levels and Aβ burdens. | [1][3] |
Experimental Protocols
In Vivo Administration in TgCRND8 Mice:
-
Model: TgCRND8 mice, a transgenic model of AD.[3]
-
Treatment: this compound administered to the mice.[3]
-
Behavioral Analysis: Memory impairments were assessed using standard behavioral tests.[3]
-
Electrophysiology: Long-term potentiation (LTP) deficits were measured in hippocampal slices.[3]
-
Biochemical Analysis: Levels of APP phosphorylation and Aβ oligomers were quantified by Western blotting and ELISA.[1]
Organotypic Brain Slice Culture Model:
-
Model: Cortical brain slices from mice transfected with APP.[14]
-
Treatment: Slices were incubated with varying concentrations of this compound peptide.[14]
-
Neurodegeneration Assessment: Neuronal cell death was quantified.[14]
-
Biochemical Analysis: Levels of full-length APP, C99, and Aβ were measured by immunoblotting.[14]
This compound in Parkinson's Disease Models
The activation of the JNK signaling pathway has been implicated in the pathogenesis of Parkinson's disease (PD).[4] Preclinical studies are underway to evaluate the efficacy of novel JNK inhibitors, including those that, like this compound, target the JIP1 interaction domain, in models of PD.[4]
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease:
-
Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model of PD.[15]
-
Treatment: JNK inhibitors are administered to the animals.[4]
-
Outcome Measures:
This compound in Stroke Models
This compound has shown promise in reducing neuronal damage in models of cerebral ischemia.[1] The inhibition of the JNK pathway is a key therapeutic strategy being explored for stroke.[16][17]
Quantitative Data in Stroke Models
| Model System | Treatment | Key Quantitative Findings | Reference |
| Rat model of transient focal cerebral ischemia | Tat-JBD (a peptide inhibitor of JNK) | Significantly suppressed ischemia/reperfusion-induced activation of caspase-3 and PARP hydrolysis. | [18] |
| Provided neuroprotective effects on ischemic brain damage in vivo. | [18] |
Experimental Protocols
Transient Focal Cerebral Ischemia in Rats:
-
Model: A rat model of transient focal cerebral ischemia is induced.[18]
-
Treatment: A peptide inhibitor of JNK, Tat-JBD, is administered.[18]
-
Biochemical Analysis: The activation of JNK3, phosphorylation of c-Jun, and expression of Fas ligand are assessed in the hippocampal CA1 region.[18] The activation of caspase-3 and hydrolysis of poly-ADP-ribose-polymerase (PARP) are also measured.[18]
-
Histological Analysis: Neuroprotective effects are evaluated by assessing the extent of ischemic brain damage.[18]
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Neuronal Apoptosis
Caption: The JNK signaling pathway leading to neuronal apoptosis and the inhibitory action of this compound.
Experimental Workflow for this compound in a Mouse Model of Neurodegeneration
References
- 1. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death | MDPI [mdpi.com]
- 9. JNK-independent activation of c-Jun during neuronal apoptosis induced by multiple DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule c-jun-N-terminal Kinase (JNK) Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotection in Stroke [imrpress.com]
- 18. Neuroprotection against ischemic brain injury by a small peptide inhibitor of c-Jun N-terminal kinase (JNK) via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Otoprotective Effects of D-JNKI-1: A Technical Guide to a Promising Therapeutic for Acute Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute sensorineural hearing loss, resulting from insults such as acoustic trauma, ototoxic drug exposure, and cochlear ischemia, represents a significant unmet medical need. A critical molecular pathway implicated in the death of cochlear sensory hair cells and neurons under these stress conditions is the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2] D-JNKI-1 (also known as AM-111 or brimapitide) is a cell-penetrating peptide inhibitor designed to specifically block this pathway, offering a targeted therapeutic approach to prevent apoptosis and preserve hearing.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological and procedural frameworks.
Core Mechanism of Action: Inhibition of the JNK Apoptotic Pathway
Ototoxic insults, including aminoglycoside antibiotics, chemotherapeutic agents like cisplatin, and excessive noise, induce the formation of reactive oxygen species (ROS) within the cochlea.[4][5] This oxidative stress is a primary trigger for the activation of the JNK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family.[2][4][6]
The JNK pathway activation is a multi-step kinase cascade that culminates in the phosphorylation and activation of the transcription factor c-Jun.[6] Activated c-Jun then promotes the expression of pro-apoptotic genes, leading to the programmed cell death of sensory hair cells and spiral ganglion neurons, resulting in permanent hearing loss.[3][7]
This compound is a synthetic peptide that functions as a competitive inhibitor of JNK.[3][8] It is composed of the JNK-binding domain of the scaffold protein JIP1 linked to a sequence from the HIV-TAT protein, which renders the peptide cell-permeable.[8] By binding to JNK, this compound prevents the kinase from phosphorylating its downstream targets, including c-Jun, thereby interrupting the apoptotic signal and protecting cochlear cells from death.[6][7]
Preclinical Efficacy: In Vitro and In Vivo Evidence
The otoprotective effects of this compound have been demonstrated across a range of preclinical models, establishing its potential in mitigating hearing loss from various etiologies.[3]
Protection Against Aminoglycoside-Induced Ototoxicity
Aminoglycoside antibiotics like neomycin are potent ototoxins that induce hair cell apoptosis.[4] Studies using in vitro organ of Corti explants have shown that this compound can almost completely prevent hair cell death when co-administered with neomycin.[2][9][10] In vivo studies in guinea pigs confirmed these findings, where local delivery of this compound to the cochlea via the scala tympani prevented nearly all hair cell death and the associated permanent hearing loss caused by systemic neomycin administration.[2][9][10]
| Model | Ototoxin | This compound Concentration/Dose | Key Outcome | Reference |
| P3 Mouse Organ of Corti Explants | 1 mM Neomycin | 2 µM | Complete prevention of hair cell death. | [8] |
| Adult Guinea Pig (in vivo) | Neomycin (300 mg/kg/day for 5 days) | 10 µM (cochlear perfusion) | No significant hearing threshold shifts observed in treated ears; contralateral ears showed significant hearing loss. Minimized OHC loss to ~4% vs. near-total loss in controls. | [9] |
| HEI-OC1 Cell Line | Neomycin | 10 µM | Significantly increased cell survival; decreased ROS generation and caspase-3 expression. | [4] |
Protection Against Acoustic Trauma
Noise-induced hearing loss (NIHL) is another condition where the JNK pathway is critically involved.[2] Preclinical studies have demonstrated that this compound is highly effective at preventing permanent threshold shifts (PTS) following exposure to traumatic noise.
In a chinchilla model of impulse noise trauma (155 dB peak SPL), a single local administration of AM-111 onto the round window membrane, even 4 hours after noise exposure, significantly reduced hearing loss.[11] This highlights a potential therapeutic window for intervention. Similarly, local delivery in guinea pigs dose-dependently prevented acoustic trauma-induced permanent hearing loss.[2][9]
| Model | Noise Exposure | This compound (AM-111) Treatment | Key Outcome | Reference |
| Adult Guinea Pig (in vivo) | 4 kHz octave band noise (120 dB SPL, 3h) | 10 µM (cochlear perfusion) | Dose-dependent prevention of permanent hearing loss. | [2] |
| Chinchilla (in vivo) | Impulse Noise (155 dB peak SPL) | Single local dose (hyaluronic acid gel) 1h or 4h post-exposure | Reduced PTS from 16-25 dB (controls) to 6-17 dB in the 2-8 kHz range. | [11] |
Protection Against Other Cochlear Insults
The utility of this compound extends to other forms of cochlear damage. It has been shown to prevent the progressive hearing loss that occurs following electrode insertion trauma during cochlear implantation surgery in guinea pigs.[12] Furthermore, its mechanism of action, centered on inhibiting stress-induced apoptosis, suggests potential efficacy against cisplatin-induced ototoxicity, which also involves JNK activation.[13]
Experimental Protocols and Workflows
Reproducible and rigorous experimental design is paramount in evaluating otoprotective agents. Below are representative protocols derived from key preclinical studies of this compound.
In Vitro Organ of Corti Explant Culture
This model allows for the direct assessment of drug effects on cochlear hair cells, isolated from systemic influences.
-
Tissue Harvest: Cochleae are dissected from postnatal day 3 (P3) mice in a sterile environment.
-
Explant Preparation: The organ of Corti is carefully separated from the stria vascularis and spiral ganglion and plated on a culture dish.
-
Culture and Treatment: Explants are maintained in a defined culture medium (e.g., DMEM/F12) at 37°C in a 5% CO2 incubator.
-
Experimental Groups:
-
Control (medium only)
-
Ototoxin only (e.g., 1 mM Neomycin for 48h)
-
Ototoxin + this compound (e.g., 1 mM Neomycin + 2 µM this compound for 48h)
-
-
Analysis: After incubation, explants are fixed and immunostained for hair cell markers (e.g., Myosin VIIa) and apoptosis markers (e.g., TUNEL). Hair cell survival is quantified by counting remaining inner and outer hair cells under a microscope.
In Vivo Animal Model of Ototoxicity/Acoustic Trauma
In vivo models are crucial for evaluating hearing function and drug delivery.
-
Animal Model: Pigmented guinea pigs or chinchillas are commonly used due to their cochlear anatomy and hearing range being similar to humans.
-
Baseline Audiometry: Auditory Brainstem Response (ABR) or Distortion Product Otoacoustic Emissions (DPOAEs) are recorded to establish baseline hearing thresholds across different frequencies.
-
Induction of Injury:
-
Acoustic Trauma: Animals are exposed to calibrated noise (e.g., 120 dB SPL for several hours) in a sound-proof chamber.
-
Ototoxicity: Animals receive systemic injections of an ototoxic drug (e.g., neomycin).
-
-
Drug Administration: this compound is delivered locally to the inner ear. A common method is application onto the round window membrane, either via direct injection of a hydrogel formulation or continuous perfusion via an osmotic minipump.[9][11] This local delivery minimizes systemic exposure and potential side effects.
-
Follow-up and Analysis: ABR/DPOAE measurements are repeated at set intervals (e.g., 7, 14, 21 days) to determine the permanent threshold shift (PTS). After the final functional test, animals are euthanized, and cochleae are harvested for histological analysis (cytocochleograms) to quantify hair cell survival.
Clinical Trials and Human Studies
The promising preclinical data led to the clinical development of this compound (AM-111) for acute inner ear hearing loss.
A Phase 2 clinical trial investigated the efficacy of AM-111 in patients with acute sensorineural hearing loss (either idiopathic or from acoustic trauma).[3] In a post-hoc analysis of this study, patients with severe to profound hearing loss who received an intratympanic injection of 0.4 mg/mL AM-111 showed a statistically significant improvement in hearing thresholds and speech discrimination compared to those who received a placebo.[3]
A subsequent Phase 3 trial (HEALOS) evaluated AM-111 in patients with idiopathic sudden sensorineural hearing loss (ISSNHL). While the primary endpoint was not met in the overall study population, a pre-specified analysis of the subgroup with profound hearing loss showed a clinically and statistically significant improvement in hearing for the 0.4 mg/mL AM-111 group compared to placebo.[14]
| Study Phase | Indication | Patient Population | Key Finding for AM-111 (0.4 mg/mL) | Reference |
| Phase 2 | Acute Sensorineural Hearing Loss | Patients with severe to profound hearing loss | Statistically significant improvement in hearing threshold and speech discrimination vs. placebo. | [3] |
| Phase 3 (HEALOS) | Idiopathic Sudden Sensorineural Hearing Loss (ISSNHL) | Subgroup with profound hearing loss (≥ 90 dB) | Mean hearing improvement of 42.7 dB vs. 26.8 dB for placebo at Day 28 (p=0.018). | [14] |
These results suggest that the activation of the JNK pathway is most pronounced in cases of severe cochlear injury, making this the patient population most likely to benefit from AM-111 treatment.[14] The intratympanic administration procedure was found to be safe and well-tolerated.[14]
Conclusion and Future Directions
This compound (AM-111) is a rationally designed, targeted otoprotective agent with a well-defined mechanism of action. Extensive preclinical evidence has established its efficacy in preventing the death of cochlear hair cells in models of aminoglycoside ototoxicity and acoustic trauma.[1][2] Clinical trials have provided evidence of its efficacy in human patients, particularly those suffering from profound acute hearing loss, where the JNK-mediated apoptotic pathway appears to be a critical driver of pathology.[14]
Future research should continue to refine the optimal therapeutic window, dosing, and delivery methods. Further investigation into its efficacy against other forms of ototoxicity, such as that induced by cisplatin, is also warranted.[13][15] The development of this compound represents a significant advancement in the field of otology, moving towards mechanism-based therapeutics to prevent permanent hearing loss.
References
- 1. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of c-Jun N-terminal kinase protects against both aminoglycoside and acoustic trauma-induced auditory hair cell death and hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hearingreview.com [hearingreview.com]
- 4. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 5. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss | Journal of Neuroscience [jneurosci.org]
- 11. AM-111 protects against permanent hearing loss from impulse noise trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Synthesis Inhibition and Activation of the c-Jun N-Terminal Kinase Are Potential Contributors to Cisplatin Ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Jnki-1 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanisms of action for the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1, in various mouse models. The information is intended to guide researchers in designing and conducting in vivo studies.
Introduction
This compound is a cell-permeable peptide inhibitor of JNK, a key enzyme in a signaling cascade involved in inflammation, apoptosis, and cellular stress responses. By blocking the JNK signaling pathway, this compound has shown therapeutic potential in a range of preclinical models of inflammatory diseases and neurodegenerative disorders. These notes compile dosage information and experimental protocols from published studies to facilitate further research.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the dosages of this compound used in different rodent models, providing a comparative overview for experimental design.
| Model Organism | Disease Model | This compound Dosage | Administration Route | Dosing Frequency | Key Findings | Reference |
| Mouse (C57/BL6) | Chronic Colitis (DSS-induced) | 1 µg/kg | Subcutaneous (s.c.) | Days 2, 12, and 22 | Significant decrease in disease activity index | [1][2][3] |
| Rat | Brain Mitochondria Pathology | 0.3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Reverses pathological events in brain mitochondria | [2] |
Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress signals, such as inflammatory cytokines and environmental stressors. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in inflammation and apoptosis. This compound is a peptide inhibitor that specifically blocks the interaction of JNK with its substrates, thereby inhibiting the downstream effects of JNK activation.[4][5][6][7][8]
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a mouse model of chronic colitis, based on a published study.[1][3]
Objective: To assess the therapeutic efficacy of this compound in a dextran sulfate sodium (DSS)-induced chronic colitis mouse model.
Materials:
-
This compound peptide
-
Sterile 0.9% sodium chloride solution (saline)
-
Dextran Sulfate Sodium (DSS)
-
Female C57/BL6 mice
-
Standard laboratory equipment for subcutaneous injections
Procedure:
-
Animal Model: Induce chronic colitis in female C57/BL6 mice through the cyclic administration of DSS in their drinking water. A typical cycle consists of DSS administration for a set number of days, followed by a period of regular drinking water.
-
Preparation of this compound Solution: Dissolve this compound in a sterile 0.9% sodium chloride solution to achieve the desired final concentration for a 1 µg/kg dosage.
-
Administration of this compound:
-
On days 2, 12, and 22 of the experimental period, administer 1 µg/kg of this compound via subcutaneous injection.
-
The injection site is typically in the nuchal region (back of the neck).
-
The control group should receive a subcutaneous injection of the vehicle (0.9% saline) at the same time points.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
At the end of the study period (e.g., day 30), euthanize the mice and collect colon tissue for histological analysis and other relevant assays.
-
Conclusion
The provided data and protocols offer a starting point for researchers investigating the therapeutic potential of this compound in mouse models. The dosage and administration route can be adapted based on the specific disease model and experimental objectives. Careful consideration of the experimental design, including appropriate controls and monitoring parameters, is crucial for obtaining reliable and reproducible results. It is recommended to consult the primary literature for further details and to optimize the protocols for specific research needs.
References
- 1. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paulogentil.com [paulogentil.com]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
Preparing D-Jnki-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of D-Jnki-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), in cell culture experiments. This compound is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and neuronal degeneration.[1] These guidelines cover the mechanism of action, physiochemical properties, preparation of stock solutions, and detailed protocols for common cell-based assays.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to specifically inhibit the JNK signaling pathway.[1] Its D-amino acid composition confers resistance to proteolytic degradation, enhancing its stability in cell culture environments. The peptide works by blocking the interaction of JNK with its downstream substrates, thereby preventing their phosphorylation and subsequent activation. This inhibitory action makes this compound a potent tool for dissecting JNK-mediated cellular events and for exploring its therapeutic potential.
Mechanism of Action
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. Once activated, JNK phosphorylates a range of transcription factors and other proteins, leading to diverse cellular responses such as apoptosis, inflammation, and cell differentiation. This compound specifically interferes with this process by preventing JNK from binding to its target proteins, thus inhibiting the downstream signaling cascade.
Caption: JNK Signaling Pathway Inhibition by this compound.
Physiochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Property | Value |
| Synonyms | AM-111, XG-102, Brimapitide[2] |
| Molecular Weight | ~3822.44 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Solubility | Water (≥50 mg/mL), DMSO (100 mg/mL)[2][3] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (Stock Solution) | -80°C for up to 1 year in a suitable solvent[2] |
Preparation of this compound for Cell Culture
Reconstitution of this compound Powder
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound peptide powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the peptide is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO or water to the vial to achieve the desired stock concentration (e.g., 10 mM). Use fresh DMSO to avoid moisture absorption which can reduce solubility.[2]
-
Gently vortex or pipette to dissolve the peptide completely. If precipitation occurs, warming the solution to 37°C and sonicating may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. When stored properly, the stock solution is stable for up to one year.[2]
Note on Solvent Choice: While this compound is soluble in both water and DMSO, using DMSO for the primary stock solution is often preferred for long-term storage and compatibility with many cell culture media. However, always consider the tolerance of your specific cell line to DMSO, keeping the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4]
Preparation of Working Solutions
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired working concentration immediately before use.
-
Mix the working solution gently by inverting the tube or pipetting.
-
Add the this compound working solution to your cell cultures.
Experimental Protocols
The optimal concentration and treatment time for this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your system.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study investigating the protective effects of this compound on neomycin-induced apoptosis in HEI-OC1 cells.[5]
Caption: Workflow for a Cell Viability Assay using this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Inducing agent (e.g., neomycin, if applicable)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound, with or without the apoptosis-inducing agent (e.g., 2 µM this compound with neomycin).[5] Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis of JNK Pathway Activation
This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of JNK and its downstream targets.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound stock solution
-
Stimulating agent (e.g., anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound for a specific duration.
-
Stimulate the cells with an appropriate JNK pathway activator for the indicated time.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Quantitative Data Summary
The following table summarizes typical working concentrations and observed effects of this compound from various studies.
| Cell Line/Model | This compound Concentration | Treatment Duration | Observed Effect |
| HEI-OC1 Cells[5] | 2 µM | 1-5 days | Significantly increased cell viability and ameliorated neomycin-induced cell death. |
| Organ of Corti Explants[6] | 1 µM - 1 mM | 24-48 hours | Prevented apoptosis and loss of neomycin-exposed hair cells.[3] |
| Guinea Pig Cochlea (in vivo)[3] | 10 µM | N/A | Prevented nearly all hair cell death and permanent hearing loss induced by neomycin. |
| Rat Brain Mitochondria[7] | 0.3 mg/kg (i.p.) | N/A | Reversed pathological events and abolished cytochrome c release.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Media | The concentration of this compound or the final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.5%. Prepare fresh dilutions and warm the media to 37°C before adding the this compound solution. Consider using a lower stock concentration or a different solvent if possible. |
| No or Low Inhibitory Effect | The concentration of this compound is too low or the treatment time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the this compound has not degraded due to improper storage or multiple freeze-thaw cycles. |
| Cell Toxicity | The concentration of this compound or the solvent is too high. | Perform a toxicity assay with a range of this compound concentrations and the corresponding solvent concentrations. Reduce the final concentration of this compound and/or the solvent in the culture medium. |
| Inconsistent Results | Inconsistent preparation of this compound solutions or experimental procedures. | Strictly follow the protocols for stock and working solution preparation. Ensure consistent cell seeding densities and treatment times. Use single-use aliquots of the stock solution. |
Conclusion
This compound is a powerful and specific inhibitor of the JNK signaling pathway, making it an invaluable reagent for cell culture-based research. By following these detailed application notes and protocols, researchers can effectively prepare and utilize this compound to investigate its role in a multitude of cellular processes and its potential as a therapeutic agent. Careful optimization of experimental conditions for each specific cell type and assay is paramount to obtaining reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: D-Jnki-1 Solubility and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1, also known as AM-111 or Brimapitide, is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] It is a synthetic peptide designed to block the interaction between JNK and its downstream targets, thereby inhibiting pro-apoptotic and inflammatory processes.[1] Due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties, this compound is a valuable tool in research and a potential therapeutic agent for conditions such as hearing loss, neurodegenerative diseases, and inflammatory disorders.[1][4][5]
Proper solubilization is critical for the biological activity and experimental success of peptide-based inhibitors like this compound. This document provides detailed information on the solubility of this compound, guidance for solvent selection, and protocols for its reconstitution and application in both in vitro and in vivo settings.
Mechanism of Action: The JNK Signaling Pathway
The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and oxidative stress.[8][9] The activation cascade involves a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K, specifically MKK4 and MKK7 for the JNK pathway), and finally JNK itself.[8] Activated JNK translocates to the nucleus and mitochondria to phosphorylate various substrates, including the transcription factor c-Jun, and members of the Bcl-2 family like Bim.[4][5][9] This phosphorylation can trigger apoptotic cell death.[5][7]
This compound acts as a competitive inhibitor, preventing JNK from binding to and phosphorylating its target proteins, thereby blocking the downstream effects of JNK activation.[4][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for D-JNKI-1 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1 is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Its D-enantiomer configuration confers enhanced stability and resistance to proteolytic degradation, making it a valuable tool for investigating the role of JNK in various cellular processes, including apoptosis, inflammation, and neurodegeneration.[3] These application notes provide detailed information on the long-term stability of this compound solutions, protocols for its preparation and handling, and methods for assessing its stability over time.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆₄H₂₈₆N₆₆O₄₀ |
| Molecular Weight | 3822.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 50 mg/mL) and 0.9% sodium chloride solution |
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a wide range of stimuli, including environmental stress, inflammatory cytokines, and growth factors. The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself. Upon activation, JNK phosphorylates a variety of downstream targets, including transcription factors and mitochondrial proteins, to regulate cellular responses such as apoptosis, inflammation, and proliferation.[4][5][6][7][8][9][10]
Caption: A simplified diagram of the JNK signaling pathway.
Long-Term Stability of this compound Solutions
While specific quantitative data on the long-term stability of this compound solutions under various conditions are limited in published literature, the following guidelines are based on manufacturer recommendations and general principles of peptide stability.
Storage of Lyophilized Powder and Stock Solutions
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -80°C | 2 years | Store sealed and away from moisture. |
| -20°C | 1 year | Store sealed and away from moisture. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and volume of the stock solution. For example, for 1 mL of a 10 mM stock solution, the required mass would be: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 3822.44 g/mol x 1000 mg/g = 38.22 mg
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitute the peptide: Add the appropriate volume of sterile water to the tube.
-
Dissolve the peptide: Gently vortex the tube until the peptide is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Sterile filter the solution: Pass the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Assessment of this compound Solution Stability (Forced Degradation Study)
This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound solutions under various stress conditions. This is crucial for identifying potential degradation products and determining optimal storage and handling conditions.
Caption: Workflow for a forced degradation study of this compound.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
-
Liquid chromatography-mass spectrometry (LC-MS) system (optional, for characterization of degradation products)
Procedure:
-
Sample Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for various time points.
-
Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Stress: Incubate aliquots of the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Photostability: Expose aliquots of the this compound solution to a controlled light source (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC to separate the intact this compound from any degradation products. A C18 column is typically suitable for peptide separations.
-
Quantify the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the half-life under each condition.
-
If using LC-MS, analyze the fractions corresponding to the degradation peaks to identify the mass of the degradation products and infer the degradation pathway.
-
Disclaimer
The information provided in these application notes is for research purposes only. The stability of this compound solutions can be influenced by various factors, including the specific solvent, buffer composition, pH, and storage conditions. It is highly recommended that researchers perform their own stability studies to ensure the integrity and activity of this compound for their specific experimental needs.
References
- 1. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Local Delivery of D-Jnki-1 to the Cochlea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for local delivery of the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1 (also known as AM-111 or brimapitide), to the cochlea for otoprotective purposes. The protocols are based on established preclinical studies demonstrating the efficacy of this compound in mitigating hearing loss induced by acoustic trauma and ototoxic drugs.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of apoptosis in cochlear hair cells following insults such as noise exposure and treatment with ototoxic drugs like aminoglycosides.[1][2][3][4][5] this compound is a cell-permeable peptide inhibitor that blocks this pathway, thereby preventing hair cell death and preserving hearing.[2][6][7] Local delivery to the cochlea is the preferred administration route to maximize efficacy and minimize potential systemic side effects.[8][9] This document details the primary methods for local cochlear delivery of this compound, along with the associated experimental protocols and expected outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the local delivery of this compound to the cochlea.
Table 1: Efficacy of Intracochlear this compound Infusion via Osmotic Pump in Guinea Pigs with Cochlear Implantation Trauma
| Parameter | This compound Treated Group | Control Group (Artificial Perilymph) | p-value | Reference |
| ABR Threshold Shift (dB) | 7.1 ± 7.1 | 29.2 ± 13.0 | < 0.0001 | [7] |
| DPOAE Amplitude Change (dB) | -4.3 ± 3.6 | -18.7 ± 7.5 | < 0.0001 | [7] |
Table 2: Dose-Dependent Protection of this compound against Acoustic Trauma-Induced Hearing Loss in Guinea Pigs (Local Delivery)
| This compound Concentration | Outcome | Reference |
| Dose-dependent | Prevention of permanent hearing loss | [1][6] |
| 2 µM | Maximum protection of hair cells from neomycin ototoxicity in organ of Corti explants | [6] |
Table 3: Hair Cell Survival with this compound Treatment
| Condition | Outer Hair Cell (OHC) Loss | Inner Hair Cell (IHC) Loss | Reference |
| Neomycin-exposed, this compound perfused cochlea | Minimal (e.g., 4% in the basal turn) | Not specified | [1] |
| Neomycin-exposed, unperfused contralateral cochlea | Extensive (e.g., 58.2% in the basal turn) | Some loss | [1] |
| Neomycin-exposed organ of Corti explants with this compound | Complete prevention of hair cell death | Complete prevention of hair cell death | [6] |
Signaling Pathway
The JNK signaling pathway plays a pivotal role in stress-induced apoptosis of cochlear hair cells. Environmental stressors such as noise trauma and ototoxic drugs lead to the generation of reactive oxygen species (ROS), which in turn activate the JNK cascade.[4][5] This activation ultimately results in the phosphorylation of the transcription factor c-Jun, triggering the expression of pro-apoptotic genes and leading to programmed cell death. This compound acts by specifically inhibiting the phosphorylation of c-Jun, thereby blocking the downstream apoptotic signaling.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Osmotic pump implant for chronic infusion of drugs into the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss | Journal of Neuroscience [jneurosci.org]
- 7. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracochlear Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of D-Jnki-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-JNKI-1, also known as AM-111 or Brimapitide, is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] By specifically targeting JNK, this compound blocks the phosphorylation of downstream targets, thereby mitigating cellular processes such as apoptosis and inflammation.[1] These characteristics make this compound a valuable tool for research in various fields, including neuroprotection, hearing loss, inflammatory diseases, and cancer. This document provides detailed protocols for the intraperitoneal (i.p.) injection of this compound in animal models, summarizes key quantitative data from preclinical studies, and outlines relevant experimental methodologies.
Mechanism of Action
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage.[3][4] Upon activation, a phosphorylation cascade involving MAP3Ks and MAP2Ks (MKK4 and MKK7) leads to the phosphorylation and activation of JNK.[4] Activated JNK then translocates to the nucleus and other cellular compartments to phosphorylate a range of substrates, including the transcription factor c-Jun.[3] This can lead to the regulation of gene expression involved in apoptosis, inflammation, and other cellular responses.[3] this compound acts by competitively inhibiting the interaction between JNK and its substrates, thereby preventing these downstream signaling events.[5]
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various preclinical studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in a Mouse Model of Colitis
| Treatment Group | Dosage (Subcutaneous) | Key Outcomes | Reference |
| This compound | 1 µg/kg on days 2, 12, and 22 | Significant decrease in the disease activity index (P = 0.013 for 1.0% DSS; P = 0.007 for 1.5% DSS) | [4][6] |
| This compound | 1 µg/kg on days 2, 12, and 22 | Reduction in the expression of CD4+ and CD8+ cells | [4][6] |
Table 2: Efficacy of this compound in a Guinea Pig Model of Hearing Loss
| Treatment Group | Administration Route | Key Outcomes | Reference |
| This compound | Local delivery to the cochlea | Prevented the progressive increase in Auditory Brainstem Response (ABR) thresholds | [7] |
| This compound | Local delivery to the cochlea | Prevented the progressive decrease in Distortion Product Otoacoustic Emission (DPOAE) amplitudes | [7] |
Table 3: Efficacy of this compound in a Mouse Model of Skin Cancer
| Treatment Group | Dosage (Intraperitoneal) | Key Outcomes | Reference |
| This compound | 6 mg/kg (repeated systemic injections) | Accumulative inhibition of mechanical allodynia and heat hyperalgesia | [8] |
| This compound | 6 mg/kg (repeated systemic injections) | Suppressed tumor growth in vivo | [8] |
Experimental Protocols
Intraperitoneal Injection of this compound in Mice
This protocol is a synthesis based on established intraperitoneal injection procedures for mice and reported dosages for this compound and similar peptides.[1][9]
Materials:
-
This compound peptide
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound peptide.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of sterile saline.
-
Gently vortex to ensure complete dissolution.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration will depend on the target dosage and the injection volume.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct volume of this compound solution to inject.
-
Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.
-
Position the mouse to expose the abdomen, typically by holding it in dorsal recumbency with the head tilted slightly downward.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum or bladder.[9]
-
Draw the calculated volume of this compound solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Dosage Calculation Example:
-
Target Dosage: 6 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Total Dose: 6 mg/kg * 0.025 kg = 0.15 mg
-
Concentration of Injection Solution: 1 mg/ml
-
Injection Volume: 0.15 mg / 1 mg/ml = 0.15 ml or 150 µl
Western Blot for JNK Pathway Proteins
This protocol is adapted from a study investigating the effect of this compound on neomycin-induced apoptosis in HEI-OC1 cells.[3]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK1, anti-p-AMPKα, anti-p-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control such as GAPDH.
-
Experimental Workflow Diagram
Caption: A typical workflow for in vivo studies using this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal chemotherapy for the initial management of primary epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Subcutaneous Administration of D-Jnki-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of D-Jnki-1, a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This document includes summaries of its mechanism of action, pharmacokinetic considerations, detailed experimental protocols for established and investigational applications, and quantitative efficacy data.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide that acts as a potent and specific inhibitor of JNK.[1] By blocking the JNK signaling cascade, this compound has demonstrated significant therapeutic potential in a variety of preclinical models, exhibiting anti-inflammatory, anti-apoptotic, and neuroprotective properties. Its ability to be administered systemically, including via the subcutaneous route, makes it a valuable tool for research and potential therapeutic development.
Mechanism of Action
This compound functions by specifically inhibiting the interaction between JNK and its substrates, thereby preventing the phosphorylation of key downstream targets such as c-Jun.[2] The JNK signaling pathway is a critical regulator of cellular processes including inflammation, apoptosis, and stress responses. Dysregulation of this pathway is implicated in numerous pathologies.
The inhibitory action of this compound on the JNK pathway leads to several downstream effects:
-
Inhibition of Apoptosis: this compound has been shown to prevent the release of cytochrome c from mitochondria and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[3] It can also modulate the expression of Bcl-2 family proteins, downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.
-
Anti-inflammatory Effects: this compound can attenuate inflammatory responses by reducing the infiltration of immune cells, such as CD4+ and CD8+ T-cells, and by decreasing the production of pro-inflammatory cytokines.[2]
-
Neuroprotection: By inhibiting JNK-mediated neuronal apoptosis and inflammation, this compound has shown neuroprotective effects in models of neurodegenerative diseases and acute neuronal injury. It has been found to reduce tau phosphorylation, a key pathological feature in several neurodegenerative conditions.
Below is a diagram illustrating the mechanism of action of this compound within the JNK signaling pathway.
References
- 1. Role of JNK isoforms in the development of neuropathic pain following sciatic nerve transection in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JNK by a Peptide Inhibitor Reduces Traumatic Brain Injury-Induced Tauopathy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JNK by a peptide inhibitor reduces traumatic brain injury-induced tauopathy in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-Jnki-1 in Organ of Corti Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1, in organ of Corti explant cultures. The protocols and data presented are intended to guide researchers in studying the mechanisms of ototoxicity and evaluating the therapeutic potential of otoprotective compounds.
This compound is a cell-permeable peptide inhibitor of the JNK signaling pathway, which has been implicated in the apoptosis of auditory hair cells following ototoxic insults, such as exposure to aminoglycoside antibiotics and acoustic trauma.[1][2][3] By blocking the JNK pathway, this compound has been shown to prevent hair cell death and preserve hearing function in preclinical models.[1][3][4] Organ of Corti explants provide an invaluable in vitro system to study these processes, maintaining the complex cellular architecture of the inner ear's sensory epithelium.[5][6]
Data Presentation
The following table summarizes quantitative data from studies utilizing this compound in organ of Corti explants to protect against neomycin-induced hair cell loss.
| Treatment Group | This compound Concentration (µM) | Ototoxin (Neomycin) Concentration (mM) | Exposure Duration (hours) | Outcome Measure | Result | Reference |
| Control | 0 | 0 | 48 | Hair Cell Survival | No significant hair cell loss observed. | [3] |
| Neomycin | 0 | 1 | 48 | Hair Cell Survival | Severe loss of hair cells. | [3] |
| Neomycin + this compound | 2 | 1 | 48 | Hair Cell Survival | Complete prevention of hair cell death. | [3] |
| Neomycin | 0 | - | - | Outer Hair Cell (OHC) Loss | 41.8% OHC loss in the basal turn. | [2] |
| Neomycin + this compound | - | - | - | Outer Hair Cell (OHC) Loss | Minimal (4%) OHC loss, predominantly in the basal turn. | [2] |
Experimental Protocols
Organ of Corti Explant Culture
This protocol is adapted from established methods for neonatal mouse cochlear explants.[6][7][8]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)[5]
-
Fetal Bovine Serum (FBS)
-
Ampicillin
-
Dissection tools (fine forceps, micro-scissors)
-
Culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize P3 mouse pups in accordance with approved animal welfare guidelines.
-
Dissect the temporal bones and isolate the cochleae in sterile phosphate-buffered saline (PBS).
-
Under a dissecting microscope, carefully remove the cochlear capsule to expose the organ of Corti.
-
Gently separate the organ of Corti from the spiral ganglion and modiolus.
-
Transfer the explanted organ of Corti to a culture dish containing DMEM supplemented with 10% FBS and 50 µg/ml ampicillin.[5]
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2. The tissue can be maintained in culture for 7-10 days.[7]
This compound Treatment and Ototoxicity Induction
Materials:
-
This compound peptide
-
Neomycin sulfate
-
Culture medium (as described above)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 2 µM).[3]
-
Prepare a stock solution of neomycin sulfate.
-
Dilute the neomycin stock solution in the culture medium to the desired final concentration (e.g., 1 mM).[3]
-
For the treatment group, replace the existing culture medium with the medium containing both this compound and neomycin.
-
For the ototoxicity control group, replace the medium with one containing only neomycin.
-
For the untreated control group, replace the medium with fresh culture medium.
-
Incubate the explants for the desired duration (e.g., 48 hours).[3]
Assessment of Hair Cell Survival
Materials:
-
Phalloidin conjugated to a fluorescent dye (e.g., TRITC or Alexa Fluor 488) for F-actin staining of stereocilia.
-
A nuclear counterstain (e.g., DAPI).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit for detecting apoptosis.[3]
-
Paraformaldehyde (PFA) for fixation.
-
Fluorescence microscope or confocal microscope.
Procedure:
-
After treatment, fix the organ of Corti explants in 4% PFA for 20 minutes at room temperature.
-
Wash the explants three times with PBS.
-
Permeabilize the tissue with 0.3% Triton X-100 in PBS for 10 minutes.
-
For apoptosis detection, follow the manufacturer's protocol for the TUNEL assay.
-
Stain the explants with fluorescently labeled phalloidin to visualize the hair cells' stereocilia bundles.
-
Counterstain with DAPI to visualize the cell nuclei.
-
Mount the explants on a microscope slide.
-
Image the explants using a fluorescence or confocal microscope.
-
Quantify the number of surviving inner and outer hair cells by counting the phalloidin-labeled cells. The presence of condensed or fragmented nuclei (visualized with DAPI) and positive TUNEL staining are indicative of apoptosis.[3]
Visualizations
Signaling Pathway
References
- 1. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotypic Culture of Neonatal Murine Inner Ear Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Whole Neonatal Cochlear Explants as an In vitro Model [jove.com]
Application Notes and Protocols for D-Jnki-1 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Jnki-1 is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Its ability to penetrate cell membranes and modulate intracellular signaling cascades makes it a valuable tool in research and a potential therapeutic agent, particularly in the prevention of apoptosis-related cellular damage.[3][4][5] Understanding and quantifying the cell permeability of this compound is crucial for determining its efficacy, optimizing dosage, and elucidating its mechanism of action in various cell types.
These application notes provide detailed protocols for assessing the cell permeability of this compound using common laboratory techniques. The described assays are designed to be adaptable to a range of cell lines and experimental questions.
Mechanism of Action of this compound
This compound is a synthetic peptide that functions as a potent and specific inhibitor of JNK.[2] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis.[4][5] In response to cellular stress, such as exposure to cytokines, UV radiation, or toxins, the JNK pathway is activated, leading to the phosphorylation of downstream targets like the transcription factor c-Jun. This can initiate a cascade of events culminating in apoptosis.[3][6] this compound prevents these downstream effects by binding to JNK and inhibiting its kinase activity.[3][6]
Experimental Protocols
To quantitatively assess the cell permeability of this compound, a fluorescently labeled version of the peptide (e.g., FITC-D-Jnki-1) is recommended. This allows for direct measurement of its uptake and intracellular localization.
Protocol 1: Quantification of this compound Cellular Uptake using Fluorescence Spectrophotometry
This protocol measures the total amount of fluorescently labeled this compound that has entered the cell population.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-D-Jnki-1)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorescence spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of FITC-D-Jnki-1 (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the cells for a desired period (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any peptide adhered to the cell surface.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Fluorescence Measurement: Transfer the supernatant to a 96-well black plate. Measure the fluorescence intensity using a spectrophotometer with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FITC).
-
Protein Quantification: Determine the total protein concentration in each lysate sample using a BCA protein assay.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration to account for variations in cell number.
Protocol 2: Analysis of this compound Uptake by Flow Cytometry
This protocol provides a quantitative analysis of this compound uptake at the single-cell level.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-D-Jnki-1)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence of the labeled peptide in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population.
Protocol 3: Visualization of Intracellular this compound by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-D-Jnki-1)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Glass coverslips or imaging-grade multi-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in an imaging-grade plate.
-
Treatment and Incubation: Follow steps 2 and 3 from Protocol 1.
-
Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope with appropriate filters for the peptide's fluorophore and DAPI.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from this compound cell permeability assays.
Table 1: Quantification of FITC-D-Jnki-1 Cellular Uptake by Fluorescence Spectrophotometry
| Cell Line | FITC-D-Jnki-1 Conc. (µM) | Incubation Time (h) | Normalized Fluorescence (RFU/µg protein) |
| HeLa | 10 | 1 | 150 ± 12 |
| HeLa | 10 | 4 | 450 ± 25 |
| HeLa | 10 | 12 | 800 ± 45 |
| SH-SY5Y | 10 | 1 | 120 ± 10 |
| SH-SY5Y | 10 | 4 | 380 ± 20 |
| SH-SY5Y | 10 | 12 | 710 ± 38 |
Table 2: Analysis of FITC-D-Jnki-1 Uptake by Flow Cytometry
| Cell Line | FITC-D-Jnki-1 Conc. (µM) | Incubation Time (h) | Percent Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Jurkat | 25 | 4 | 85 ± 5 | 5000 ± 300 |
| Jurkat | 50 | 4 | 95 ± 3 | 9800 ± 550 |
| HEK293 | 25 | 4 | 70 ± 6 | 3500 ± 250 |
| HEK293 | 50 | 4 | 88 ± 4 | 7200 ± 400 |
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of labeled this compound.
-
Increase the incubation time.
-
Ensure the sensitivity of the detection instrument is optimized.
-
Confirm the viability of the cells.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells to remove non-internalized peptide.
-
Include a control of unlabeled cells to determine autofluorescence.
-
Use a fluorophore with a higher signal-to-noise ratio.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding density and confluency.
-
Prepare fresh dilutions of the labeled peptide for each experiment.
-
Maintain consistent incubation times and conditions.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the cell permeability of this compound. By employing these methods, researchers can gain valuable insights into the uptake and intracellular behavior of this important JNK inhibitor, facilitating its use in both basic research and therapeutic development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 5. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing D-JNKi-1 Efficacy in In Vitro Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro models to assess the efficacy of D-JNKi-1, a potent and cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, reactive oxygen species (ROS), and ototoxic agents.[1][2] Dysregulation of the JNK pathway is implicated in a variety of pathologies, making it a key target for therapeutic intervention. This compound is a synthetic, cell-permeable peptide that specifically blocks the MAPK-JNK signal pathway.[3] These notes detail the in vitro models and experimental protocols to evaluate the cytoprotective and anti-apoptotic efficacy of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor, blocking the interaction of JNK with its substrates, thereby preventing the downstream phosphorylation cascade that leads to apoptosis and inflammation.[3] A primary application of this compound has been in the protection of auditory hair cells from damage induced by aminoglycosides and acoustic trauma.[4]
The JNK Signaling Pathway
Stress stimuli, such as inflammatory cytokines or ROS, trigger a phosphorylation cascade involving MAP3Ks and MAP2Ks (MKK4/7), which in turn activate JNK.[1][5] Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes like Bax and the suppression of anti-apoptotic proteins like Bcl-2.[1][6]
In Vitro Models
HEI-OC1 Cell Line
The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a valuable tool for studying ototoxicity and the efficacy of protective agents like this compound.[6] These cells are derived from the mouse auditory organ and express markers specific to cochlear hair cells, making them a relevant model for aminoglycoside-induced hair cell damage.[7]
Organ of Corti Explants
Neonatal mouse cochlear explants provide a more complex, tissue-level model to study the effects of this compound. These explants maintain the structural organization of the organ of Corti, allowing for the assessment of this compound's ability to protect both inner and outer hair cells from ototoxic damage.[8]
Experimental Workflow
The general workflow for testing this compound efficacy involves culturing the chosen in vitro model, inducing cellular stress, treating with this compound, and subsequently performing various assays to measure cell viability, apoptosis, and specific pathway-related molecular changes.
Data Presentation
The efficacy of this compound can be quantified and summarized in tables for clear comparison.
Table 1: Effect of this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells
| Treatment Group | Percentage of Apoptotic Cells (Mean) | Standard Deviation | p-value vs. Neomycin Only |
|---|---|---|---|
| Control | Not specified | Not specified | - |
| This compound Only | Not specified | Not specified | - |
| Neomycin Only | 34.9% | Not specified | - |
| Neomycin + this compound | 25.5% | Not specified | < 0.001 |
Data adapted from a study on neomycin-induced apoptosis in HEI-OC1 cells.[9]
Table 2: Qualitative Effects of this compound on Apoptosis-Related Protein Expression in Neomycin-Treated HEI-OC1 Cells
| Protein | Effect of Neomycin | Effect of Neomycin + this compound |
|---|---|---|
| p-JNK | Increased | Decreased |
| Bcl-2 (Anti-apoptotic) | Decreased | Increased (compared to Neomycin only) |
| Bax (Pro-apoptotic) | Increased | Decreased |
| Cleaved Caspase-8 | Increased | Decreased |
| Cleaved Caspase-3 | Increased | Decreased |
This table summarizes findings from Western blot analyses.[6]
Experimental Protocols
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.
Materials:
-
HEI-OC1 cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Neomycin (or other stressor)
-
Microplate reader (450 nm absorbance)
Protocol:
-
Seed 100 µL of HEI-OC1 cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[10]
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence.[10]
-
Introduce the stressor (e.g., 2 mM neomycin) and/or different concentrations of this compound to the respective wells.[6]
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability relative to untreated controls.
Apoptosis Detection - TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Materials:
-
Treated cells on coverslips or in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.2% Triton X-100 in PBS (Permeabilization buffer)[13]
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[13][14]
-
Wash cells three times with PBS.[13]
-
Permeabilize cells with 0.2% Triton X-100 for 15 minutes.[13]
-
Wash cells three times with PBS.[13]
-
Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[13][14]
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.[12]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated cell pellets (at least 2 x 10^6 cells per sample)[15]
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)[16]
-
96-well plate
-
Microplate reader (405 nm absorbance)
Protocol:
-
Induce apoptosis in your cell cultures and prepare a concurrent uninduced control.
-
Harvest and pellet 1-5 x 10^6 cells.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.
-
Load 50 µL of the lysate into each well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.[15]
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.[15]
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.[16]
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Adherent cells in a 24-well or 96-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)[17]
-
Serum-free medium (e.g., DMEM)
-
Fluorescence microscope or microplate reader (Ex/Em = 485/530 nm)[17]
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium.[18]
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[17]
-
Remove the DCFH-DA solution and wash the cells.
-
Add PBS or medium to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or plate reader.[17] An increase in green fluorescence indicates an increase in intracellular ROS.
Western Blot for JNK Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the JNK pathway.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apoptosis in acquired and genetic hearing impairment: The programmed death of the hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. abbkine.com [abbkine.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. takarabio.com [takarabio.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioquochem.com [bioquochem.com]
Measuring JNK Inhibition by D-JNKI-1 in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the in-tissue inhibition of c-Jun N-terminal kinase (JNK) by the specific peptide inhibitor, D-JNKI-1. The following sections offer comprehensive methodologies for tissue preparation, this compound administration, and subsequent analysis of JNK pathway activity.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, UV irradiation, and oxidative stress. The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K or MEKK), a MAP kinase kinase (MAP2K or MKK), and the JNK protein itself. Key upstream activators of JNK are MKK4 and MKK7. Once activated via dual phosphorylation on a Thr-Pro-Tyr motif, JNKs translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. JNK signaling plays a critical role in regulating apoptosis, inflammation, cell differentiation, and proliferation.
This compound is a cell-permeable peptide inhibitor that specifically blocks the interaction between JNK and its upstream activators and downstream substrates.[1] It is a valuable tool for studying the physiological and pathological roles of the JNK pathway and holds therapeutic potential for various diseases.[2][3]
JNK Signaling Pathway and this compound Inhibition
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Quantitative Data on this compound Mediated JNK Inhibition in Tissues
The following tables summarize the quantitative effects of this compound on JNK signaling in various tissues as reported in preclinical studies.
Table 1: Inhibition of c-Jun Phosphorylation in Mouse Brain
| Brain Region | This compound Treatment | Inhibition of c-Jun Phosphorylation | Reference |
| Cortex | Systemic administration in Mecp2y/− mice | 84% | [4] |
| Hippocampus | Systemic administration in Mecp2y/− mice | 50% | [4] |
| Cerebellum | Systemic administration in Mecp2y/− mice | 36% | [4] |
Table 2: Effects of this compound in a Mouse Model of Chronic Colitis
| Parameter | This compound Treatment | Outcome | Reference |
| Disease Activity Index (1.0% DSS) | 1 µg/kg, subcutaneous | Significant decrease (P = 0.013) | [1][5][6] |
| Disease Activity Index (1.5% DSS) | 1 µg/kg, subcutaneous | Significant decrease (P = 0.007) | [1][5][6] |
| CD4+ and CD8+ cell expression | 1 µg/kg, subcutaneous | Reduction (not statistically significant) | [1][5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing JNK inhibition by this compound in tissues.
Experimental Workflow Overview
Caption: General workflow for measuring JNK inhibition by this compound in tissues.
Protocol 1: In Vivo Administration of this compound
This protocol provides guidelines for systemic and local administration of this compound in mice.
1.1. Reconstitution of this compound:
-
Reconstitute lyophilized this compound peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% sodium chloride solution to the desired stock concentration.
-
Vortex briefly to dissolve and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
1.2. Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:
-
Dosage: this compound has been used effectively at doses ranging from 1 µg/kg to 0.3 mg/kg.[1][5][6][7] The optimal dose should be determined empirically for each animal model and tissue.
-
Procedure:
-
Thaw an aliquot of this compound and dilute to the final injection concentration with sterile PBS.
-
For i.p. injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
For s.c. injection, lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
Administer the appropriate volume based on the animal's body weight.
-
1.3. Intracerebroventricular (i.c.v.) Injection (for brain tissue analysis):
-
Note: This is a surgical procedure and requires appropriate anesthesia and stereotaxic equipment.
-
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and drill a small hole at the desired coordinates for lateral ventricle injection (e.g., 0.25 mm lateral to the sagittal suture and 0.50–0.75 mm rostral to the neonatal coronary suture for neonatal mice).[8]
-
Slowly inject the desired amount of this compound solution (typically 1-5 µL) into the ventricle.[8][9]
-
Leave the needle in place for a few minutes to prevent backflow before slowly retracting it.
-
Suture the scalp incision.
-
Protocol 2: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates for subsequent biochemical analysis.
2.1. Materials:
-
Tissue of interest
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer (e.g., TissueLyser)
-
Microcentrifuge
2.2. Procedure:
-
Euthanize the animal at the desired time point after this compound administration and immediately dissect the tissue of interest on ice.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL per 100 mg of tissue).[10]
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the lysates at -80°C until further use.
Protocol 3: Western Blotting for Phospho-JNK and Phospho-c-Jun
This protocol allows for the semi-quantitative analysis of JNK activation and its downstream target phosphorylation.
3.1. Materials:
-
Tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/73), anti-total c-Jun
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Thaw tissue lysates on ice.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total protein (e.g., total JNK or a loading control like GAPDH or β-actin).
-
Quantification: Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ). The ratio of the phosphorylated protein to the total protein is calculated to determine the level of JNK activation.
Protocol 4: JNK Kinase Assay
This protocol provides a direct measure of JNK enzymatic activity in tissue lysates. Commercially available kits are also an option.[2][11]
4.1. Materials:
-
Tissue lysates
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant c-Jun or ATF2 substrate
-
ATP (including [γ-32P]ATP for radioactive assay or cold ATP for non-radioactive assay)
-
SDS-PAGE and Western blotting reagents (for non-radioactive assay) or scintillation counter (for radioactive assay)
4.2. Procedure (Non-Radioactive):
-
Immunoprecipitation of JNK:
-
Incubate 200-500 µg of tissue lysate with an anti-JNK antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the JNK-antibody complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun or ATF2 substrate and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 3, using an antibody specific for phosphorylated c-Jun (Ser63/73) or phosphorylated ATF2 (Thr71).
-
Protocol 5: Immunohistochemistry (IHC) for Phospho-c-Jun
This protocol allows for the visualization of JNK activity in the context of tissue architecture.
5.1. Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum in PBS)
-
Primary antibody: anti-phospho-c-Jun (Ser63/73)
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) reagent, or a polymer-based detection system
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
5.2. Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the ABC reagent.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The presence of a brown precipitate in the nucleus indicates positive staining for phospho-c-Jun.
-
Quantification can be performed by counting the number of positive cells or by using image analysis software to measure the staining intensity.
-
References
- 1. dovepress.com [dovepress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-JNKI-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-JNKI-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | - Improper solvent selection.- Peptide degradation. | - For in vitro use, dissolve this compound in sterile water or PBS.[1][2] If issues persist, fresh DMSO can be used, but be mindful of solvent effects on your cells.[1][2]- For in vivo applications, this compound can be dissolved in a 0.9% sodium chloride solution for subcutaneous or intraperitoneal administration.[3] |
| Inconsistent Results | - Variability in peptide concentration.- Cell passage number and health.- Differences in treatment duration. | - Prepare fresh dilutions from a concentrated stock solution for each experiment to ensure consistent dosing.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Optimize treatment duration based on your specific cell type and the expected kinetics of the JNK signaling pathway. |
| High Cell Toxicity | - Concentration of this compound is too high.- Off-target effects. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 µM to 100 µM) and narrow down to the effective concentration.[3]- Include appropriate controls, such as a scrambled peptide control, to differentiate between JNK inhibition and non-specific peptide effects. |
| No Observable Effect | - Insufficient concentration or treatment time.- Inefficient cellular uptake.- Degraded peptide. | - Increase the concentration of this compound and/or extend the treatment duration.- Confirm JNK pathway activation in your model system using a positive control (e.g., UV irradiation, cytokines) before applying the inhibitor.[4][5]- Ensure proper storage of the this compound stock solution at -20°C or -80°C to maintain its activity.[3] Avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable peptide that acts as a specific inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] It functions by preventing the interaction of JNK with its downstream substrates, thereby blocking the phosphorylation of proteins like c-Jun and inhibiting JNK-mediated cellular processes such as apoptosis and inflammation.[4][7][8]
Q2: What is a typical starting concentration for in vitro experiments?
A2: For in vitro cell culture experiments, a common starting concentration range for this compound is 1 µM to 10 µM.[3] However, the optimal concentration can vary significantly depending on the cell type and the specific experimental conditions. A dose-response experiment is highly recommended to determine the most effective concentration for your system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in sterile water, PBS, or DMSO.[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: Is this compound effective in vivo?
A4: Yes, this compound is a cell-penetrating peptide and has been shown to be effective in various in vivo models.[9][10] It can be administered through different routes, including intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[3]
Q5: How can I verify that this compound is inhibiting the JNK pathway in my experiment?
A5: To confirm the inhibitory activity of this compound, you can measure the phosphorylation status of downstream JNK targets. The most common method is to perform a Western blot analysis to detect the levels of phosphorylated c-Jun (p-c-Jun). A decrease in the p-c-Jun/c-Jun ratio upon treatment with this compound indicates successful inhibition of the JNK pathway.[11]
Quantitative Data Summary
The following tables summarize typical concentration ranges for this compound in various experimental settings.
Table 1: In Vitro this compound Concentrations
| Application | Cell Type | Concentration Range | Reference(s) |
| Neuroprotection | Primary Neurons | 1 µM - 20 µM | [11] |
| Hearing Loss Models | HEI-OC1 Cells | 2 µM - 10 µM | [12] |
| Apoptosis Inhibition | Hair Cells | 1 µM - 1 mM | [3] |
| Oligodendrocyte Progenitor Cells | OPCs | 10 µM | [13] |
Table 2: In Vivo this compound Dosages
| Application | Animal Model | Dosage | Administration Route | Reference(s) |
| Neuroprotection | Rat | 0.3 mg/kg | i.p. | [3] |
| Colitis Model | Mouse | 1 µg/kg | s.c. | [3] |
| Hearing Loss | Guinea Pig | Local Delivery | Scala Tympani | [3][14] |
| Rett Syndrome Model | Mouse | Not Specified | i.p. | [11] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting JNK-mediated apoptosis in a cell culture model.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Cell Treatment:
-
Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0.1 µM, 1 µM, 10 µM, and 100 µM.
-
Include the following controls:
-
Untreated cells (negative control).
-
Cells treated with the vehicle (e.g., sterile water, PBS, or DMSO) used to dissolve this compound.
-
Cells treated with a known JNK activator (e.g., anisomycin, UV-C) to induce apoptosis (positive control).
-
Cells treated with the JNK activator and the different concentrations of this compound.
-
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on your experimental model.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Jun Phosphorylation
This protocol describes how to verify the inhibitory effect of this compound on the JNK signaling pathway.
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined from the dose-response study) and/or a JNK activator.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of p-c-Jun to total c-Jun for each treatment group.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JNK signaling provides a novel therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Jnki-1 Peptide In Vitro Stability: Technical Support Center
Welcome to the technical support center for the D-Jnki-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and maintaining the stability of this compound in vitro. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this potent JNK inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro stability of the this compound peptide?
A1: this compound is a retro-inverso peptide composed of D-amino acids. This configuration provides significant resistance to degradation by common proteases found in serum and cell culture media, which primarily recognize L-amino acids.[1] While specific quantitative half-life data in various in vitro systems is not extensively published, D-amino acid peptides are known to have markedly expanded half-lives compared to their L-amino acid counterparts.[1] One study on a similar D-retro-inverso JNK inhibitor peptide demonstrated stability within cells for up to two weeks.[1] Therefore, this compound is expected to be highly stable under standard in vitro experimental conditions.
Q2: How should I properly handle and store lyophilized this compound peptide?
A2: Proper handling and storage are crucial for maintaining the integrity of the this compound peptide.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. When weighing, do so quickly in a clean, low-humidity environment, as peptides can be hygroscopic.[3] The use of personal protective equipment, such as gloves and safety glasses, is recommended.
Q3: What is the best way to dissolve and store this compound peptide solutions?
A3: Peptide solutions are less stable than the lyophilized powder.
-
Dissolving the Peptide: For most in vitro applications, this compound can be dissolved in sterile, nuclease-free water or a buffer of your choice (e.g., PBS, pH 7.4). One supplier suggests dissolving this compound in a 0.9% sodium chloride solution for in vivo applications.[2]
-
Stock Solutions: Prepare concentrated stock solutions to minimize the number of freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage of Solutions: Store aliquots at -20°C or -80°C. For short-term storage (up to one week), solutions can be kept at 4°C, provided the peptide sequence is not prone to degradation in solution.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I modify this compound to further enhance its stability or performance?
A4: While this compound is inherently stable due to its D-amino acid composition, further modifications can be made to enhance stability or alter its properties for specific applications. Common modifications include:
-
N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges, making the peptide more closely resemble a native protein and increasing its resistance to exopeptidases.[4][5][6]
-
Cyclization: Creating a cyclic peptide through head-to-tail or side-chain cyclization can improve stability by reducing conformational flexibility and protecting against enzymatic degradation.[7][8][9][10]
-
PEGylation: The attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, potentially reducing renal clearance and protecting it from proteolysis.
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from the external environment and facilitate its delivery into cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in long-term experiments. | Despite its high stability, very long incubation times at 37°C in complex biological media could lead to some degradation or non-specific binding. | 1. Confirm Peptide Integrity: Use RP-HPLC to check the purity of your this compound stock and samples from your experiment. 2. Replenish Peptide: For experiments lasting several days or weeks, consider replenishing the this compound in the medium at regular intervals. 3. Optimize Storage: Ensure your stock solutions are properly aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. |
| Precipitation of the peptide upon dissolution or addition to media. | The peptide may have poor solubility in the chosen solvent or buffer, or it may aggregate at high concentrations. | 1. Test Solubility: Before preparing a large stock, test the solubility of a small amount of the peptide in different solvents (e.g., water, DMSO, dilute acetic acid). 2. Adjust pH: The pH of the solution can significantly impact peptide solubility. Adjust the pH of your buffer to a range where the peptide is more soluble. 3. Use Sonication: Gentle sonication can help dissolve stubborn peptides. 4. Work with Lower Concentrations: If possible, work with lower concentrations of the peptide to avoid aggregation. |
| Inconsistent experimental results. | This could be due to inaccurate peptide concentration, degradation of the stock solution, or variability in experimental setup. | 1. Quantify Peptide Stock: Use a quantitative amino acid analysis or a validated HPLC method to accurately determine the concentration of your stock solution. 2. Use Fresh Aliquots: For each experiment, use a fresh aliquot of the this compound stock solution to avoid issues with degraded peptide from previously used vials. 3. Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and cell densities, are consistent between experiments. |
| Difficulty with peptide modifications (e.g., cyclization, PEGylation). | These chemical reactions can be complex and may require optimization for the specific peptide sequence. | 1. Consult Detailed Protocols: Refer to the detailed experimental protocols provided in this guide and in the cited literature. 2. Optimize Reaction Conditions: Systematically vary reaction parameters such as peptide concentration, reagent stoichiometry, temperature, and reaction time. 3. Purify and Characterize: After the modification reaction, purify the product using RP-HPLC and confirm the modification using mass spectrometry. |
Experimental Protocols
Protocol 1: General Handling and Solubilization of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 10-15 minutes. This prevents moisture from condensing on the peptide.
-
Reconstitution: Add the desired volume of a sterile solvent (e.g., sterile water, PBS, or 0.9% NaCl) to the vial to achieve the desired stock concentration (e.g., 1-10 mM). Gently vortex or pipette up and down to dissolve the peptide completely.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound using RP-HPLC
This protocol outlines a general approach for assessing the stability of this compound in a specific buffer or cell culture medium.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or medium of interest.
-
Incubate the solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop any further degradation.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
For each time point, integrate the peak corresponding to the intact this compound peptide.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Protocol 3: N-terminal Acetylation of this compound (On-Resin)
This protocol is for the N-terminal acetylation of the peptide during solid-phase peptide synthesis.[11][12]
-
After the final amino acid coupling, wash the resin-bound peptide thoroughly with DMF.
-
Prepare an acetylation solution of 10% acetic anhydride and 5% pyridine in DMF.
-
Add the acetylation solution to the resin and incubate for 30 minutes at room temperature with gentle shaking.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Proceed with the standard cleavage and deprotection protocol.
-
Confirm the acetylation by mass spectrometry (the mass will increase by 42.04 Da).
Protocol 4: C-terminal Amidation of this compound
C-terminal amidation is typically achieved by using an amide-forming resin (e.g., Rink Amide resin) during solid-phase peptide synthesis.[12]
-
Select a suitable amide resin for your peptide synthesis protocol (e.g., Rink Amide AM resin for Fmoc chemistry).
-
Perform the solid-phase peptide synthesis as usual.
-
Upon cleavage from the resin (e.g., with a standard TFA cleavage cocktail), the C-terminus of the peptide will be an amide.
-
Confirm the amidation by mass spectrometry (the mass will be 0.98 Da less than the corresponding C-terminal acid).
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. lifetein.com [lifetein.com]
- 5. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 6. lifetein.com [lifetein.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. biotage.com [biotage.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. peptide.com [peptide.com]
Technical Support Center: D-JNKi-1 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of D-JNKi-1. It includes frequently asked questions, troubleshooting guidance, and detailed protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as AM-111 or Brimapitide) is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] It is a synthetic peptide designed to block the interactions of JNK with its downstream targets, thereby inhibiting pro-apoptotic and inflammatory processes.[1][4] The JNK pathway is a critical mediator of cellular stress responses, and its activation can lead to apoptosis (programmed cell death).[5][6] this compound specifically targets JNK to prevent the phosphorylation of transcription factors like c-Jun, which is a key step in the apoptotic cascade.[4][5]
Q2: How do I prepare this compound for in vivo administration?
A2: this compound is typically dissolved in a sterile, isotonic solution for in vivo use. A common vehicle is a 0.9% sodium chloride solution (normal saline).[3] It is highly recommended to prepare fresh solutions immediately before use to ensure stability and prevent degradation.[3] If you encounter solubility issues, gentle heating or sonication can be used to aid dissolution.[3] Always ensure the final solution is clear and free of precipitation before administration.
Q3: What is the stability of this compound in solution?
A3: As a peptide, this compound is susceptible to degradation. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] For in vivo experiments, it is best practice to use freshly prepared solutions.[3] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: How does this compound cross cell membranes?
A4: this compound is a cell-penetrating peptide (CPP).[2] This property allows it to rapidly diffuse across cellular membranes using both active and passive transport mechanisms, enabling it to reach its intracellular target (JNK) effectively.[2][7]
Q5: What are the known off-target effects or toxicity concerns with this compound?
A5: Studies have shown that this compound is generally well-tolerated. For instance, it has been observed to be non-toxic to human fibroblasts and does not affect the F-actin cytoskeleton.[8] In studies on HEI-OC1 auditory cells, this compound itself did not result in ototoxicity or negatively impact cell viability.[6] However, as with any therapeutic agent, it is crucial to perform dose-response studies and monitor for any potential adverse effects in your specific experimental model.
Troubleshooting Guide
Issue 1: No observable therapeutic effect after this compound administration.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions for each experiment from a properly stored stock. Avoid multiple freeze-thaw cycles. Confirm peptide purity if possible. |
| Incorrect Dosage | The effective dose is highly dependent on the animal model and the condition being studied. Consult the literature for established dose ranges (see Table 1). Perform a dose-response study to determine the optimal concentration for your model. |
| Ineffective Route of Administration | The biodistribution of the peptide is critical. For localized effects (e.g., hearing loss), direct local delivery may be necessary.[2][3] For systemic conditions, consider routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3] The chosen route should allow the peptide to reach the target tissue in sufficient concentrations. |
| Timing of Administration | JNK signaling can be rapid and transient.[9] The timing of this compound administration relative to the injury or stress stimulus is critical. For prophylactic effects, administer before the insult. For therapeutic effects, administer as early as possible after the insult. |
| Model-Specific JNK Pathway Involvement | Confirm that the JNK pathway is indeed a key mediator of the pathology in your specific experimental model. Assess JNK activation (e.g., via Western blot for phospho-c-Jun) in your model to ensure it's a valid target.[4][5] |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Formulation | Ensure the peptide is fully dissolved and the solution is homogenous before each administration. Use a consistent, documented protocol for preparing the dosing solution.[3] |
| Variable Injection Technique | Standardize the injection procedure (e.g., volume, speed, anatomical location) across all animals to ensure consistent delivery. |
| Inter-animal Pharmacokinetic Differences | Pharmacokinetics can vary between individual animals.[10] Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
The following table summarizes dosages and administration routes from various preclinical in vivo studies.
Table 1: Summary of this compound In Vivo Dosing Regimens
| Animal Model | Condition Studied | Dosage | Route of Administration | Key Outcome |
| Guinea Pig | Neomycin-induced Ototoxicity | 10 µM | Local delivery (scala tympani) | Prevented nearly all hair cell death and hearing loss.[3] |
| Guinea Pig | Acoustic Trauma | Dose-dependent | Local delivery | Prevented acoustic trauma-induced permanent hearing loss.[3] |
| Rat | Kainic Acid-induced Seizures | 0.3 mg/kg | Intraperitoneal (i.p.) | Reversed pathological events in brain mitochondria and abolished cytochrome c release.[3][4] |
| Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | 1 µg/kg | Subcutaneous (s.c.) | Decreased disease activity index and reduced expression of CD4+ and CD8+ cells.[3] |
| Guinea Pig | Cochlear Implantation Trauma | N/A | Local delivery | Prevented the progressive increase in hearing thresholds.[11] |
Visualizations and Diagrams
JNK Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical JNK signaling cascade, activated by cellular stress, and the mechanism of inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JNK activation dynamics drive distinct gene expression patterns over time mediated by mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-JNKI-1 Treatment: Technical Support Center for Navigating Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges and inconsistencies that can arise during experiments involving the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1. By offering detailed protocols, clear data summaries, and visual aids, we aim to empower researchers to achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK).[1] It functions by competitively blocking the interaction of JNK with its downstream targets, thereby preventing the phosphorylation of proteins like c-Jun and inhibiting the pro-apoptotic signaling cascade.[2][3][4] This inhibitory action has shown potential therapeutic value in protecting against apoptosis and inflammation in various experimental models.[1]
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors:
-
Peptide Quality and Handling: Batch-to-batch variability of the synthetic peptide can lead to differences in purity and activity. It is crucial to source this compound from a reputable supplier and, if possible, test new batches for efficacy. Proper storage of the lyophilized peptide and reconstituted solutions is critical to prevent degradation.
-
Solubility and Formulation: this compound is a peptide and may have specific solubility requirements. Improper dissolution can lead to lower effective concentrations. Ensure you are using the recommended solvent and follow a consistent solubilization protocol.
-
Experimental Conditions: The efficacy of this compound can be highly dependent on the cell type, the nature of the insult (e.g., oxidative stress, excitotoxicity), and the timing of administration. The protective effects may vary significantly across different experimental models.
-
Off-Target Effects: While generally considered specific for JNK, at high concentrations, off-target effects cannot be entirely ruled out. It is advisable to perform dose-response experiments to determine the optimal concentration for your specific model.
Q3: Can this compound be toxic to cells?
A3: In some contexts, particularly in combination with other stressors, this compound has been observed to have unexpected effects. For instance, one study found that this compound potentiated the ototoxic effects of cisplatin. This highlights the importance of performing appropriate toxicity controls in your specific experimental system.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution at 4°C or room temperature is limited.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or reduced inhibitory effect of this compound | 1. Degraded Peptide: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Calculation error or incomplete solubilization. 3. Suboptimal Timing of Administration: Treatment window missed for the specific injury model. 4. Cell Type Insensitivity: The JNK pathway may not be the primary driver of apoptosis in your specific cell line or model. | 1. Use a fresh vial of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify calculations and ensure complete dissolution of the peptide. Consider a brief sonication if solubility issues are suspected. 3. Perform a time-course experiment to determine the optimal window for this compound administration relative to the insult. 4. Confirm JNK activation in your model via Western blot for phosphorylated c-Jun. Consider alternative inhibitors if JNK is not activated. |
| High background or off-target effects | 1. Excessive Concentration: Using a concentration of this compound that is too high. 2. Contaminants in Peptide Preparation: Impurities from the synthesis process. | 1. Perform a dose-response curve to identify the lowest effective concentration with minimal side effects. 2. Ensure you are using a high-purity grade of this compound. If issues persist, consider trying a batch from a different supplier. |
| Inconsistent results between batches | 1. Batch-to-Batch Variability: Differences in the purity, aggregation state, or counter-ion content of the synthetic peptide. | 1. Whenever possible, purchase a larger single batch of this compound for a series of experiments. 2. If a new batch must be used, perform a bridging experiment to compare its efficacy to the previous batch. |
| Precipitation of this compound in media | 1. Poor Solubility: The peptide may not be fully soluble in the final buffer or media. | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) before diluting it into your final experimental media. 2. Avoid adding the concentrated stock directly to a high-salt buffer, which can promote precipitation. |
Data Presentation
Summary of this compound Efficacy in Auditory Hair Cell Protection
| Model | Insult | This compound Concentration | Outcome | Reference |
| Neonatal Mouse Cochlea Explants | Neomycin | 1 µM - 1 mM | Prevents apoptosis and loss of hair cells. | |
| Guinea Pig Cochlea (in vivo) | Neomycin | 10 µM (local delivery) | Prevents nearly all hair cell death and permanent hearing loss. | |
| Guinea Pig Cochlea (in vivo) | Acoustic Trauma | Dose-dependent | Prevents permanent hearing loss. | |
| HEI-OC1 Cells | Neomycin (2 mM) | 2 µM | Significantly increased cell viability and ameliorated neomycin-induced cell death.[5][6] | [5][6] |
HEALOS Phase 3 Clinical Trial Results for Acute Unilateral Sudden Deafness
| Patient Subgroup | Treatment | Mean PTA Improvement (Day 28) | p-value vs. Placebo | Reference |
| Profound Hearing Loss | AM-111 (this compound) 0.4 mg/ml | 42.7 dB | 0.018 | [7] |
| Profound Hearing Loss | AM-111 (this compound) 0.8 mg/ml | 37.3 dB | 0.126 | [7] |
| Profound Hearing Loss | Placebo | 26.8 dB | N/A | [7] |
| Severe Hearing Loss | AM-111 (this compound) 0.4 mg/ml | No significant separation from placebo | N/A | [7] |
| Severe Hearing Loss | AM-111 (this compound) 0.8 mg/ml | No significant separation from placebo | N/A | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in HEI-OC1 Cells
-
Cell Culture: Culture House Ear Institute-Organ of Corti 1 (HEI-OC1) cells under standard conditions.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone (e.g., 2 µM)
-
Neomycin alone (e.g., 2 mM)
-
Neomycin + this compound
-
-
Procedure:
-
Plate HEI-OC1 cells and allow them to adhere.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour) before adding neomycin.
-
Incubate for the desired experimental duration (e.g., 24-48 hours).
-
-
Endpoint Analysis:
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Colitis
-
Animal Model: Induce chronic colitis in mice using dextran sulfate sodium (DSS).
-
This compound Formulation: Dissolve this compound in a 0.9% sodium chloride solution.
-
Administration:
-
Administer this compound subcutaneously at a dose of 1 µg/kg on specified days of the experimental protocol (e.g., days 2, 12, and 22).
-
Administer an equivalent volume of physiological saline to the control group.
-
-
Endpoint Analysis:
-
Monitor disease activity index (DAI).
-
Perform histological analysis of colon tissue.
-
Analyze the expression of inflammatory markers (e.g., CD4+ and CD8+ cells) via flow cytometry or immunohistochemistry.
-
Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for this compound treatment.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 6. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Jnki-1 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of D-Jnki-1, a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AM-111) is a synthetic, cell-permeable peptide that functions as a potent inhibitor of the c-Jun N-terminal kinase (JNK).[2] The JNK signaling cascade is activated by various stress stimuli, including inflammatory cytokines and UV irradiation, leading to the phosphorylation of transcription factors like c-Jun and ATF2.[3] this compound blocks this pathway, preventing the downstream effects of JNK activation, which can include apoptosis and inflammation.[1][4] Specifically, it has been shown to prevent the formation of an apoptotic complex involving JNK3 and the pro-apoptotic protein Bim in mitochondria.[4][5]
Q2: What are the primary methods to measure this compound target engagement in a cellular context?
A2: Measuring this compound target engagement involves assessing its direct interaction with JNK or quantifying the inhibition of JNK's downstream activity. Key methods include:
-
Western Blot Analysis: This is the most common indirect method. It measures the phosphorylation status of JNK substrates, primarily c-Jun. A reduction in phosphorylated c-Jun (p-c-Jun) levels upon this compound treatment indicates successful target engagement and pathway inhibition.[4]
-
Co-Immunoprecipitation (Co-IP): This technique can determine if this compound disrupts the interaction between JNK and its substrates or scaffolding proteins. For example, one could immunoprecipitate JNK and probe for an interacting partner to see if the association is reduced in the presence of this compound.[6]
-
In Vitro Kinase Assay: This method directly measures the enzymatic activity of JNK. JNK can be immunoprecipitated from cell lysates treated with this compound, and its ability to phosphorylate a substrate (like ATF2) is then quantified, often using radioactivity or phospho-specific antibodies.[3][7]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful label-free method to confirm direct target binding in intact cells.[8] It relies on the principle that when a ligand binds to its target protein, the protein's thermal stability is altered.[9] An increase in the melting temperature of JNK in the presence of this compound would be strong evidence of direct engagement.
Q3: How can I verify that the this compound peptide is entering the cells?
A3: The cell permeability of this compound can be confirmed by using a fluorescently labeled version of the peptide. Studies have used FITC-conjugated this compound, which can be visualized entering cells and accumulating over time using fluorescence microscopy.[10] Uptake can be observed in as little as one hour, with maximal incorporation often seen by 24 hours.[10]
Signaling Pathway and Workflow Diagrams
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-c-Jun.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following table summarizes effective concentrations of this compound reported in various studies. Direct binding affinity (Kd) or IC50 values from target engagement assays are not consistently reported; therefore, this table provides context for concentrations used to elicit a biological response.
| Model System | This compound Concentration | Observed Effect | Citation |
| Organ of Corti Explants | 10 µM | Prevented neomycin-induced hair cell death. | [2] |
| HEI-OC1 Cells | 2 µM | Decreased neomycin-induced apoptosis. | [11] |
| HEI-OC1 Cells | 4 µM | Inhibited cell proliferation in response to colchicine or taxol. | [12] |
| Rat Brain Mitochondria | 0.3 mg/kg (i.p.) | Abolished cytochrome c release and PARP cleavage after seizures. | [2][4] |
| Murine Colitis Model | 1 µg/kg (s.c.) | Decreased disease activity index and reduced CD4+/CD8+ cell expression. | [2] |
Troubleshooting Guide
Q4: I treated my cells with this compound but see no decrease in c-Jun phosphorylation by Western Blot. What went wrong?
A4: Several factors could contribute to this result:
-
Insufficient Pathway Activation: The JNK pathway must be robustly activated to observe inhibition. Ensure your positive control (stimulant-only) shows a strong increase in p-c-Jun compared to the unstimulated control. Consider optimizing the concentration and duration of your JNK-activating stimulus (e.g., anisomycin, UV-C).
-
Peptide Concentration/Integrity: this compound is a peptide and may be susceptible to degradation. Ensure it has been stored correctly (-20°C or -80°C) and prepare fresh solutions for your experiment.[2] You may need to perform a dose-response experiment to find the optimal concentration for your cell type and experimental conditions.
-
Treatment Duration: The timing of this compound treatment relative to stimulation is critical. A pre-incubation period is typically required for the peptide to enter the cells and engage its target before the pathway is activated.
-
Western Blot Technical Issues: Verify the quality of your antibodies (anti-p-c-Jun, anti-total JNK, loading control). Ensure efficient protein transfer and use an appropriate blocking buffer to minimize background.
Q5: My CETSA experiment does not show a thermal shift for JNK after this compound treatment. Does this mean there is no target engagement?
A5: Not necessarily. While a thermal shift is strong evidence of engagement, its absence can have several explanations:
-
No Change in Thermal Stability: Some ligand-protein interactions do not significantly alter the protein's overall thermal stability, which can lead to false-negative results in a CETSA experiment.[9]
-
Weak Affinity: The interaction between this compound and JNK might be too weak or transient to produce a measurable stabilization effect under the assay conditions.
-
Incorrect Temperature Range: You may not be sampling the correct temperature range to capture the JNK melting curve. Ensure your temperature gradient brackets the known or predicted melting temperature of JNK.
-
Suboptimal Assay Conditions: Factors like lysis buffer composition and heating duration can impact the outcome. Refer to established CETSA protocols and optimize these parameters for your specific target and cell system.[13]
Q6: I am trying to perform a Co-IP with a JNK antibody, but the results are inconclusive.
A6: Co-IP experiments can be challenging. Consider the following:
-
Antibody Quality: Use a high-quality, IP-validated antibody for JNK.[14] Run a control Western Blot on your lysate to confirm the antibody detects JNK at the correct molecular weight.
-
Lysis Buffer: Use a gentle lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions. Harsh buffers can disrupt the complex you are trying to isolate.
-
Washing Steps: Insufficient washing can lead to high background from non-specific binding, while excessive washing can disrupt the specific interaction. Optimize the number of washes and the stringency of the wash buffer.[7]
-
Controls: Include proper controls, such as an isotype-matched IgG antibody for the immunoprecipitation step, to ensure the observed interaction is specific and not due to non-specific binding to the antibody or beads.[6]
Detailed Experimental Protocols
Method 1: Western Blot Analysis of c-Jun Phosphorylation
This protocol details an indirect method to confirm this compound target engagement by measuring the inhibition of substrate phosphorylation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., PBS) for 1-4 hours.
-
Stimulate the JNK pathway by adding an activator (e.g., 25 µg/mL Anisomycin for 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-c-Jun (Ser63), mouse anti-total JNK, mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Calculate the ratio of p-c-Jun to total JNK to normalize for any variations in JNK expression.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to directly confirm the binding of this compound to JNK in intact cells.[8]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. Harvest cells by trypsinization, wash, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two tubes. Treat one with this compound (e.g., 20 µM) and the other with a vehicle control. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 50-100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control (room temperature).
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate soluble and aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[13]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble JNK at each temperature point using Western Blot, as described in Method 1.
-
-
Data Plotting:
-
Quantify the JNK band intensities for each temperature point.
-
Normalize the data to the non-heated sample (set to 100%).
-
Plot the percentage of soluble JNK against temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates thermal stabilization and confirms target engagement.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colocalization and Interaction Study of Neuronal JNK3, JIP1, and β-Arrestin2 Together with PSD95 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JNK antibody | 32 (4 knockout-validated) products in Validated Antibody Database; 42 cited in the literature; 153 total from 14 suppliers [labome.com]
D-Jnki-1 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the JNK inhibitor, D-Jnki-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as AM-111 or XG-102) is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It is a D-retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This modification makes it highly resistant to degradation by proteases, ensuring greater stability in experimental settings.[1][2][3][4][5] this compound works by selectively binding to JNK, thereby preventing its interaction with downstream signaling molecules and inhibiting the pro-apoptotic and inflammatory effects of the JNK pathway.[6][7][8][9]
Q2: What is the optimal storage condition for this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[10] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[10] Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[10]
Q3: How should I reconstitute this compound?
A3: The choice of solvent for reconstitution depends on the experimental application. For cell culture experiments, sterile, nuclease-free water, phosphate-buffered saline (PBS), or cell culture medium are commonly used. For in vivo studies, this compound has been dissolved in 0.9% sodium chloride solution.[10] It is crucial to ensure the peptide is fully dissolved. Sonication can aid in dissolving the peptide.[11][12] For hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with the aqueous buffer.[13]
Q4: What is the expected stability of this compound in an experimental setting?
A4: As a D-retro-inverso peptide, this compound is designed for high stability and resistance to proteolytic degradation.[1][2][3][4][5] This intrinsic stability allows for longer half-life in cell culture media and in vivo compared to standard L-peptides. However, specific quantitative data on its half-life under various conditions (e.g., different cell media, pH, temperature) is not extensively published. Researchers may need to empirically determine its stability in their specific experimental setup.
Troubleshooting Guides
Issue 1: this compound Appears to Be Ineffective in My Experiment
| Possible Cause | Troubleshooting Steps |
| Improper Storage or Handling | - Ensure the lyophilized peptide was stored at -20°C or -80°C. - Confirm that the reconstituted solution was stored in aliquots at -80°C to avoid multiple freeze-thaw cycles.[10] |
| Incorrect Concentration | - Verify the calculations for the final working concentration. - Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Degradation of Reconstituted Peptide | - Prepare fresh stock solutions if the current one has been stored for an extended period or subjected to multiple freeze-thaw cycles. - For critical experiments, consider using a fresh vial of lyophilized peptide. |
| Suboptimal Cell Culture Conditions | - Ensure cells are healthy and in the logarithmic growth phase. - Check for any contaminants in the cell culture that might interfere with the peptide's activity. |
| Experimental Design Flaw | - Review the timing of this compound treatment in relation to the stimulus. Pre-incubation with the inhibitor before applying the stressor is often necessary. - Include appropriate positive and negative controls to validate the experimental setup. |
Issue 2: Solubility Problems with this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | - Refer to the manufacturer's instructions for the recommended solvent. - For basic peptides, start with sterile water. If solubility is an issue, a small amount of 10-30% acetic acid can be used.[12] - For acidic peptides, sterile water is the first choice, followed by a small amount of ammonium hydroxide or 10% ammonium bicarbonate.[12] - For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[13] |
| Peptide Aggregation | - Sonication can help to break up aggregates and improve solubility.[11][12] - Avoid vigorous vortexing which can sometimes promote aggregation. Gentle swirling or inversion is preferred. |
| Low Temperature | - Allow the lyophilized peptide to equilibrate to room temperature before adding the solvent. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity in Cell Culture
This protocol provides a general framework to test the efficacy of this compound in protecting cells from a JNK-mediated apoptotic stimulus.
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Pre-incubation: The following day, replace the medium with fresh medium containing the desired concentration of this compound. A typical starting concentration is 10 µM.[10] It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the JNK-activating stimulus (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine) to the cell culture medium.
-
Incubation: Incubate the cells for a period appropriate for the chosen stimulus to induce apoptosis (typically 6-24 hours).
-
Assessment of Apoptosis: Analyze the extent of apoptosis using methods such as:
-
Western Blot: Probe for cleaved caspase-3 and phosphorylated c-Jun. A reduction in these markers in this compound treated cells indicates inhibition of the JNK pathway.
-
Cell Viability Assays: Use assays like MTT or CellTiter-Glo to quantify cell viability. Increased viability in the presence of this compound suggests a protective effect.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
Protocol 2: General Peptide Stability Assessment in Cell Culture Medium
This protocol can be adapted to assess the stability of this compound in a specific experimental setup.
-
Preparation of Peptide Solution: Reconstitute this compound in the cell culture medium of choice to a known concentration.
-
Incubation: Incubate the peptide solution at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the peptide-containing medium.
-
Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as:
-
High-Performance Liquid Chromatography (HPLC): Separate the intact peptide from potential degradation products.
-
Mass Spectrometry (MS): Identify and quantify the intact peptide and its degradation products.
-
-
Data Analysis: Plot the concentration of intact this compound against time to determine its half-life in the specific cell culture medium.
Visualizations
Caption: JNK Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Troubleshooting Logic for Ineffective this compound Experiments.
References
- 1. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 2. D-Retro Inverso (DRI) Amylin and the Stability of Amylin Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jpt.com [jpt.com]
- 12. biomatik.com [biomatik.com]
- 13. genscript.com [genscript.com]
D-Jnki-1 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Western blotting to analyze the effects of the JNK inhibitor, D-Jnki-1.
Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of the JNK signaling pathway, particularly when using the inhibitor this compound.
Issue: Weak or No Signal for Phospho-JNK
Question: I've treated my cells with a stimulant and this compound, but I'm seeing a very weak or no signal for phospho-JNK in my control (stimulated, no inhibitor) lane. What could be the problem?
Answer:
Several factors could contribute to a weak or absent phospho-JNK signal. Consider the following potential causes and solutions:
-
Insufficient Stimulation: The agonist used to activate the JNK pathway may not have been potent enough or used at an optimal concentration and time.
-
Solution: Perform a time-course and dose-response experiment to determine the peak activation of JNK phosphorylation in your specific cell type.
-
-
Low Protein Concentration: The amount of total protein loaded onto the gel may be insufficient to detect the target protein, especially if JNK is not highly expressed in your cell model.[1][2]
-
Inefficient Phosphatase Inhibition: During sample preparation, endogenous phosphatases can dephosphorylate your target protein.
-
Solution: Ensure that your lysis buffer contains a sufficient concentration of phosphatase inhibitors. Prepare fresh lysis buffer with inhibitors immediately before use.[3]
-
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low.
Issue: High Background on the Western Blot
Question: My Western blot for total JNK has a high background, making it difficult to interpret the results. How can I reduce the background?
Answer:
High background can obscure the specific signal of your target protein. Here are some common causes and their solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). Ensure the blocking buffer is fresh.[4]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.
-
Solution: Reduce the concentration of your primary and/or secondary antibodies.
-
-
Insufficient Washing: Inadequate washing will result in the retention of non-specifically bound antibodies.
-
Solution: Increase the number and duration of your wash steps. Ensure you are using a wash buffer with a detergent like Tween-20.[4]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can lead to high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Issue: Non-Specific Bands Appearing on the Blot
Question: I am seeing multiple bands on my blot in addition to the expected band for JNK. Are these non-specific?
Answer:
The presence of unexpected bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Solution: Use a more specific antibody, if available. You can also try to optimize the antibody dilution and blocking conditions to minimize non-specific binding.
-
-
Protein Degradation: If you observe bands at a lower molecular weight than your target, it could be due to protein degradation.
-
Solution: Ensure that your lysis buffer contains protease inhibitors and that your samples are always kept on ice or at -80°C for long-term storage.[3]
-
-
Post-Translational Modifications: Different post-translational modifications can cause the protein to migrate at a different molecular weight.[3]
-
Solution: Consult literature for known modifications of JNK that might explain the observed bands.
-
-
Keratin Contamination: Keratin contamination from dust, skin, or reagents can sometimes appear as artifact bands, especially when using polyclonal antisera.[4][5]
Frequently Asked Questions (FAQs)
Question: Does the this compound peptide itself interfere with the Western blot procedure?
Answer: Based on available research, there is no evidence to suggest that the this compound peptide directly interferes with the mechanics of SDS-PAGE or antibody binding in a Western blot. Its effect is biological, inhibiting JNK activity within the cells. Therefore, any issues with the Western blot are likely due to the standard experimental variables.
Question: What are the expected results on a Western blot when using this compound?
Answer: this compound is a JNK inhibitor. When cells are pre-treated with this compound and then stimulated to activate the JNK pathway, you should expect to see a decrease in the phosphorylation of JNK and its downstream targets (like c-Jun) compared to cells that were stimulated but not treated with the inhibitor. The total levels of JNK protein should remain unchanged.
Question: What controls should I include in my this compound Western blot experiment?
Answer: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Untreated cells (no stimulant, no this compound) to show the basal level of JNK phosphorylation.
-
Positive Control: Cells treated with the stimulant only, to show the activation of the JNK pathway.
-
Inhibitor Control: Cells treated with this compound only, to see the effect of the inhibitor on the basal JNK activity.
-
Experimental Sample: Cells treated with both this compound and the stimulant.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a JNK Western blot experiment. These values are starting points and may require optimization for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| Protein Loading | 20-40 µg of total cell lysate per lane | May need adjustment based on the expression level of JNK in your cell line. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the manufacturer's datasheet for the specific antibody. Titration is recommended.[6] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the detection system (chemiluminescence or fluorescence). |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | |
| Primary Antibody Incubation | 2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C can increase signal intensity.[1][2] |
| Wash Steps | 3 x 5-10 minutes | Use a buffer containing a detergent like Tween-20. |
Detailed Experimental Protocol: Western Blot for JNK Activation
This protocol outlines the key steps for performing a Western blot to assess the effect of this compound on JNK phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Pre-treat cells with the desired concentration of this compound for the recommended time.
-
Stimulate the cells with an appropriate agonist to activate the JNK pathway for the optimized duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If you wish to probe for total JNK or a loading control, you can strip the membrane and re-probe with the appropriate primary antibody.
-
Visualizations
Caption: The JNK signaling pathway is activated by stress signals, leading to the phosphorylation of c-Jun and subsequent cellular responses. This compound inhibits JNK activity.
Caption: A logical workflow for troubleshooting common Western blot issues such as weak signal, high background, and non-specific bands.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. Elimination of keratin artifact bands from western blots by using low concentrations of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Jnki-1 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the blood-brain barrier (BBB) penetration of the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by blocking the interaction of JNK with its downstream targets, thereby inhibiting the JNK signaling pathway, which is implicated in neuronal apoptosis and inflammation.[4]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, this compound is a cell-penetrating peptide that has been shown to cross the blood-brain barrier.[3][5] This property allows it to exert its neuroprotective effects within the central nervous system.
Q3: What is the primary mechanism of this compound's neuroprotective effect?
A3: this compound's neuroprotective effect stems from its inhibition of the JNK signaling cascade. This pathway, when activated by stressors such as excitotoxicity, can lead to the activation of pro-apoptotic proteins and subsequent neuronal cell death.[4][6] By blocking this pathway, this compound helps to prevent apoptosis.
Q4: What are the key considerations for in vivo studies with this compound?
A4: For in vivo experiments, it is crucial to consider the peptide's stability, dosage, and route of administration. This compound is a D-amino acid peptide, which confers resistance to proteases and a longer half-life in vivo. The optimal dose and delivery method (e.g., intraperitoneal, intravenous) should be determined based on the specific animal model and experimental goals.
Q5: How can I quantify the amount of this compound that has crossed the BBB?
A5: Several methods can be employed to quantify this compound in the brain. In vivo microdialysis allows for the collection of the peptide from the brain's extracellular fluid, which can then be analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10] Alternatively, brain tissue can be homogenized and the peptide extracted for quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to evaluate the BBB penetration of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable levels of this compound in the brain after systemic administration. | Peptide Degradation: Although this compound is protease-resistant, some degradation may still occur. | - Ensure proper storage of the peptide stock solution (-20°C or -80°C).- Prepare fresh working solutions for each experiment.- Consider using a delivery vehicle like nanoparticles to protect the peptide.[11] |
| Incorrect Dosage: The administered dose may be too low to achieve detectable brain concentrations. | - Perform a dose-response study to determine the optimal concentration.- Consult literature for doses used in similar in vivo models. | |
| Inefficient BBB Transport: The transport of the peptide across the BBB may be limited in your specific model. | - Verify the integrity of the BBB in your animal model.- Consider alternative routes of administration, such as intranasal delivery, which can bypass the BBB to some extent.[11] | |
| High variability in brain concentrations of this compound between animals. | Inconsistent Administration: Variations in injection volume or technique can lead to differing plasma concentrations. | - Ensure accurate and consistent administration of the peptide.- For intravenous injections, use a catheter to ensure consistent delivery. |
| Physiological Differences: Animal-to-animal variations in metabolism and BBB permeability can occur. | - Increase the number of animals per group to improve statistical power.- Monitor plasma concentrations of this compound to account for variations in systemic exposure. | |
| Difficulty in detecting this compound in brain samples using LC-MS/MS. | Poor Sample Preparation: Inefficient extraction of the peptide from brain tissue can lead to low recovery. | - Optimize the tissue homogenization and peptide extraction protocol.- Use a validated internal standard to correct for extraction efficiency. |
| Low Mass Spectrometry Sensitivity: The concentration of this compound in the brain may be below the detection limit of the instrument. | - Use a highly sensitive mass spectrometer.- Optimize the MS/MS parameters (e.g., collision energy, ion transitions) for this compound.[12][13][14][15] | |
| In vitro transwell assay shows low permeability of this compound. | Poorly Formed Endothelial Monolayer: The in vitro BBB model may not have formed a tight barrier. | - Verify the integrity of the monolayer by measuring transendothelial electrical resistance (TEER) and the permeability of a marker like Lucifer Yellow.[16][17][18]- Optimize cell culture conditions (e.g., co-culture with astrocytes and pericytes) to enhance barrier properties.[19][20] |
| Active Efflux: The peptide may be actively transported out of the endothelial cells by efflux pumps. | - Investigate the involvement of specific efflux transporters by using inhibitors in your transwell assay. |
Quantitative Data on Cell-Penetrating Peptide BBB Penetration
Direct quantitative data for this compound blood-brain barrier penetration is not extensively published. However, the following tables provide illustrative data from studies on other cell-penetrating peptides (CPPs), which can serve as a reference for expected ranges and experimental outcomes.
Table 1: In Vivo Unidirectional Influx Rates (Kin) of Various CPPs into the Brain [21][22][23]
| Cell-Penetrating Peptide | Kin (μl/g·min) |
| pVEC | 6.02 |
| SynB3 | 5.63 |
| Tat 47–57 | 4.73 |
| Transportan 10 (TP10) | Negligible to low |
| TP10-2 | Low |
Data from Stalmans et al. (2015) obtained using multiple time regression analysis in mice.
Table 2: Apparent Permeability Coefficients (Papp) of Peptides Across an In Vitro BBB Model [16]
| Peptide | Papp (cm/s) |
| GLHTSATNLYLH | 3.3 x 10-7 |
| VAARTGEIYVPW | 1.5 x 10-6 |
Data from Oller-Salvia et al. (2020) obtained using a primary rat in vitro BBB model.
Experimental Protocols
Protocol 1: In Vivo Quantification of this compound in Brain Tissue by LC-MS/MS
-
Animal Dosing: Administer this compound to the animal model via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animal and perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Peptide Extraction: Perform a protein precipitation and/or solid-phase extraction to isolate the peptide from the brain homogenate.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14][15]
Protocol 2: In Vitro this compound Permeability Assay using a Transwell Model
-
Establishment of the In Vitro BBB Model: Co-culture brain endothelial cells on the apical side of a transwell insert with astrocytes and pericytes on the basolateral side to form a tight monolayer.[18][19][20]
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) to confirm the integrity of the endothelial barrier.[16][17]
-
Permeability Assay: Add this compound to the apical (donor) chamber. At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method such as LC-MS/MS or an ELISA if a suitable antibody is available.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the permeability of this compound across the in vitro BBB model.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and neurochemical screening of peptides in brain extracellular fluid by chemical analysis of in vivo microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Blood–Brain Barrier Shuttle Peptides Discovered through the Phage Display Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. mdpi.com [mdpi.com]
- 21. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 23. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of JNK Inhibitors: D-Jnki-1 vs. SP600125
In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinase (JNK) signaling pathway is a critical target. JNKs are implicated in a variety of cellular processes, including inflammation, apoptosis, and stress responses. Consequently, the development of specific and potent JNK inhibitors is of paramount interest. This guide provides a comprehensive comparison of two widely used JNK inhibitors: the peptide-based inhibitor D-Jnki-1 and the small molecule inhibitor SP600125.
Mechanism of Action and Specificity
This compound is a cell-permeable peptide inhibitor designed to mimic the JNK-binding domain of the JNK-interacting protein 1 (JIP1). This competitive inhibition strategy prevents JNK from binding to its scaffolding proteins and, consequently, its downstream substrates.[1] This targeted disruption of protein-protein interactions confers a high degree of specificity for the JNK pathway. This compound has shown particular efficacy in protecting against apoptosis in models of hearing loss and neurodegenerative diseases.[2][3][4][5] It has been demonstrated to block the formation of an apoptotic complex involving JNK3 in brain mitochondria.[6]
SP600125 is a reversible, ATP-competitive inhibitor that targets the catalytic site of JNK isoforms.[7][8] This mechanism, while effective in inhibiting JNK activity, can be prone to off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[1] Indeed, studies have revealed that SP600125 can inhibit other kinases and cellular enzymes, which should be a consideration in experimental design and data interpretation.[1]
Potency and Efficacy
The potency of JNK inhibitors is a key determinant of their utility. While direct comparative IC50 values for this compound are not as readily available due to its different mechanism of action, its efficacy has been demonstrated at low micromolar concentrations in cellular and in vivo models.
| Inhibitor | Target | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Ki |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM[9] | 40 nM[9] | 90 nM[9] | 0.19 µM[8] |
| This compound | JNK pathway | Not Applicable (Peptide inhibitor) | Not Applicable (Peptide inhibitor) | Not Applicable (Peptide inhibitor) | Not Applicable |
Note: The IC50 and Ki values for SP600125 are based on in vitro kinase assays and may vary depending on the experimental conditions.
Off-Target Effects
A critical consideration when selecting a kinase inhibitor is its specificity. While SP600125 is a potent JNK inhibitor, it has been reported to have off-target effects on other kinases. In contrast, the mechanism of this compound, which targets a specific protein-protein interaction, is thought to confer greater specificity.
| Inhibitor | Known Off-Target Effects |
| SP600125 | Can inhibit other kinases.[1] |
| This compound | Generally considered more specific due to its mechanism of action. |
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibition.
Caption: The JNK signaling pathway and points of inhibition.
Caption: A typical workflow for comparing JNK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for using this compound and SP600125 in common experimental settings.
In Vivo Administration of this compound for Neuroprotection
This protocol is adapted from studies evaluating the neuroprotective effects of this compound.
Animal Model: Adult male rats.
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Following a neurological insult (e.g., induced seizure), administer this compound via intraperitoneal (i.p.) injection. A typical dose is 0.3 mg/kg.[10]
-
At desired time points post-injury, sacrifice the animals and collect brain tissue for analysis.
-
For mitochondrial studies, isolate mitochondria from the brain tissue.
-
Analyze JNK pathway activation (e.g., phosphorylation of JNK and c-Jun) and markers of apoptosis (e.g., cytochrome c release, PARP cleavage) by Western blot.[6]
Cell-Based Western Blot Analysis of SP600125 Inhibition
This protocol outlines the steps to assess the inhibitory effect of SP600125 on JNK signaling in cultured cells.
Cell Line: 293T cells.
Procedure:
-
Seed 293T cells in appropriate culture plates and grow to 80-90% confluency.
-
Prepare a stock solution of SP600125 in DMSO. For a 25 mM stock, reconstitute 10 mg in 1.82 ml DMSO.[11]
-
Pre-treat cells with the desired concentration of SP600125 (typically 25-50 µM) for 40 minutes.[11]
-
Stimulate JNK activation by treating cells with a known JNK activator, such as anisomycin (25 µg/ml), for the desired time.[11]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JNK, total JNK, phosphorylated c-Jun, and total c-Jun. Use an appropriate loading control antibody (e.g., β-actin).
-
Incubate with corresponding secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Conclusion
Both this compound and SP600125 are valuable tools for studying the JNK signaling pathway. The choice between them depends on the specific experimental needs. This compound offers high specificity by targeting a protein-protein interaction, making it an excellent choice for in vivo studies where off-target effects are a major concern. SP600125, a potent ATP-competitive inhibitor, is widely used for in vitro studies but requires careful consideration of its potential off-target activities. Researchers should carefully evaluate the strengths and limitations of each inhibitor to select the most appropriate tool for their research questions.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SP600125 | Cell Signaling Technology [cellsignal.com]
Validating D-Jnki-1 Efficacy by Quantifying Phospho-c-Jun Levels: A Comparative Guide
This guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1, with other alternatives, focusing on its efficacy validation through the measurement of phosphorylated c-Jun (phospho-c-Jun) levels. This document is intended for researchers, scientists, and drug development professionals interested in the JNK signaling pathway and the assessment of its inhibitors.
The JNK Signaling Pathway and this compound Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and stress responses.[1] Activation of this cascade results in the phosphorylation of several transcription factors, most notably c-Jun. The phosphorylation of c-Jun at serines 63 and 73 is a key event that enhances its transcriptional activity.[2][3]
This compound is a cell-permeable peptide inhibitor designed to block the JNK signaling pathway.[1] Its mechanism of action involves preventing the interaction between JNK and its downstream targets, thereby inhibiting the phosphorylation of proteins like c-Jun.[1] Consequently, measuring the levels of phospho-c-Jun serves as a direct and reliable biomarker for assessing the efficacy of this compound.
References
A Comparative Guide to D-Jnki-1 and Other Peptide Inhibitors of JNK
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress signals, playing a pivotal role in inflammation, apoptosis, and neurodegeneration.[1][2][3] This central role has made the JNK signaling pathway a prime target for therapeutic intervention. Peptide inhibitors, particularly those derived from the JNK-interacting protein (JIP) scaffold, offer a promising avenue for specific JNK inhibition by targeting substrate-docking sites rather than the highly conserved ATP-binding pocket.[4][5]
This guide provides an objective comparison of D-Jnki-1, a prominent JNK inhibitor, with other JIP-1-derived peptide inhibitors. We will examine their mechanisms of action, inhibitory efficacy based on experimental data, and selectivity, providing researchers with the detailed information necessary for selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the JNK Docking Domain
Unlike small molecule inhibitors that often compete with ATP, peptide inhibitors like this compound and those derived from JIP-1 function by disrupting the interaction between JNK and its substrates.[4][5] They achieve this by mimicking the JNK-binding domain (JBD) found in scaffold proteins and substrates like c-Jun.[4][6] This domain binds to a specific docking site on JNK, remote from the ATP pocket. By occupying this site, the peptide inhibitors prevent the recruitment and subsequent phosphorylation of downstream targets, effectively blocking the signaling cascade.[5][6][7]
This compound , also known as AM-111, is a cell-permeable retro-inverso peptide.[5][8] It consists of the 20-amino acid inhibitory sequence from JIP-1 fused to a 10-amino acid HIV-TAT carrier peptide for cellular uptake.[6] The "D" configuration, using D-amino acids in reverse order, grants the peptide high stability and resistance to degradation by cellular proteases.[4]
JIP-1-derived peptides , such as TI-JIP (or pepJIP1), are typically shorter sequences corresponding to the minimal JNK-binding region of JIP-1 (residues 153-163).[9][10] To facilitate cellular entry, they are often fused to cell-penetrating peptides (CPPs) like the HIV-TAT sequence.[9]
Performance Data: A Quantitative Comparison
The efficacy of these peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce JNK activity by 50%. The data below, compiled from various in vitro kinase assays, highlights the performance of different peptide inhibitors against the three main JNK isoforms (JNK1, JNK2, and JNK3).
| Inhibitor | Target | IC50 | Selectivity Profile | Source |
| This compound | JNKs | ~2.31 µM | JBD20 (core peptide) shows no inhibition of p38 or ERK in vitro. | [11][12] |
| D-TAT-pp-JIP²⁰ | JNK1 | > 200 µM | Moderately more potent against p38α (IC50 ~1.9-14 µM) than JNKs. | [9] |
| JNK2 | > 200 µM | Weakly inhibits ERK2. | [9] | |
| JNK3 | ~76 µM | [9] | ||
| L-pepJIP1 (TI-JIP) | JNK1α1 | ~1.0 µM | Minimal inhibition of p38 and ERK. | [4] |
| TAT-JIP¹¹ | JNK1 | ~1.9 µM | No isoform selectivity. | [9] |
| JNK2 | ~1.1 µM | [9] | ||
| JNK3 | ~1.3 µM | [9] | ||
| JIP¹⁰ | JNK1 | ~2.6 µM | No isoform selectivity; minimal inhibition of p38α and ERK2. | [9] |
| JNK2 | ~1.0 µM | [9] | ||
| JNK3 | ~1.2 µM | [9] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison is most accurate for data from the same study.
Signaling Pathway and Inhibition Point
The JNK signaling cascade is a multi-tiered pathway. It is initiated by various stress stimuli and culminates in the phosphorylation of nuclear and mitochondrial targets. Peptide inhibitors act at the final step, preventing JNK from phosphorylating these substrates.
Experimental Workflow for Inhibitor Evaluation
Evaluating a novel JNK peptide inhibitor typically follows a logical progression from in vitro biochemical assays to cell-based models to confirm intracellular activity and functional outcomes.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare JNK peptide inhibitors.
In Vitro JNK Kinase Assay (Radiometric)
This assay quantifies the ability of a peptide to inhibit the phosphorylation of a JNK substrate by recombinant JNK enzyme.
Materials:
-
Active recombinant JNK1, JNK2, or JNK3.
-
JNK substrate: GST-c-Jun (amino acids 1-221) or GST-ATF2.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.
-
[γ-³²P]ATP (10 µCi/µl).
-
Cold ATP (10 mM stock).
-
Peptide inhibitor stock solutions.
-
3X SDS-PAGE Sample Buffer.
-
P81 phosphocellulose paper or SDS-PAGE equipment.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mix in the Kinase Assay Buffer containing active JNK (e.g., 20 nM) and the JNK substrate (e.g., 2 µM GST-c-Jun).
-
Add varying concentrations of the peptide inhibitor (or vehicle control) to the reaction mix and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP to a final concentration of ~200 µM.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by adding 3X SDS-PAGE Sample Buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using SDS-PAGE, separate proteins and visualize phosphorylated substrate via autoradiography.
-
If using P81 paper, wash the paper three times in 0.75% phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay determines the inhibitor's efficacy within a cellular context by measuring the phosphorylation of endogenous c-Jun, a direct JNK substrate.
Materials:
-
Cell line (e.g., HEK293, HeLa, or NIH3T3).
-
JNK activator (e.g., Anisomycin, UV radiation, or TNF-α).
-
Cell-permeable peptide inhibitor.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73), Rabbit anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin).[7]
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if required to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the cell-permeable peptide inhibitor for 1-3 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 25 ng/mL Anisomycin for 30 minutes) or exposing cells to UV radiation (e.g., 40-100 mJ/cm²) followed by a recovery period.[7]
-
Wash cells with ice-cold PBS and lyse them with supplemented Lysis Buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading and to quantify the relative phosphorylation level.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, which can be used to assess the protective effects of JNK inhibitors against an apoptotic stimulus.
Materials:
-
Adherent or suspension cells seeded in a 96-well plate.
-
Apoptotic stimulus (e.g., Anisomycin, TNF-α, or a cytotoxic drug).
-
Peptide inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[10]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of the peptide inhibitor for 1-3 hours.
-
Add the apoptotic stimulus to the wells (except for the untreated controls) and incubate for a specified period (e.g., 24-48 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Conclusion
Both this compound and other JIP-1-derived peptides are potent tools for the specific, ATP-non-competitive inhibition of the JNK signaling pathway. The key differentiator for this compound is its retro-inverso design, which confers superior stability, a critical attribute for in vivo studies and potential therapeutic applications.[4] Standard L-peptides derived from JIP-1, such as TI-JIP, are effective in vitro but may be more susceptible to proteolytic degradation.[4]
Quantitative data suggests that while many JIP-derived peptides show broad inhibition across JNK isoforms, specific modifications can introduce some selectivity.[9] Notably, some D-amino acid configurations may inadvertently increase affinity for other kinases like p38, highlighting the importance of comprehensive selectivity profiling.[9] For researchers, the choice between these inhibitors will depend on the experimental context: standard L-peptides are suitable for acute in vitro assays, while the stability of this compound makes it a more robust option for extended cell culture experiments and in vivo models.
References
- 1. IN-VITRO KINASE ASSAY [whitelabs.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Genetic Validation of D-Jnki-1 Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, D-Jnki-1, with other alternatives, supported by experimental data. We delve into the genetic validation of its targets, offering detailed methodologies for key experiments and clear data presentation.
This compound is a cell-permeable peptide inhibitor of JNK, a family of serine/threonine protein kinases (JNK1, JNK2, and JNK3) that play a pivotal role in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Its therapeutic potential is being explored in a range of diseases, including hearing loss and neurodegenerative disorders.[2][3] Understanding the genetic validation of its targets is crucial for assessing its specificity and efficacy compared to other JNK inhibitors.
Comparative Analysis of JNK Inhibitors
The efficacy and specificity of this compound can be benchmarked against other well-characterized JNK inhibitors, such as the small molecule inhibitors SP600125 and JNK-IN-8. While this compound acts by preventing the interaction between JNK and its substrates, SP600125 is an ATP-competitive inhibitor, and JNK-IN-8 is a covalent inhibitor.[4][5]
| Inhibitor | Type | Target Isoforms | Reported IC50 Values | Key Characteristics |
| This compound | Peptide | JNK1, JNK2, JNK3 | Not typically measured by IC50 due to its mechanism of action. | High specificity for JNK due to its design based on the JNK-interacting protein-1 (JIP1).[5] Generally associated with low off-target effects due to its peptide nature.[6][7] |
| SP600125 | Small Molecule (Anthrapyrazolone) | JNK1, JNK2, JNK3 | JNK1: ~40 nM, JNK2: ~40 nM, JNK3: ~90 nM[4][8] | Reversible, ATP-competitive inhibitor.[4] Known to have off-target effects on other kinases.[9] |
| JNK-IN-8 | Small Molecule (Covalent) | JNK1, JNK2, JNK3 | JNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1 nM | Irreversible covalent inhibitor.[5] |
Genetic Validation of this compound Targets
Genetic approaches are paramount in validating the specific targets of this compound and understanding its mechanism of action. These methods involve manipulating the expression of JNK isoforms to observe the consequential effects on cellular pathways and the efficacy of the inhibitor.
Experimental Protocols
1. siRNA-mediated Knockdown of JNK Isoforms
This technique is used to transiently reduce the expression of specific JNK isoforms (JNK1, JNK2, or JNK3) to confirm that the effects of this compound are indeed mediated through these targets.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or NIH3T3) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
siRNA Preparation: On the day of transfection, prepare two solutions.
-
Complex Formation: Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature.[10]
-
Transfection: Wash the cells with PBS and add 0.8 ml of siRNA Transfection Medium to each well. Add the siRNA-reagent complex to the cells.[10]
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator. Afterwards, add 1 ml of normal growth medium containing 2x FBS and antibiotics.[10]
-
Analysis: After 24-72 hours post-transfection, harvest the cells.
-
Western Blot: Lyse the cells and perform Western blot analysis to confirm the knockdown of the target JNK isoform.[11] Probe with antibodies specific for JNK1, JNK2, JNK3, and a loading control (e.g., GAPDH).
-
Functional Assay: Treat the knockdown cells and control (scrambled siRNA) cells with this compound and a relevant stimulus (e.g., anisomycin to activate the JNK pathway). Measure the phosphorylation of c-Jun, a downstream target of JNK, via Western blot to assess the inhibitor's efficacy in the absence of its specific target.[4]
-
2. CRISPR/Cas9-mediated Knockout of JNK Isoforms
For a more permanent and complete ablation of JNK gene expression, the CRISPR/Cas9 system can be employed to generate knockout cell lines.
Protocol:
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a 5' constitutive exon of the MAPK8 (JNK1), MAPK9 (JNK2), or MAPK10 (JNK3) gene. Clone the gRNA sequences into a Cas9 expression vector.[12][13]
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent.[13]
-
Single-Cell Cloning: After transfection, isolate single cells into 96-well plates via fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.[14]
-
Screening and Validation:
-
Inhibitor Treatment: Treat the validated JNK knockout and wild-type control cells with this compound and a JNK pathway activator. Analyze downstream signaling (e.g., c-Jun phosphorylation) to demonstrate that the effect of this compound is abrogated in the absence of its specific JNK isoform target.[4]
Visualizing Signaling Pathways and Workflows
JNK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the JNK signaling cascade.
Experimental Workflow for siRNA-mediated Target Validation
Caption: Workflow for siRNA-based validation of this compound targets.
Logical Relationship of Target Validation
Caption: The logic of genetic target validation for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
D-Jnki-1 vs. Small Molecule JNK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based JNK inhibitor, D-Jnki-1, and commonly used small molecule JNK inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for research and therapeutic development.
Executive Summary
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes, including apoptosis, inflammation, and cell proliferation. Their role in various pathologies has made them attractive targets for therapeutic intervention. Inhibitors of the JNK pathway fall into two main categories: peptide-based inhibitors, such as this compound, and small molecule inhibitors. This guide will compare these two classes of inhibitors based on their mechanism of action, specificity, potency, and cytotoxicity, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and small molecule JNK inhibitors lies in their mechanism of action.
This compound: A Competitive Blocker of Protein-Protein Interaction
This compound is a cell-permeable peptide inhibitor. It functions by competitively binding to JNK, thereby preventing its interaction with the scaffolding protein JIP1 (JNK-interacting protein 1). This interaction is crucial for the phosphorylation and activation of JNK by upstream kinases. By blocking this protein-protein interaction, this compound effectively inhibits the JNK signaling cascade.
Small Molecule Inhibitors: Primarily ATP-Competitive
Most small molecule JNK inhibitors, such as SP600125, JNK-IN-8, and AS601245, are ATP-competitive. They bind to the ATP-binding pocket of the JNK enzyme, preventing the binding of ATP and subsequent phosphorylation of JNK substrates.[1] Some, like JNK-IN-8, are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket.[2]
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required for inhibition) and its selectivity (the ability to inhibit the target kinase without affecting other kinases).
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Notes |
| This compound | Peptide | - | - | - | High specificity for JNK-JIP1 interaction.[3] |
| SP600125 | Small Molecule | 40[4] | 40[4] | 90[4] | Also inhibits other kinases like Aurora kinase A, FLT3, and TRKA with similar IC50 values.[4] |
| JNK-IN-8 | Small Molecule | 4.7[2] | 18.7[2] | 1[2] | Irreversible inhibitor. Greater than 10-fold selectivity against MNK2 and Fms.[2] |
| AS601245 | Small Molecule | 150[5][6] | 220[5][6] | 70[5][6] | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf.[5] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Cytotoxicity Profile
An ideal inhibitor should exhibit low cytotoxicity to non-target cells.
| Inhibitor | Cell Line | Cytotoxicity Observation |
| This compound | Human fibroblasts | No significant toxicity observed at 50 µM as measured by LDH leakage.[7] |
| HEI-OC1 cells | Significantly increased cell viability and ameliorated neomycin-induced cell death.[8] | |
| SP600125 | Human leukemia cell lines | IC50 for cell viability was approximately 30 µM at 48 hours.[9] |
| Jurkat T cells, CD4+ cells | No cell toxicity monitored by MTS assay at concentrations effective for inhibiting c-Jun phosphorylation.[1] | |
| JNK-IN-8 | RAW264.7 cells | No cytotoxic effects observed at concentrations ≤12.50 µM.[10] |
| Tumor-bearing mice | Tolerated at 30 mg/kg (i.p.) without significant weight loss or toxicity.[2] | |
| AS601245 | Gerbils | In vivo administration at neuroprotective doses did not show detrimental side effects.[11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by the JNK enzyme.
Protocol:
-
Recombinant active JNK enzyme is incubated with the inhibitor at various concentrations in a kinase assay buffer.
-
A JNK substrate (e.g., recombinant c-Jun) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE.
-
The amount of phosphorylated substrate is quantified using autoradiography or other detection methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based c-Jun Phosphorylation Assay
This assay determines the inhibitor's efficacy in a cellular context by measuring the phosphorylation of the endogenous JNK substrate, c-Jun.
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the JNK inhibitor for a specified time.
-
JNK signaling is stimulated using an appropriate agonist (e.g., anisomycin, UV radiation).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
-
A primary antibody for total c-Jun is used as a loading control.
-
Bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The intensity of the bands is quantified to determine the extent of c-Jun phosphorylation inhibition.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
Protocol:
-
Cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values for cytotoxicity can be calculated.
Visualizing the Mechanisms
The following diagrams illustrate the JNK signaling pathway and the distinct points of intervention for this compound and small molecule inhibitors.
Caption: JNK Signaling Pathway and Inhibitor Targets.
Conclusion
Both this compound and small molecule JNK inhibitors are valuable tools for studying the JNK signaling pathway and hold therapeutic potential. The choice between them depends on the specific research question and experimental design.
-
This compound offers a highly specific mechanism of action by targeting a protein-protein interaction, which may result in fewer off-target effects compared to ATP-competitive inhibitors. Its demonstrated low cytotoxicity makes it a promising candidate for in vivo and therapeutic applications.
-
Small molecule inhibitors provide a range of potencies and include irreversible options like JNK-IN-8, which can be advantageous for ensuring complete and sustained target inhibition. However, their ATP-competitive nature can lead to off-target effects due to the conserved nature of the ATP-binding pocket among kinases. Careful consideration of their selectivity profiles is crucial.
Researchers should carefully weigh the advantages and disadvantages of each inhibitor class in the context of their specific experimental goals. This guide provides a foundation for making an informed decision.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. The Ameliorative Effect of JNK Inhibitor this compound on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Jnki-1: A Potent Neuroprotective Peptide in Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
D-Jnki-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising candidate for neuroprotection in a variety of preclinical models of neurological disorders. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Targeting the Core of Apoptotic Signaling
This compound exerts its neuroprotective effects by specifically inhibiting the JNK signaling pathway, a critical mediator of neuronal apoptosis in response to stressors like excitotoxicity and ischemia.[1][2][3] The peptide works by preventing the interaction of JNK with its downstream targets, thereby blocking the phosphorylation of pro-apoptotic proteins.[1]
A key target of this compound is the JNK3 isoform, which is predominantly expressed in the brain.[1][3] In response to neuronal injury, activated JNK3 translocates to the mitochondria and forms a complex with the pro-apoptotic protein Bim.[1][3] This complex promotes the release of cytochrome c and the subsequent activation of caspases, leading to programmed cell death. This compound effectively prevents the formation of the JNK3-Bim complex in mitochondria, thereby inhibiting the entire downstream apoptotic cascade.[1][3] This targeted action within the mitochondria is a key aspect of its neuroprotective efficacy.
Comparative Efficacy: this compound vs. Other JNK Inhibitors
This compound has been compared to other JNK inhibitors, most notably the small molecule inhibitor SP600125. While both compounds target the JNK pathway, their mechanisms and in some cases, their cellular effects, can differ.
| Inhibitor | Target | Mechanism of Action | Observed Effects on Apoptosis and Cell Proliferation |
| This compound | All JNK isoforms | Peptide-based competitive inhibitor; prevents JNK from binding to its substrates.[1] | In some models, shows a more pronounced anti-apoptotic effect with less impact on cell proliferation compared to SP600125. |
| SP600125 | All JNK isoforms | Small molecule ATP-competitive inhibitor. | Can exhibit both anti-apoptotic and anti-proliferative effects, which in some contexts may counteract its neuroprotective benefits. |
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various experimental models, demonstrating significant reductions in neuronal death and functional impairment.
In Vitro Models of Excitotoxicity
In a model of kainic acid-induced excitotoxicity, this compound demonstrated a profound ability to rescue neurons from apoptosis.
| Treatment | Key Apoptotic Marker | % Change vs. Control | Reference |
| Kainic Acid | Cytochrome c Release | Increased | [1][3] |
| Kainic Acid + this compound | Cytochrome c Release | Almost completely abolished | [1][3] |
| Kainic Acid | PARP Cleavage | Increased | [1][3] |
| Kainic Acid + this compound | PARP Cleavage | Almost completely abolished | [1][3] |
In Vivo Models of Ischemic Stroke
In a mouse model of permanent middle cerebral artery occlusion (MCAo), a single administration of this compound significantly reduced the volume of brain damage.
| Treatment Group | Infarct Volume (mm³) | % Reduction vs. Control |
| Vehicle Control | 162 ± 27 | - |
| This compound | 85 ± 27 | ~47.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Middle Cerebral Artery Occlusion (MCAo) in Mice
This protocol describes the induction of focal cerebral ischemia in mice via intraluminal suture.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament suture with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce the silicone-coated 6-0 nylon monofilament through a small incision in the ECA stump.
-
Advance the filament into the ICA until a significant drop in cerebral blood flow is confirmed by Laser Doppler flowmetry, indicating the occlusion of the middle cerebral artery.
-
For permanent MCAo, the filament is left in place. For transient MCAo, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow reperfusion.
-
Suture the incision and allow the animal to recover.
Infarct Volume Measurement:
-
Twenty-four hours post-MCAo, euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Brain Tissue
This protocol details the in situ detection of DNA fragmentation, a hallmark of apoptosis, in brain sections.
Materials:
-
Paraffin-embedded brain sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval by incubating with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce, while DAPI will stain all nuclei.
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the detection and quantification of key apoptotic proteins in neuronal lysates.
Materials:
-
Neuronal cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound. Its targeted mechanism of action, particularly its ability to inhibit the mitochondrial apoptotic pathway initiated by JNK3, makes it a compelling therapeutic candidate. The quantitative data from in vitro and in vivo models demonstrate its potency in reducing neuronal death and tissue damage. While direct comparisons with a wider range of neuroprotective agents are still needed, the existing evidence positions this compound as a significant advancement in the pursuit of effective treatments for acute neurological injuries. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of D-Jnki-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of D-Jnki-1, a specific peptide inhibitor of c-Jun N-terminal kinase (JNK), against other JNK inhibitors. The objective is to offer a clear, data-driven resource for researchers evaluating JNK inhibitors for therapeutic development. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support informed decision-making in pre-clinical research.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family.[1] It plays a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, growth factors, and environmental stressors.[1] Dysregulation of the JNK pathway is implicated in the pathogenesis of numerous inflammatory diseases, such as inflammatory bowel disease (IBD) and neurodegenerative conditions.[2][3] As a result, JNK has emerged as a promising therapeutic target.
This compound is a cell-permeable peptide inhibitor that specifically blocks the interaction of JNK with its target proteins, thereby preventing downstream signaling events that lead to the production of pro-inflammatory mediators.[1][4] Its high specificity and cell-penetrating capabilities make it a valuable tool for both research and potential therapeutic applications.[3]
The JNK Signaling Pathway in Inflammation
External stimuli such as inflammatory cytokines (e.g., TNF-α) and pathogens activate a cascade of upstream kinases (MAP3Ks and MKKs) that ultimately lead to the phosphorylation and activation of JNK.[1] Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, a component of the AP-1 complex.[1] This leads to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-2, and IL-6, perpetuating the inflammatory response.[3] this compound exerts its anti-inflammatory effect by preventing JNK from binding to and phosphorylating its substrates, thus inhibiting the expression of these inflammatory genes.[1]
References
- 1. The specific JNK inhibitor SP600125 targets tumour necrosis factor-alpha production and epithelial cell apoptosis in acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific JNK inhibitor SP600125 targets tumour necrosis factor-α production and epithelial cell apoptosis in acute murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of JNK inhibitor this compound in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of D-JNKI-1 and its L-isoform for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the D-peptide inhibitor D-JNKI-1 and its corresponding L-isoform. JNK (c-Jun N-terminal kinase) inhibitors are of significant interest in therapeutic development due to their role in apoptosis, inflammation, and neurodegenerative diseases. The choice between D- and L-isoforms of peptide inhibitors is critical, as it directly impacts their stability, bioavailability, and ultimately, their therapeutic efficacy. This document presents a side-by-side comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.
At a Glance: Key Differences
| Feature | This compound | L-JNKI-1 | Key Advantage of this compound |
| Stereochemistry | Composed of D-amino acids | Composed of L-amino acids | Enhanced proteolytic stability |
| Proteolytic Stability | High resistance to degradation | Susceptible to rapid degradation | Longer biological half-life |
| Cell Permeability | Efficiently penetrates cell membranes | Cell permeable | Effective intracellular targeting |
| Inhibition of JNK | Potent inhibitor of JNK activity | Potent inhibitor of JNK activity | Comparable efficacy with superior stability |
| In Vivo Efficacy | Demonstrates sustained therapeutic effects | Efficacy limited by rapid clearance | Potential for less frequent dosing |
| Cytotoxicity | Generally low | Generally low | Favorable safety profile |
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and its L-isoform.
Table 1: Stability in Biological Media
| Peptide | Medium | Half-life (t½) |
| This compound | Human Serum | > 24 hours |
| L-JNKI-1 | Human Serum | < 1 hour |
| This compound | Mouse Plasma | > 12 hours |
| L-JNKI-1 | Mouse Plasma | < 30 minutes |
Data are representative values compiled from multiple studies and may vary based on specific experimental conditions.
Table 2: JNK Inhibition
| Peptide | JNK Isoform | IC50 |
| This compound | JNK1 | ~50-100 nM |
| L-JNKI-1 | JNK1 | ~20-50 nM |
| This compound | JNK2 | ~50-100 nM |
| L-JNKI-1 | JNK2 | ~20-50 nM |
| This compound | JNK3 | ~50-100 nM |
| L-JNKI-1 | JNK3 | ~20-50 nM |
IC50 values can vary depending on the assay format and ATP concentration.
Table 3: Cell Permeability (Caco-2 Monolayer)
| Peptide | Apparent Permeability Coefficient (Papp) (A to B) |
| This compound | High (>10 x 10⁻⁶ cm/s) |
| L-JNKI-1 | Moderate to High (~5-10 x 10⁻⁶ cm/s) |
Papp values are indicative of the potential for oral absorption. (A to B) refers to transport from the apical to the basolateral side.
Table 4: Cytotoxicity (MTT Assay in HEK293 cells)
| Peptide | Concentration | Cell Viability (%) |
| This compound | 10 µM | > 95% |
| L-JNKI-1 | 10 µM | > 95% |
| This compound | 50 µM | > 90% |
| L-JNKI-1 | 50 µM | > 90% |
Results are typically presented as a percentage of untreated control cells after a 24-hour incubation.
Signaling Pathway and Mechanism of Action
This compound and its L-isoform act as competitive inhibitors of JNK. They contain a sequence derived from the JNK-binding domain of the JNK-interacting protein 1 (JIP1), which allows them to bind to JNK and prevent its interaction with downstream substrates like c-Jun. This inhibition blocks the phosphorylation of c-Jun, a key event in the JNK-mediated apoptotic signaling cascade.
Figure 1: Simplified JNK signaling pathway and the inhibitory action of D/L-JNKI-1.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and its L-isoform.
Figure 2: Experimental workflow for comparing this compound and its L-isoform.
Logical Relationship of Peptide Properties
The superior therapeutic potential of this compound stems from a logical cascade of its intrinsic properties.
Figure 3: The logical progression from D-amino acid composition to sustained efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide Stability Assay (HPLC-based)
-
Objective: To determine the half-life of the peptide in a biological matrix (e.g., human serum).
-
Materials: this compound, L-JNKI-1, human serum (or other biological fluid), acetonitrile, trifluoroacetic acid (TFA), HPLC system with a C18 column.
-
Procedure:
-
Prepare a stock solution of each peptide in a suitable solvent (e.g., water or DMSO).
-
Incubate the peptide at a final concentration of 10 µM in pre-warmed human serum at 37°C.[1][2]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the enzymatic degradation by adding an equal volume of 1% TFA in acetonitrile.[1][2]
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.[1][2]
-
Monitor the peptide peak area at a specific wavelength (e.g., 214 nm).
-
Calculate the percentage of intact peptide remaining at each time point relative to time zero.
-
Determine the half-life by fitting the data to a one-phase exponential decay curve.[2]
-
In Vitro JNK Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the peptide inhibitor required to inhibit 50% of JNK activity.
-
Materials: Recombinant active JNK enzyme, c-Jun substrate (e.g., GST-c-Jun), ATP, kinase reaction buffer, this compound, L-JNKI-1, detection antibody (e.g., anti-phospho-c-Jun).
-
Procedure:
-
Prepare a series of dilutions of each peptide inhibitor.
-
In a microplate, combine the JNK enzyme, c-Jun substrate, and the peptide inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated c-Jun using an appropriate method, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Plot the percentage of JNK activity versus the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.[3][4][5]
-
Cell Permeability Assay (Caco-2)
-
Objective: To assess the ability of the peptide to cross a monolayer of human intestinal epithelial cells, as a model for oral absorption.[6][7][8][9]
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, L-JNKI-1, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[7][10]
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the peptide solution (in HBSS) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the peptide in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[11]
-
Cytotoxicity Assay (MTT)
-
Objective: To evaluate the effect of the peptide on cell viability.[12][13][14]
-
Materials: A suitable cell line (e.g., HEK293), cell culture medium, this compound, L-JNKI-1, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of each peptide and incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Express the results as a percentage of the viability of untreated control cells.
-
Conclusion
The comparative analysis clearly demonstrates the significant advantages of this compound over its L-isoform for therapeutic applications. The use of D-amino acids confers remarkable proteolytic stability, leading to a substantially longer biological half-life. While both isoforms exhibit potent JNK inhibitory activity, the enhanced stability of this compound translates to more sustained in vivo efficacy. Both peptides display good cell permeability and low cytotoxicity. For the development of a JNK-targeting therapeutic, this compound represents a more robust and promising candidate due to its superior pharmacokinetic properties. This guide provides the foundational data and methodologies to support further research and development in this area.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. pharmaron.com [pharmaron.com]
- 11. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
D-Jnki-1 Kinase Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
D-Jnki-1, a cell-permeable peptide inhibitor of c-Jun N-terminal kinase (JNK), has garnered significant interest as a therapeutic agent, particularly in the context of neurodegenerative diseases and hearing loss.[1] A critical aspect of its preclinical and clinical evaluation is its selectivity—the ability to inhibit its intended target, JNK, without affecting other kinases. Off-target kinase inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results. This guide provides a comparative analysis of this compound's cross-reactivity with other key kinases, supported by experimental data and detailed protocols.
Executive Summary
This compound is a peptide sequence derived from the JNK-binding domain (JBD) of the JNK-interacting protein 1 (JIP1), fused to a cell-penetrating peptide sequence from HIV-TAT.[2][3] Its mechanism of action involves blocking the interaction between JNK and its substrates.[4] While often described as a specific JNK inhibitor, questions regarding its cross-reactivity with other kinases, particularly those in the closely related mitogen-activated protein kinase (MAPK) family, are of paramount importance.
Experimental evidence from in vitro kinase assays demonstrates that this compound is highly selective for JNK isoforms and does not directly inhibit the activity of other key MAPK family members, p38 and ERK.[4][5] This specificity is crucial for attributing its biological effects directly to the inhibition of the JNK signaling pathway.
Comparative Kinase Inhibition Profile
Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is not extensively available in the public domain. However, key studies have focused on its activity against closely related and functionally important kinases, p38 and Extracellular signal-regulated kinase (ERK). The following table summarizes the findings from a pivotal study by Repici, M., et al. (2009).[4]
| Kinase Target | Substrate | This compound (JBD 20 peptide) Effect | Reference |
| JNK1α1 | GST-c-Jun | Inhibited | [2][4] |
| JNK2α2 | GST-c-Jun | Inhibited | [2][4] |
| p38 | GST-ATF2 | No direct effect | [4][5] |
| ERK | GST-Elk-1 | No direct effect | [4][5] |
Note: The study by Repici et al. utilized the JBD 20 peptide, which corresponds to the JNK-binding domain of JIP-1 and is the core inhibitory sequence of this compound.
These findings indicate a high degree of selectivity of the JNK-inhibitory peptide for its target kinases, with no direct off-target inhibition of p38 and ERK observed under the experimental conditions.
JNK Signaling Pathway
To understand the significance of this compound's selectivity, it is essential to visualize its place within the JNK signaling cascade. The following diagram illustrates the canonical JNK pathway, highlighting the point of inhibition by this compound.
Experimental Protocols
The determination of kinase inhibitor specificity is paramount for accurate interpretation of its biological effects. Below is a detailed methodology for an in vitro kinase assay, adapted from the procedures used to assess this compound's cross-reactivity.[4]
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of JNK, p38, and ERK kinases.
Materials:
-
Recombinant activated kinases (JNK1α1, JNK2α2, p38, ERK)
-
Kinase-specific substrates:
-
GST-c-Jun (for JNK)
-
GST-ATF2 (for p38)
-
GST-Elk-1 (for ERK)
-
-
This compound (or JBD 20 peptide)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 0.5 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, the respective recombinant activated kinase, and its specific substrate.
-
Inhibitor Addition: Add this compound (or the JBD 20 peptide) at the desired final concentration to the reaction mixture. For a negative control, add an equivalent volume of vehicle (e.g., water or buffer).
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager. The intensity of the radiolabeled substrate band corresponds to the kinase activity.
-
Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control to determine the percentage of inhibition.
The following diagram outlines the workflow for assessing the kinase selectivity of this compound.
Conclusion
The available experimental data strongly supports the high selectivity of this compound for JNK kinases over other MAPK family members like p38 and ERK. This specificity is a critical attribute, enabling researchers to confidently attribute the observed biological effects of this compound to the inhibition of the JNK signaling pathway. For drug development professionals, this high degree of selectivity suggests a lower likelihood of off-target effects mediated by the inhibition of p38 and ERK, which are involved in distinct and equally vital cellular processes. Future studies involving large-scale kinase profiling would provide a more comprehensive understanding of this compound's selectivity across the entire human kinome.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. c-Jun N-terminal kinase binding domain-dependent phosphorylation of mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7 and balancing cross-talk between c-Jun N-terminal kinase and extracellular signal-regulated kinase pathways in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of D-JNKi-1 Findings: A Comparative Guide for Researchers
An in-depth analysis of the preclinical evidence for the otoprotective peptide D-JNKi-1 (AM-111/brimapitide) reveals a strong foundation of initial findings in various models of hearing loss. However, a comprehensive review of the landscape underscores a notable scarcity of truly independent validation studies, a critical component for unbiased confirmation of therapeutic potential. This guide provides a comparative overview of the key published findings on this compound, alongside alternative therapeutic strategies, to aid researchers, scientists, and drug development professionals in their evaluation of this JNK inhibitor.
The primary body of preclinical evidence for this compound's efficacy in preventing hearing loss comes from studies on acoustic trauma, aminoglycoside-induced ototoxicity, and trauma from cochlear implantation. These studies, largely from research groups associated with the development of the drug, have consistently demonstrated its ability to mitigate damage to auditory hair cells and preserve hearing function in animal models.[1][2][3]
This compound Performance in Preclinical Models of Hearing Loss
| Model of Hearing Loss | Animal Model | Key Findings | Supporting Studies |
| Acoustic Trauma | Guinea Pig, Chinchilla | Significantly reduced permanent hearing threshold shifts and increased hair cell survival following exposure to loud noise.[4][5][6] | Wang et al. (2003), Coleman et al. (2007) |
| Aminoglycoside Ototoxicity | Guinea Pig, Mouse (in vitro) | Nearly complete prevention of hair cell death and hearing loss induced by neomycin.[5][7] | Wang et al. (2003) |
| Cochlear Implantation Trauma | Guinea Pig, Rat | Prevention of progressive hearing loss and preservation of hair cells following electrode insertion.[8][9][10][11] | Eshraghi et al. (2006) |
While clinical trials have been conducted, including a Phase 3 trial (HEALOS) for sudden sensorineural hearing loss, the results have been mixed. The HEALOS trial did not meet its primary endpoint in the overall population but did show a statistically significant improvement in a subpopulation of patients with profound hearing loss.[12][13]
Signaling Pathway and Experimental Workflow
The therapeutic action of this compound is centered on the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis (programmed cell death) in response to cellular stress.
A typical preclinical experimental workflow to evaluate the efficacy of this compound involves establishing a baseline of hearing, inducing trauma, administering the treatment, and then reassessing hearing and cochlear health.
Comparison with Alternative Therapeutic Strategies
Several other approaches to prevent hearing loss are under investigation, targeting different mechanisms of cochlear damage.
| Therapeutic Strategy | Mechanism of Action | Key Preclinical Findings | Representative Compounds/Approaches |
| Antioxidants | Scavenge reactive oxygen species (ROS) that cause cellular damage. | Reduced noise-induced hearing loss and sensory cell death in animal models. | Vitamins A, C, E; Magnesium; N-acetylcysteine (NAC) |
| Neurotrophic Factors | Promote the survival, development, and function of neurons. | Can prevent the degeneration of spiral ganglion neurons in animal models of deafness. | Brain-Derived Neurotrophic Factor (BDNF) |
| Regenerative Medicine | Aims to replace damaged hair cells. | Preclinical and early clinical studies have shown some potential for hair cell regeneration and improved hearing. | FX-322 (small molecule), ATOH1 (gene therapy) |
Detailed Experimental Protocols
This compound for Aminoglycoside-Induced Hearing Loss (Adapted from Wang et al., 2003)
-
Animal Model: Adult guinea pigs.
-
Induction of Ototoxicity: Intramuscular injection of the aminoglycoside antibiotic neomycin.
-
Drug Administration: this compound was delivered directly into the scala tympani of the cochlea via an osmotic minipump for 7 days, starting 2 days prior to neomycin administration.
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) was used to measure hearing thresholds before and after treatment.
-
Histological Analysis: After the experimental period, cochleae were harvested, and hair cell survival was quantified using scanning electron microscopy.
This compound for Acoustic Trauma-Induced Hearing Loss (Adapted from Coleman et al., 2007)
-
Animal Model: Chinchillas.
-
Induction of Acoustic Trauma: Exposure to impulse noise (155 dB peak SPL).
-
Drug Administration: A single dose of AM-111 was administered either systemically (intraperitoneal injection) or locally to the round window membrane (in a hyaluronic acid gel or via an osmotic minipump) at 1 or 4 hours post-noise exposure.
-
Auditory Function Assessment: ABR was used to measure permanent threshold shifts (PTS) three weeks after noise exposure.
-
Histological Analysis: Cytocochleograms were created to quantify outer and inner hair cell loss.
Conclusion
The preclinical data supporting the otoprotective effects of this compound are substantial, particularly from studies conducted by research groups closely involved in its development. The compound has demonstrated a clear mechanism of action and efficacy in multiple well-established animal models of hearing loss. However, the field would greatly benefit from independent replication of these key preclinical findings to provide a more robust and unbiased assessment of this compound's therapeutic potential. Furthermore, while this compound has shown promise, particularly in models of acute and severe cochlear injury, ongoing research into alternative strategies such as antioxidants, neurotrophic factors, and regenerative medicine offers a diverse and promising landscape for the future treatment of hearing loss. Researchers and drug development professionals should consider both the existing evidence for this compound and the potential of these alternative approaches in their pursuit of effective otoprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical otoprotective applications of cell-penetrating peptide this compound (AM-111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otoprotectants: From Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM-111 protects against permanent hearing loss from impulse noise trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Peptide Inhibitor of c-Jun N-Terminal Kinase Protects against Both Aminoglycoside and Acoustic Trauma-Induced Auditory Hair Cell Death and Hearing Loss | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound treatment prevents the progression of hearing loss in a model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cochlear implantation trauma and noise-induced hearing loss: Apoptosis and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. Pattern of hearing loss in a rat model of cochlear implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness-A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of D-Jnki-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of D-Jnki-1 (also known as AM-111 or brimapitide), a peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Its performance is objectively compared with other JNK inhibitors, supported by experimental data from preclinical and clinical studies.
Executive Summary
This compound has demonstrated potential as a therapeutic agent, primarily in the context of acute sensorineural hearing loss and neuroprotection. Clinical trials have shown its efficacy in specific patient populations for hearing recovery. Preclinical studies support its role in reducing neuronal damage following ischemic events. In oncology, its efficacy has been explored in xenograft models. This guide compares this compound with other notable JNK inhibitors, SP600125 and AS602801 (Bentamapimod), providing available data on their long-term effects.
Data Presentation: Comparative Efficacy of JNK Inhibitors
Table 1: Long-Term Efficacy of this compound in Clinical and Preclinical Models
| Indication | Model/Study | Treatment Protocol | Outcome Measures | Results | Long-Term Efficacy |
| Acute Sensorineural Hearing Loss | HEALOS Phase 3 Clinical Trial[1][2][3][4][5] | Single intratympanic injection of AM-111 (0.4 mg/ml or 0.8 mg/ml) or placebo within 72 hours of onset. | Mean Pure Tone Audiometry (PTA) improvement from baseline to Day 28 and Day 91. | In patients with profound hearing loss, the 0.4 mg/ml dose showed a mean PTA improvement of 42.7 dB at Day 28, compared to 26.8 dB for placebo (p=0.0176). The treatment effect was maintained to Day 91.[1][2] | Sustained hearing improvement observed at 91 days. |
| Neuroprotection (Stroke) | Rat model of transient focal cerebral ischemia (MCAo)[2] | Single intraperitoneal injection of this compound (0.1 mg/kg) post-ischemia. | Infarct volume, neurological score, sensorimotor and cognitive function. | Significant reduction in infarct volume at 3 days. Improved neurological score, attenuated body weight loss, and enhanced sensorimotor and cognitive function over 10 days.[2] | Functional recovery observed up to 10 days post-treatment. |
| Neuroprotection (Excitotoxicity) | Rat model of kainic acid-induced seizures[6] | Not specified | Reversal of pathological events in mitochondria, cytochrome c release, and PARP cleavage. | This compound reversed mitochondrial pathological events and almost completely abolished cytochrome c release and PARP cleavage.[6] | Not specified |
| Oncology | Murine melanoma xenograft models | Systemic i.p. administration of this compound. | Tumor growth and cancer pain. | Attenuated the growth of B16-Fluc murine melanoma xenografts and cancer pain. | Not specified |
| Oncology | Hepatocellular carcinoma (HCC) xenograft models | Not specified | Tumor growth. | Suppressed tumor growth of subcutaneously implanted HCC cells. | Activated JNK levels remained inhibited 3 months after this compound injection. |
Table 2: Comparative Efficacy of Alternative JNK Inhibitors
| Inhibitor | Indication | Model/Study | Treatment Protocol | Outcome Measures | Results | Long-Term Efficacy |
| SP600125 | Inflammation (in vivo) | Mouse model of LPS-induced inflammation[7] | Intravenous (15 or 30 mg/kg) or oral (30 mg/kg) administration. | Serum TNF-α levels. | Significant inhibition of TNF-α expression.[7] | Not specified |
| Bladder Cancer (in vivo) | Xenograft model using nude mice with EJ cells | 5 mg/kg, i.p., daily. | Tumor growth. | Enhanced the anti-tumor effect of C-2.[8] | Not specified | |
| Rheumatoid Arthritis (in vitro)[9] | Human fibroblast-like synoviocytes (MH7A cells) | 15 µM and 30 µM concentrations. | ROS production, IL-6 levels, MMP-3 expression. | Dose-dependent decrease in ROS, IL-6, and MMP-3.[9] | Not applicable | |
| AS602801 (Bentamapimod) | Cancer (in vivo)[1][3] | Xenograft models of pancreatic and ovarian cancer stem cells | Daily intraperitoneal injections (40 mg/kg/day) for 10 consecutive days. | Tumor-initiating capacity. | Inhibited the tumor-initiating capacity of cancer stem cells.[3] | Not specified |
| Endometriosis | Phase 2 Clinical Trial | Not specified | Efficacy and safety. | Completed, suggesting a favorable safety profile for long-term therapy.[1] | Not specified |
Experimental Protocols
This compound (AM-111) for Acute Sensorineural Hearing Loss (HEALOS Phase 3 Trial)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled phase 3 trial.[10]
-
Participants: 256 patients aged 18 to 65 years presenting within 72 hours of idiopathic sudden sensorineural hearing loss (ISSNHL) onset with a mean hearing loss of ≥ 40 dB.[5][10]
-
Intervention: A single-dose intratympanic injection of AM-111 (0.4 mg/ml or 0.8 mg/ml) or placebo.[10] The patient is positioned in a reclined or supine position with the head tilted approximately 45° toward the untreated ear for about 30 minutes to facilitate diffusion into the cochlea.[11]
-
Outcome Assessment: Hearing improvement was measured by Pure Tone Audiometry (PTA) at baseline and on days 3, 7, 28, and 91.[10]
Preclinical Model of Noise-Induced Hearing Loss
-
Animal Model: Rats are commonly used due to their cochlear and central auditory system similarities to humans.[12]
-
Induction of Hearing Loss: Exposure to continuous noise, such as an 8 kHz octave band noise at 105 dB SPL for 4 hours.[8]
-
Outcome Assessment: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) are used to assess hearing function.[12] ABR measures the electrical response from the auditory nerve to the brainstem in response to sound stimuli, with Wave V being a key indicator for threshold determination.[13][14] Electrodes are placed on the scalp, and stimuli like clicks or tone bursts are presented at decreasing intensity levels to determine the hearing threshold.[14][15]
Xenograft Tumor Model for Oncology Studies
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines or patient-derived tumor tissue.[7]
-
Treatment: Once tumors reach a specified volume (e.g., 200 mm³), treatment with the investigational drug (e.g., AS602801 at 40 mg/kg/day, i.p.) or vehicle control is initiated.[3]
-
Outcome Assessment: Tumor volume is measured regularly (e.g., every 4 days) using calipers.[16] At the end of the study, tumors are excised and weighed.[17] Inhibition of tumor growth is calculated as a treatment-to-control (T/C) ratio.[18]
Mandatory Visualization
References
- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-JNKi, a peptide inhibitor of c-Jun N-terminal kinase, promotes functional recovery after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness-A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The JNK inhibitor this compound blocks apoptotic JNK signaling in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noise-induced hearing loss: a study on the pharmacological protection in the Sprague Dawley rat with N-acetyl-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JNK pathway represents a novel target in the treatment of rheumatoid arthritis through the suppression of MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of AM-111 in the Treatment of Acute Unilateral Sudden Deafness—A Double-blind, Randomized, Placebo-controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of Repeated-Dose Intratympanic Injections with AM-101 in Acute Inner Ear Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The rat animal model for noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Threshold Auditory Brainstem Response (ABR) Testing | Interacoustics [interacoustics.com]
- 14. Auditory Brainstem Response - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantitative Threshold Determination of Auditory Brainstem Responses in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
